Hydroxy tosyloxy iodobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C13H11IO4S |
|---|---|
Poids moléculaire |
390.20 g/mol |
Nom IUPAC |
(2-hydroxy-6-iodophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H11IO4S/c1-9-5-7-10(8-6-9)19(16,17)18-13-11(14)3-2-4-12(13)15/h2-8,15H,1H3 |
Clé InChI |
FSXLZUKMPRDBFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2I)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hydroxy(tosyloxy)iodobenzene (Koser's Reagent)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile and powerful hypervalent iodine(III) reagent extensively utilized in modern organic synthesis. Its ability to act as a mild oxidant and an efficient electrophile has established it as an indispensable tool for a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of HTIB, detailed experimental protocols for its synthesis and key applications, and an exploration of its reaction mechanisms. Quantitative data are presented in structured tables for clarity, and key reaction pathways are visualized using diagrams to facilitate a deeper understanding of this reagent's utility in research and drug development.
Introduction
Hydroxy(tosyloxy)iodobenzene is a stable, white solid that serves as a convenient source of an electrophilic tosyloxy group.[1] It is recognized for its role in the α-functionalization of carbonyl compounds, the oxidative rearrangement of alkenes and alkynes, and the synthesis of iodonium (B1229267) salts.[2][3] As an environmentally benign alternative to heavy metal oxidants, HTIB offers mild reaction conditions and high selectivity, making it a valuable asset in the synthesis of complex organic molecules, including pharmaceutical intermediates.[4]
Chemical and Physical Properties
HTIB is a white, crystalline solid that is moderately soluble in polar solvents such as methanol (B129727) and dimethyl sulfoxide, and insoluble in nonpolar solvents like diethyl ether and dichloromethane (B109758).[3] While stable at room temperature, it is recommended to store it refrigerated in a dark bottle to prevent degradation.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C13H13IO4S | [5] |
| Molecular Weight | 392.21 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 131-137 °C (decomposes) | [7] |
| CAS Number | 27126-76-7 | [7] |
| Synonyms | HTIB, Koser's Reagent, Phenyliodoso hydroxide (B78521) tosylate | [5] |
Synthesis of Hydroxy(tosyloxy)iodobenzene
HTIB can be synthesized through various methods, with a common and efficient procedure involving the reaction of (diacetoxyiodo)benzene (B116549) with p-toluenesulfonic acid.
Experimental Protocol: Synthesis from (Diacetoxyiodo)benzene
Materials:
-
(Diacetoxyiodo)benzene
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
A solution of (diacetoxyiodo)benzene (125.0 mmol) in boiling acetonitrile (120 mL) is added at once to a magnetically stirred solution of p-toluenesulfonic acid monohydrate (130.0 mmol) in boiling acetonitrile (80 mL).[6]
-
The resulting yellow-green solution is allowed to cool to room temperature.[6]
-
The crystalline Hydroxy(tosyloxy)iodobenzene that precipitates is isolated by vacuum filtration.[6]
-
The collected solid is washed with acetonitrile (100 mL) and then with diethyl ether (100 mL).[6]
-
The product is dried to yield crystalline HTIB.
Yield: 93%[6] Melting Point: 136-137 °C (decomposes)[6]
Key Applications and Experimental Protocols
HTIB is a versatile reagent with a broad range of applications in organic synthesis. The following sections detail its use in the α-tosyloxylation of ketones, α-azidation of ketones, and the oxidative rearrangement of alkenes.
α-Tosyloxyloxylation of Ketones
The α-tosyloxylation of ketones is a cornerstone application of HTIB, providing a direct route to valuable α-functionalized carbonyl compounds.
Materials:
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Acetonitrile
Procedure:
-
To a solution of acetophenone (10 mmol) in acetonitrile (20 mL), add HTIB (11 mmol).[8]
-
Reflux the resulting solution for 2 hours.[8]
-
After cooling to room temperature, most of the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane, washed with cold water, and dried over sodium sulfate.
-
The product, α-tosyloxyacetophenone, is isolated after removal of the solvent.
| Substrate | Product | Yield (%) | Reference |
| Acetophenone | α-Tosyloxyacetophenone | ~80% (in subsequent reaction) | [8] |
| Propiophenone | α-Tosyloxypropiophenone | - | |
| Cyclohexanone | 2-Tosyloxycyclohexanone | - |
One-Pot α-Azidation of Ketones
HTIB can be used to generate α-tosyloxy ketones in situ, which can then be converted to α-azido ketones in a one-pot procedure.[8]
Materials:
-
Acetophenone
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Sodium azide (B81097) (NaN3)
-
Acetonitrile
Procedure:
-
To a solution of acetophenone (10 mmol) in acetonitrile (20 mL), add HTIB (11 mmol).[8]
-
Reflux the resulting solution for 2 hours.[8]
-
Cool the reaction mixture to room temperature and add sodium azide (20 mmol).[8]
-
Stir the mixture for 2 hours.[8]
-
Distill off most of the solvent and dissolve the residue in dichloromethane.
-
Wash the organic layer with cold water and dry over sodium sulfate.
-
The product, α-azidoacetophenone, is obtained after trituration with petroleum ether.[8]
| Substrate | Product | Yield (%) | Reference |
| Acetophenone | α-Azidoacetophenone | 80 | |
| 4-Methylacetophenone | α-Azido-4-methylacetophenone | 81 | |
| 4-Methoxyacetophenone | α-Azido-4-methoxyacetophenone | 78 | [9] |
| 4-Chloroacetophenone | α-Azido-4-chloroacetophenone | 75 | [9] |
| Propiophenone | α-Azidopropiophenone | 72 | [9] |
| Cyclohexanone | 2-Azidocyclohexanone | 69 | [9] |
| Cyclopentanone | 2-Azidocyclopentanone | 74 | [9] |
Oxidative Rearrangement of Alkenes
HTIB is an excellent reagent for the oxidative rearrangement of alkenes, providing a pathway for ring expansion.[6]
Materials:
-
1-Methylideneindan
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
95% Methanol (95:5 v/v methanol/water)
Procedure:
-
Add crystalline HTIB (4.54 mmol) to a stirred solution of 1-methylideneindan (5.0 mmol) in 95% methanol (25 mL).[6]
-
The solid will dissolve rapidly with the evolution of heat, resulting in a colorless solution.
-
Stir the solution at room temperature for 20 minutes.[6]
-
Remove the solvent in vacuo to yield an oily mixture.
-
Partition the mixture between dichloromethane (25 mL) and water (25 mL).
-
Wash the organic layer with water (2 x 25 mL) and brine (1 x 20 mL), then dry over MgSO4.
-
Concentrate in vacuo to give the crude product, which can be purified by flash column chromatography.
| Substrate | Product | Yield (%) | Reference |
| Methylenecyclobutane | Cyclopentanone | - | |
| 1-Methylideneindan | 2-Benzosuberone | 99 | [6] |
Reaction Mechanisms and Pathways
The reactivity of HTIB is attributed to its ability to act as a potent electrophile and a source of a tosyloxy group. The mechanisms often involve the formation of key intermediates that dictate the final product.
α-Tosyloxyloxylation of Ketones
The α-tosyloxylation of ketones proceeds through the reaction of the enol or enolate form of the ketone with HTIB. The enol acts as a nucleophile, attacking the electrophilic iodine atom of HTIB. This is followed by the transfer of the tosyloxy group to the α-carbon of the ketone.
Caption: Mechanism of α-tosyloxylation of ketones using HTIB.
Oxidative Rearrangement of Alkenes
The oxidative rearrangement of alkenes with HTIB involves an initial electrophilic attack of the hypervalent iodine on the double bond to form a bridged iodonium ion intermediate. This is followed by a nucleophilic attack and a subsequent rearrangement, often leading to ring-expanded products.
Caption: General mechanism for the oxidative rearrangement of alkenes with HTIB.
Single Electron Transfer (SET) Pathway
In certain reactions, particularly with electron-rich substrates, HTIB can react via a single-electron transfer (SET) mechanism. This pathway involves the formation of a radical cation intermediate, which can then undergo further reactions. The use of fluoroalcohol solvents has been shown to promote this SET pathway.[4]
Caption: Single Electron Transfer (SET) mechanism involving HTIB.
Conclusion
Hydroxy(tosyloxy)iodobenzene (Koser's Reagent) is a remarkably versatile and user-friendly reagent in organic synthesis. Its ability to perform a variety of transformations under mild conditions makes it an invaluable tool for chemists in academia and industry, particularly in the field of drug development where efficient and selective synthesis of complex molecules is paramount. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and to inspire the development of new synthetic methodologies.
References
- 1. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Koser’s reagent - Enamine [enamine.net]
- 4. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β‑Benzocyclo-alkenones from α-Benzocycloalkenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Advent of a Versatile Oxidant: A Technical Guide to the Discovery and History of Koser's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, the development of mild and selective oxidizing agents is a cornerstone of advancing molecular complexity. Among the arsenal (B13267) of such reagents, the hypervalent iodine(III) compound, [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), commonly known as Koser's reagent, has emerged as a powerful and versatile tool. This technical guide delves into the discovery, history, and foundational experimental protocols associated with this remarkable reagent, providing a comprehensive resource for professionals in the chemical sciences.
Historical Development: From an Obscure Iodane to a Mainstay Reagent
The history of hypervalent iodine chemistry dates back to 1886 with the discovery of the first such compound by the German chemist Conrad Willgerodt.[1] However, the specific compound now celebrated as Koser's reagent was first prepared in 1970 by O. Y. Neiland and B. Y. Karele.[2] It was the subsequent work of Professor Gerald F. Koser and his research group in the mid-1970s that truly brought the synthetic utility of [hydroxy(tosyloxy)iodo]benzene to the forefront of organic chemistry, leading to its common name.[2][3] Koser's investigations into the reactivity of this stable, crystalline solid revealed its capacity for a range of synthetically useful transformations, establishing it as a key reagent in the organic chemist's toolkit.[3]
Core Applications
Koser's reagent is primarily employed as a mild oxidant and is particularly valued for its ability to effect the α-functionalization of carbonyl compounds.[4][5] Its applications are extensive and include:
-
α-Oxidation of Carbonyl Compounds: A primary and widely used application.[4][5]
-
Oxidation of Olefins: Leading to the formation of vicinal ditosyloxylates.[4]
-
Ring Contractions and Expansions: Enabling skeletal rearrangements in cyclic systems.[4]
-
Dearomatization of Phenols: A key transformation for accessing complex molecular architectures.[4]
-
Synthesis of Iodonium Salts: Serving as a precursor for other valuable hypervalent iodine reagents.[4]
Synthesis of Koser's Reagent: Experimental Protocols
Several methods for the synthesis of Koser's reagent have been developed over the years, evolving from multi-step procedures to more efficient one-pot syntheses.
Classical Two-Step Synthesis
The earlier preparations of Koser's reagent typically involved a two-step process starting from iodosobenzene.[6] This method, while effective, can be less convenient due to the polymeric and poorly soluble nature of iodosobenzene.[6]
Experimental Protocol:
-
Preparation of Iodosobenzene Diacetate: Iodosobenzene is treated with acetic anhydride (B1165640) to form the more soluble iodobenzene (B50100) diacetate.
-
Formation of Koser's Reagent: The resulting iodobenzene diacetate is then reacted with p-toluenesulfonic acid to yield [hydroxy(tosyloxy)iodo]benzene.
Modern One-Pot Synthesis from Iodoarenes
More contemporary and efficient methods allow for the direct, one-pot synthesis of Koser's reagent and its derivatives from the corresponding iodoarenes.[5][7] These protocols offer significant advantages in terms of reaction time, yield, and operational simplicity.[7]
Experimental Protocol:
A solution of an iodoarene in a suitable solvent, such as 2,2,2-trifluoroethanol (B45653) (TFE), is treated with m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid monohydrate.[5] The use of TFE has been shown to considerably reduce reaction times.[5] The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40 °C) for a short period (e.g., 1 hour).[5] The product can then be isolated by removal of the solvent and precipitation.[5]
Quantitative Data on One-Pot Synthesis of a Koser's Reagent Derivative:
| Reactant Scale (mmol) | Yield of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene (%) | Reference |
| 5.0 | 94 | [5] |
| 13.0 | 95 | [5] |
| 17.0 | up to 95 (combined yield) | [5] |
Reaction Mechanisms and Pathways
The reactivity of Koser's reagent stems from the electrophilic nature of the iodine(III) center and the good leaving group ability of the tosyloxy group.
α-Tosyloxylation of Ketones
A key application of Koser's reagent is the α-tosyloxylation of ketones. The generally accepted pathway involves the formation of an enol or enolate, which then attacks the electrophilic iodine atom.
Caption: Pathway for the α-tosyloxylation of ketones.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a reaction utilizing Koser's reagent.
Caption: A generalized experimental workflow.
Conclusion
From its initial synthesis to its popularization by G. F. Koser, [hydroxy(tosyloxy)iodo]benzene has secured a significant role in modern organic synthesis. Its stability, ease of handling, and diverse reactivity make it an invaluable reagent for a wide range of oxidative transformations. The development of efficient one-pot syntheses has further enhanced its accessibility and utility. This guide provides a foundational understanding of the history, synthesis, and applications of Koser's reagent, empowering researchers to effectively harness its synthetic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Koser's Reagent [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Koser’s reagent - Enamine [enamine.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides [organic-chemistry.org]
A Comprehensive Technical Guide to the Synthesis and Preparation of Hydroxy(tosyloxy)iodobenzene (Koser's Reagent)
For Researchers, Scientists, and Drug Development Professionals
Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile and powerful hypervalent iodine(III) reagent widely employed in modern organic synthesis.[1][2] Its utility stems from its ability to act as a mild oxidant and an efficient electrophilic group transfer agent.[1][2][3] This guide provides an in-depth overview of the synthesis, experimental protocols, and key data associated with the preparation of HTIB, tailored for professionals in chemical research and drug development. The reagent is instrumental in a variety of transformations, including the α-oxidation of carbonyl compounds, the synthesis of iodonium (B1229267) salts, and ring expansions.[1][2]
Core Synthesis Methodologies
The preparation of Hydroxy(tosyloxy)iodobenzene can be achieved through several synthetic routes. The most prominent and efficient methods include a one-pot synthesis from iodoarenes, a procedure starting from (diacetoxyiodo)benzene (B116549), and the in situ generation of the reagent.
1. One-Pot Synthesis from Iodoarenes:
A highly efficient and modern one-pot procedure involves the oxidation of iodoarenes with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid (p-TsOH).[1][4] The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to significantly reduce reaction times.[1] This method is advantageous as it avoids the need for expensive iodine(III) precursors.[4]
2. Synthesis from (Diacetoxyiodo)benzene:
A traditional and reliable method for preparing HTIB involves the reaction of (diacetoxyiodo)benzene with p-toluenesulfonic acid monohydrate in a suitable solvent such as acetonitrile (B52724).[5] This straightforward ligand exchange reaction provides high yields of crystalline HTIB.
3. In Situ Generation:
For certain applications, HTIB can be generated in situ, thus avoiding the need to isolate the reagent. This is typically achieved by combining iodosobenzene (B1197198) with p-toluenesulfonic acid in the reaction mixture.[6] This approach is particularly convenient, although it may not be suitable for all transformations.
Quantitative Data on Synthesis
The following table summarizes key quantitative data for different synthetic approaches to HTIB and its derivatives, providing a comparative overview of their efficiency.
| Starting Material | Oxidant/Acid | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 3-Iodobenzotrifluoride (B1329313) | m-CPBA / p-TsOH·H₂O | TFE | 40 | 1 h | 97 | [1][2] |
| 3-Iodobenzotrifluoride | m-CPBA / p-TsOH·H₂O | TFE | RT | 18 h | 90 | [1] |
| Iodobenzene | m-CPBA / p-TsOH·H₂O | CH₂Cl₂/TFE | RT | 10 min | 95 | [4] |
| (Diacetoxyiodo)benzene | p-TsOH·H₂O | Acetonitrile | Reflux | - | 93 | [5] |
| Toluene & Iodine | m-CPBA / p-TsOH·H₂O | CH₂Cl₂ | RT | - | - | [4] |
| Acetophenone (in situ) | Iodosobenzene / p-TsOH | Acetonitrile | Reflux | 2 h | Good | [6] |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene [1][2]
This protocol details a specific example of the efficient one-pot synthesis.
-
Preparation of the Oxidant Solution: In a 250-mL round-bottomed flask equipped with a magnetic stir bar, add m-chloroperoxybenzoic acid (m-CPBA, ≤77%, 4.18 g, approx. 17.0 mmol, 1.0 equiv) and 2,2,2-trifluoroethanol (TFE, 65 mL). Dissolve the m-CPBA by sonication for approximately 20 minutes. The concentration of the active oxidant can be determined by iodometric titration.[1][2]
-
Addition of Reagents: To the clear solution, add 3-iodobenzotrifluoride (2.45 mL, 1.71 g, 17.0 mmol, 1.0 equiv) and p-toluenesulfonic acid monohydrate (3.23 g, 17.0 mmol, 1.0 equiv).[1][2]
-
Reaction: Loosely cap the flask with a septum and place it in a preheated oil bath at 40 °C. Stir the reaction mixture vigorously for 1 hour. A precipitate may form as the reaction progresses.[1][2]
-
Isolation and Purification: After 1 hour, remove the solvent under reduced pressure. To the residue, add diethyl ether (65 mL) and stir the mixture for 30 minutes to triturate the product into a white solid. Collect the solid by suction filtration on a Büchner funnel and wash it with an additional portion of diethyl ether (65 mL).[2]
-
Drying: Dry the product under vacuum at room temperature to afford the desired compound as a white solid (e.g., 7.66 g, 97% yield).[2]
Protocol 2: Synthesis of Hydroxy(tosyloxy)iodobenzene from (Diacetoxyiodo)benzene [5]
-
Preparation of Solutions: Prepare a solution of (diacetoxyiodo)benzene (40.26 g, 125.0 mmol) in boiling acetonitrile (120 mL). In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate (24.72 g, 130.0 mmol) in boiling acetonitrile (80 mL).
-
Reaction: With magnetic stirring, add the hot solution of (diacetoxyiodo)benzene at once to the boiling solution of p-toluenesulfonic acid.
-
Crystallization and Isolation: Allow the resulting solution to cool to room temperature. The crystalline Hydroxy(tosyloxy)iodobenzene will separate from the solution.
-
Purification: Isolate the crystalline product by vacuum filtration and wash it sequentially with acetonitrile (100 mL) and diethyl ether (100 mL). This procedure yields the pure product (e.g., 45.39 g, 93%).[5]
Characterization Data
Visual Diagrams
Caption: General synthesis pathway of Hydroxy(tosyloxy)iodobenzene.
Caption: Experimental workflow for the one-pot synthesis of HTIB.
Safety and Handling
Hypervalent iodine reagents should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is important to note that while commercially available m-CPBA contains water to reduce its shock sensitivity, dried m-CPBA is shock-sensitive and should be handled with extreme caution.[1][2] The final product, HTIB, is classified as a skin and eye irritant.[7][8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scribd.com [scribd.com]
- 5. Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β‑Benzocyclo-alkenones from α-Benzocycloalkenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Hydroxy(tosyloxy)iodo)benzene | C13H13IO4S | CID 325434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 羟基甲苯磺酰碘苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. [Hydroxy(tosyloxy)iodo]benzene | 27126-76-7 [chemicalbook.com]
physical and chemical properties of HTIB
It appears there has been a misunderstanding. "HTIB" is not a recognized or sufficiently specific acronym in the fields of chemistry, pharmacology, or materials science to identify a unique substance for which a detailed technical guide could be created. It is possible that this is a typographical error, an internal project name, or an abbreviation for a very niche compound not widely documented in public sources.
To provide you with the requested in-depth technical guide, please specify the full name of the compound or substance to which "HTIB" refers. For example, it could potentially be a misstyping of:
-
HTPB (Hydroxy-terminated polybutadiene): A polymer used in rocketry and other applications.
-
Or another compound entirely.
Once you provide the correct name, I will be able to gather the necessary data on its physical and chemical properties, find relevant experimental protocols, and create the detailed guide with the specified tables and diagrams you have requested.
An In-depth Technical Guide to Hydroxy(tosyloxy)iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy(tosyloxy)iodobenzene, a significant reagent in modern organic synthesis. It details its chemical properties, structure, synthesis, and key applications, with a focus on methodologies relevant to pharmaceutical research and development.
Core Properties and Structure
Hydroxy(tosyloxy)iodobenzene, commonly known as Koser's Reagent or HTIB, is a hypervalent iodine(III) compound valued for its role as a mild oxidant and its ability to facilitate a variety of chemical transformations.[1][2][3][4] Its efficacy in organic synthesis stems from its capacity to act as an electrophile and a good leaving group.[5]
Chemical Structure and Identifiers
The structure of Hydroxy(tosyloxy)iodobenzene features a phenyl group and a hydroxyl group attached to a central iodine atom, which is also bonded to a tosyloxy group.
-
IUPAC Name: [hydroxy(phenyl)-λ³-iodanyl] 4-methylbenzenesulfonate[6]
Physicochemical Data
A summary of the key quantitative data for Hydroxy(tosyloxy)iodobenzene is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 392.21 g/mol | [7] |
| Melting Point | 131-137 °C | |
| Appearance | White to off-white or pale yellow crystalline powder | [4][9] |
| Purity | Typically ≥95% | [8][9] |
| SMILES | Cc1ccc(cc1)S(=O)(=O)O--INVALID-LINK--c2ccccc2 | [6] |
| InChI | 1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3 | [6] |
| InChIKey | LRIUKPUCKCECPT-UHFFFAOYSA-N | [6] |
Synthesis and Experimental Protocols
The synthesis of Hydroxy(tosyloxy)iodobenzene can be achieved through various methods, with one common approach involving the oxidation of iodobenzene (B50100).
Experimental Protocol: One-Pot Synthesis of Hydroxy(tosyloxy)iodobenzene from Iodobenzene
This protocol is adapted from established synthetic procedures and offers an efficient route to Koser's Reagent.[1]
Materials:
-
Iodobenzene
-
m-Chloroperbenzoic acid (m-CPBA)
-
p-Toluenesulfonic acid monohydrate
-
2,2,2-Trifluoroethanol (TFE)
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, dissolve m-CPBA (1.0 equivalent) in TFE.
-
To this solution, add iodobenzene (1.0 equivalent) and p-toluenesulfonic acid monohydrate (1.0 equivalent).
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the TFE.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield Hydroxy(tosyloxy)iodobenzene as a white solid.
Applications in Organic Synthesis and Drug Development
Hydroxy(tosyloxy)iodobenzene is a versatile reagent with numerous applications, particularly in the synthesis of complex organic molecules relevant to drug discovery.[10] Its primary use is in the α-functionalization of carbonyl compounds.[10]
Key Applications:
-
α-Tosylation of Ketones: A cornerstone application is the conversion of enolizable ketones to their corresponding α-tosyloxy ketones, which are valuable intermediates for further synthetic manipulations.[2][11]
-
Oxidative Rearrangements: HTIB can induce oxidative rearrangements, such as the conversion of chalcones to ditosyloxy ketones.[5][12]
-
Synthesis of Heterocycles: It serves as a key reagent in the construction of various heterocyclic systems, including isoxazolines and oxazoles.[2]
-
Formation of Iodonium Salts: HTIB is utilized in the synthesis of diaryliodonium salts.[13]
-
α-Azidation of Ketones: In a one-pot procedure, HTIB can be used with sodium azide (B81097) to synthesize α-azido ketones from ketones.[14]
Experimental Protocol: α-Tosylation of Acetophenone (B1666503)
This protocol details a representative application of Hydroxy(tosyloxy)iodobenzene in the α-tosylation of a ketone.
Materials:
-
Acetophenone
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Acetonitrile
Procedure:
-
In a round-bottomed flask, dissolve acetophenone (1.0 equivalent) in acetonitrile.
-
Add Hydroxy(tosyloxy)iodobenzene (1.0 equivalent) to the solution.
-
Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield α-tosyloxyacetophenone.
Reaction Mechanism and Visualization
The mechanism of the α-tosylation of ketones by HTIB generally involves the formation of an enol or enolate intermediate, which then attacks the electrophilic iodine atom of the reagent.
Below is a diagram illustrating the proposed reaction pathway for the α-tosylation of a ketone mediated by Hydroxy(tosyloxy)iodobenzene.
Caption: Proposed mechanism for the α-tosylation of a ketone using HTIB.
This guide provides foundational knowledge for the effective use of Hydroxy(tosyloxy)iodobenzene in a research and development setting. Its versatility and mild reaction conditions make it an invaluable tool in the modern synthetic chemist's arsenal.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 3. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koser’s reagent - Enamine [enamine.net]
- 5. BJOC - Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study [beilstein-journals.org]
- 6. (Hydroxy(tosyloxy)iodo)benzene | C13H13IO4S | CID 325434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 27126-76-7 Cas No. | Hydroxy(tosyloxy)iodobenzene | Apollo [store.apolloscientific.co.uk]
- 9. [Hydroxy(tosyloxy)iodo]benzene | 27126-76-7 [sbsgenetech.com]
- 10. researchgate.net [researchgate.net]
- 11. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Hydroxy(tosyloxy)iodobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's reagent, is a hypervalent iodine(III) compound that has emerged as a versatile and powerful oxidizing agent in modern organic synthesis.[1] Its stability, relatively low toxicity, and unique reactivity have established it as an indispensable tool for a wide array of chemical transformations.[2] This technical guide provides a comprehensive overview of the core mechanisms of action of HTIB, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Properties and Handling
HTIB is a stable, non-hygroscopic crystalline solid.[3] It is sparingly soluble in common organic solvents like acetonitrile (B52724) and dichloromethane (B109758) at room temperature but dissolves readily upon heating.[3] For many transformations, solvents in which HTIB is largely insoluble, such as chloroform (B151607) or dichloromethane, are excellent choices as the reaction progress can be visually monitored by the disappearance of the solid reagent.[1]
Core Mechanism of Action: Electrophilic Activation and Nucleophilic Attack
The reactivity of Hydroxy(tosyloxy)iodobenzene is fundamentally rooted in its ability to act as a potent electrophile. The iodine(III) center is highly electron-deficient, making it susceptible to attack by nucleophiles. The general mechanism involves the initial reaction of a nucleophilic substrate with HTIB, leading to the formation of a key intermediate, typically an iodonium (B1229267) ylide or a related cationic species. This intermediate then undergoes subsequent transformation, such as nucleophilic substitution, rearrangement, or elimination, to yield the final product, with the concomitant reduction of the iodine(III) center to iodobenzene (B50100).[4]
Reaction with Carbonyl Compounds: α-Functionalization
One of the most well-documented applications of HTIB is the α-functionalization of carbonyl compounds, particularly the α-tosyloxylation of ketones.[5][6] This reaction proceeds through the formation of an enol or enolate, which then attacks the electrophilic iodine center of HTIB.
The generally accepted mechanism for the α-tosyloxylation of ketones involves the following steps:
-
Enolization: The ketone tautomerizes to its enol form, a process that can be catalyzed by acid or base.
-
Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic iodine atom of HTIB.
-
Intermediate Formation: This attack leads to the formation of an iodonium ylide intermediate.
-
Reductive Elimination: The intermediate undergoes reductive elimination, transferring the tosyloxy group to the α-carbon and releasing iodobenzene.
This process provides a direct and efficient method for the synthesis of α-tosyloxy ketones, which are valuable synthetic intermediates.[5]
Experimental Protocol: Ultrasound-Promoted α-Tosylation of Ketones [5]
A typical experimental procedure for the ultrasound-promoted α-tosyloxylation of ketones is as follows:
-
To a solution of the ketone (2 mL) in acetonitrile (15 mL) in a reaction vessel, add Hydroxy(tosyloxy)iodobenzene (0.65 g, 1.67 mmol).
-
Immerse the reaction vessel in a water bath.
-
Purge the vessel with argon for 10 minutes.
-
Subject the mixture to sonication under an argon atmosphere using an ultrasonic processor (e.g., Vibra-Cell, 20 kHz, 0.5 in. horn at ≈50 W/cm²) for 10-30 minutes, maintaining a reaction temperature of approximately 55°C.
-
Upon completion of the reaction (monitored by TLC), concentrate the reaction solution in vacuo.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with water.
-
Dry the organic layer over MgSO₄ and filter.
-
Distill off the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by trituration with hexane (B92381) to afford the corresponding α-tosyloxy ketone.
Quantitative Data: α-Tosylation of Ketones
The following table summarizes the yields of α-tosyloxylation of various ketones using HTIB under different conditions.
| Ketone | Condition | Reaction Time (min) | Yield (%) | Reference |
| Acetophenone | Ultrasound | 10 | 92 | [5] |
| Propiophenone | Ultrasound | 15 | 88 | [5] |
| Butyrophenone | Ultrasound | 20 | 85 | [5] |
| Cyclopentanone | Ultrasound | 15 | 65 | [5] |
| Cyclohexanone | Ultrasound | 20 | 72 | [5] |
| Cycloheptanone | Ultrasound | 15 | 58 | [5] |
| 2-Butanone | Ultrasound | - | 1:1.5 ratio of 1-tosyloxy:3-tosyloxy | [5] |
| Acetophenone | Reflux in MeCN | 2h | 80 (for subsequent azidation) | [7] |
Reaction with Alkenes and Alkynes: Addition and Rearrangement
HTIB reacts with alkenes and alkynes, leading to a variety of products depending on the substrate and reaction conditions. A common outcome is the syn-1,2-ditosyloxylation of alkenes.[8][9] The proposed mechanism involves the initial electrophilic addition of HTIB to the double bond to form a cyclic iodonium ion intermediate. This intermediate is then opened by the attack of a tosylate anion from the opposite face, leading to the observed syn-stereospecificity.
In some cases, particularly with aryl-substituted alkenes, the reaction can proceed through a cationic intermediate that can undergo rearrangement.[10][11] For instance, the reaction of 1,1-diphenylethylene (B42955) with HTIB yields deoxybenzoin (B349326) as the major product, indicative of a phenyl migration.[8]
Experimental Protocol: Ditosyloxylation of an Alkene
A general procedure for the ditosyloxylation of an alkene is as follows:
-
Dissolve the alkene in a suitable solvent such as dichloromethane.
-
Add Hydroxy(tosyloxy)iodobenzene in a stoichiometric amount.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the iodobenzene byproduct can often be removed by filtration if it precipitates, or by column chromatography.
-
The reaction mixture is then typically washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine species, followed by a standard aqueous workup.
-
The product is purified by crystallization or column chromatography.
Reaction with Chalcones: Ditosyloxylation and Rearrangement
The reaction of HTIB with chalcones (α,β-unsaturated carbonyl compounds) can lead to the formation of both α,β-ditosyloxy ketones and β,β-ditosyloxy ketones.[12][13] Density Functional Theory (DFT) studies have shown that the reaction mechanism is influenced by the electronic nature of the substituents on the chalcone.[12][14]
The formation of the α,β-ditosyloxy ketone proceeds via an electrophilic addition of HTIB across the double bond.[12] However, the formation of the β,β-ditosyloxy ketone involves a more complex pathway that includes a 1,2-aryl migration. The propensity for this rearrangement is dependent on the migratory aptitude of the aryl group, which is influenced by its electronic properties.[12]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and workflows discussed in this guide.
Caption: Mechanism of α-Tosylation of Ketones with HTIB.
Caption: Mechanism of syn-Ditosyloxylation of Alkenes with HTIB.
Caption: General Experimental Workflow for HTIB Reactions.
Conclusion
Hydroxy(tosyloxy)iodobenzene is a remarkably versatile reagent with a rich and diverse reaction chemistry. Its core mechanism of action, centered around its electrophilic nature, enables a wide range of transformations, including the α-functionalization of carbonyls and the difunctionalization of alkenes and alkynes. The ability to fine-tune reaction conditions and the substrate scope makes HTIB an invaluable tool for synthetic chemists. This guide has provided a detailed overview of its mechanisms, supported by quantitative data and practical experimental protocols, to aid researchers in harnessing the full potential of this powerful hypervalent iodine reagent. Further exploration into the catalytic applications and the development of novel transformations with HTIB will undoubtedly continue to expand its role in modern organic synthesis and drug discovery.
References
- 1. Koser’s reagent - Enamine [enamine.net]
- 2. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koser's Reagent [drugfuture.com]
- 4. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 5. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 10. Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β‑Benzocyclo-alkenones from α-Benzocycloalkenones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of [hydroxy(tosyloxy)iodo]benzene in the Wittig-ring expansion sequence for the synthesis of beta-benzocyclo-alkenones from alpha-benzocycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study [beilstein-journals.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Electrophilic Iodinating Agents for Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic iodination is a cornerstone of modern organic synthesis, providing a powerful tool for the introduction of iodine atoms into a wide array of organic molecules. The resulting organoiodides are versatile synthetic intermediates, readily participating in a multitude of transformations, including venerable cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capacity to form carbon-carbon and carbon-heteroatom bonds makes electrophilic iodination an indispensable strategy in the synthesis of complex natural products, functional materials, and, critically, in the development of novel pharmaceutical agents.
This technical guide offers a comprehensive overview of the most prominent electrophilic iodinating agents, detailing their reactivity, selectivity, and applications. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, providing not only a comparative analysis of these reagents but also detailed experimental protocols and mechanistic insights to facilitate their effective application in the laboratory.
Core Electrophilic Iodinating Agents: A Comparative Overview
The selection of an appropriate iodinating agent is contingent upon a multitude of factors, including the nature of the substrate, desired regioselectivity, functional group tolerance, and reaction conditions. This section provides a comparative analysis of four widely utilized electrophilic iodinating agents: Molecular Iodine (I₂), N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and 1,3-Diiodo-5,5-dimethylhydantoin (B1295625) (DIH).
| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |
| Molecular Iodine | I₂ | Solid | Low cost, readily available.[1] | Low electrophilicity, often requires an activating agent (oxidant or Lewis acid).[2] |
| N-Iodosuccinimide | C₄H₄INO₂ | Solid | Mild, selective, easy to handle, benign succinimide (B58015) byproduct.[1] | Higher cost compared to I₂, may require activation for less reactive substrates.[1][2] |
| Iodine Monochloride | ICl | Liquid/Solid | Highly reactive, effective for a wide range of substrates. | Corrosive, moisture-sensitive, can lead to side products.[1] |
| 1,3-Diiodo-5,5-dimethylhydantoin | C₅H₆I₂N₂O₂ | Solid | High iodine content, stable, good reactivity.[1] | Can be less selective than NIS in some cases. |
Data Presentation: Quantitative Comparison of Iodinating Agents
The following tables provide a quantitative comparison of the performance of these agents in the iodination of various representative substrates.
Table 1: Iodination of Anisole (B1667542)
| Reagent System | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| NIS/TFA | 30 min | Room Temp | 98 | [1] |
| ICl | 1 h | 0 to Room Temp | 95 | [1] |
| I₂/H₂O₂ | 17 h | 60 | 93 | [1] |
| DIH/Disulfide catalyst | Not Specified | Mild | High | [3] |
Table 2: Iodination of Other Aromatic Substrates
| Substrate | Reagent System | Yield (%) | Reference |
| Acetanilide | NIS | High | [1] |
| Toluene | ICl | 85 | [1] |
| Mesitylene | I₂/H₂O₂ | 92 | [1] |
Table 3: α-Iodination of Ketones
| Substrate | Reagent System | Reaction Time | Temperature (°C) | Yield (%) |
| Acetophenone (B1666503) | I₂/CuO | 1 h | 65 (Methanol) | ~95 |
| Substituted Acetophenones | DIH/H₂SO₄ | Not Specified | Not Specified | High |
| Indan-1-one | I₂/CuO | 1 h | 65 (Methanol) | ~92 |
Reaction Mechanisms and Logical Workflows
Understanding the underlying mechanisms of electrophilic iodination is paramount for predicting regioselectivity and optimizing reaction conditions. The following diagrams, rendered in DOT language, illustrate key mechanistic pathways and logical workflows relevant to the application of these reagents.
Electrophilic Aromatic Iodination (SEAr) Pathway
This diagram illustrates the general mechanism for the electrophilic aromatic substitution (SEAr) of an arene with an electrophilic iodine species ("I+").
Caption: General mechanism of electrophilic aromatic iodination.
Activation of N-Iodosuccinimide (NIS) by a Lewis Acid
Lewis acids can activate NIS, increasing its electrophilicity and enabling the iodination of less reactive substrates.
Caption: Lewis acid-catalyzed activation of NIS for enhanced electrophilicity.
Experimental Workflow for a Typical Iodination and Suzuki Cross-Coupling
This diagram outlines a common synthetic sequence where an electrophilic iodination is followed by a palladium-catalyzed Suzuki cross-coupling reaction.
Caption: A typical experimental workflow combining iodination and cross-coupling.
Decision-Making Logic for Selecting an Iodinating Agent
The choice of an iodinating agent is a critical step in synthetic planning. This diagram provides a simplified logical framework to guide this decision.
Caption: A decision-making guide for selecting an appropriate iodinating agent.
Experimental Protocols
This section provides detailed experimental protocols for key iodination reactions. These procedures are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Iodination of Anisole with N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-Iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion (typically within 30 minutes), quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NIS.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired iodoanisole.
Protocol 2: Iodination of Styrene with Iodine Monochloride (ICl)
Materials:
-
Styrene
-
Iodine monochloride (ICl) solution (e.g., 1.0 M in dichloromethane)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve styrene (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.05 mmol) to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-chloro-2-iodo-1-phenylethane.
Protocol 3: α-Iodination of Acetophenone with 1,3-Diiodo-5,5-dimethylhydantoin (DIH)
Materials:
-
Acetophenone
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 mmol) in methanol (10 mL).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.5 mL).
-
Add 1,3-diiodo-5,5-dimethylhydantoin (0.55 mmol for mono-iodination) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a stirred mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude α-iodoacetophenone by column chromatography or recrystallization.
Safety and Handling
Electrophilic iodinating agents should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
N-Iodosuccinimide (NIS): Can cause skin and eye irritation. Avoid inhalation of dust.
-
Iodine Monochloride (ICl): Highly corrosive and reacts with water to produce toxic fumes. It should be handled with extreme care, using appropriate personal protective equipment, including gloves, goggles, and a face shield.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A stable solid, but standard precautions for handling chemical reagents should be observed.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The strategic selection and application of electrophilic iodinating agents are pivotal for the successful synthesis of a vast array of organic molecules. This guide has provided a comparative overview of key reagents, quantitative data to inform selection, detailed experimental protocols for their practical implementation, and mechanistic diagrams to foster a deeper understanding of the underlying chemical principles. By leveraging this information, researchers, scientists, and drug development professionals can more effectively harness the power of electrophilic iodination to advance their synthetic endeavors and accelerate the discovery of new medicines and materials.
References
An In-depth Technical Guide on the Solubility and Stability of Koser's Reagent
For Researchers, Scientists, and Drug Development Professionals
Koser's reagent, chemically known as [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a hypervalent iodine(III) compound that has found widespread application in organic synthesis as a versatile and mild oxidizing agent. Its efficacy in various transformations, including the α-functionalization of carbonyl compounds, is well-documented.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of these critical parameters, supported by experimental data and protocols.
Solubility Profile
The solubility of Koser's reagent is a crucial factor in its application, dictating the choice of solvent for reactions and purification processes. The reagent exhibits a range of solubilities in common organic and aqueous solvents.
Table 1: Solubility of Koser's Reagent in Various Solvents
| Solvent | Solubility Description | Observations | Reference |
| Water | Moderately Soluble | Forms a yellow solution. Approximately 1 g dissolves in 42 mL at 22°C. | [1][5] |
| Methanol (MeOH) | Moderately Soluble | Forms a yellow solution. | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | [1] | |
| Acetonitrile | Sparingly Soluble at RT, Readily Soluble near Reflux | Forms a yellow solution near reflux temperature. | [5] |
| Dichloromethane (CH₂Cl₂) | Insoluble/Sparingly Soluble at RT | [1][5] | |
| Chloroform (CHCl₃) | Insoluble/Soluble | Insoluble according to one source, but soluble to give a colorless solution according to another. | [1][5] |
| Diethyl Ether (Et₂O) | Insoluble | [1] | |
| Acetic Acid | Soluble | Forms a colorless solution. | [5] |
| 2,2,2-Trifluoroethanol (TFE) | Poorly Soluble (for a derivative) | A derivative, 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene, is poorly soluble. | [2][6] |
Stability and Storage
Koser's reagent is a white, stable, and non-hygroscopic crystalline solid at room temperature.[5] However, its stability is influenced by temperature and light exposure.
Table 2: Stability and Recommended Storage Conditions for Koser's Reagent
| Condition | Observation | Recommendation | Reference |
| Temperature | Stable at room temperature. | For long-term storage, refrigeration is recommended. | [1] |
| Decomposition observed at elevated temperatures (60-80°C), leading to reduced reaction yields. | Avoid high temperatures during reactions and storage. | [2][6][7] | |
| Light | Somewhat light-sensitive. | Store in a dark bottle or protected from light. | [2][7] |
| Air/Moisture | Stable to air and non-hygroscopic. | No special precautions are needed to exclude air or moisture for routine handling. | [5] |
A related hypervalent iodine reagent, [Bis(trifluoroacetoxy)iodo]benzene (PIFA), is noted to be light and moisture-sensitive, requiring storage under an inert atmosphere.[8] While Koser's reagent is generally more stable, careful storage practices are still advised to ensure its integrity over time.
Experimental Protocols
3.1. General Synthesis of Koser's Reagent
The synthesis of Koser's reagent and its derivatives typically involves the oxidation of an iodoarene in the presence of a sulfonic acid. A general one-pot synthesis has been developed that avoids the need for expensive iodine(III) precursors.[9]
Figure 1: General workflow for the synthesis of Koser's reagent.
3.2. Determination of Stability via Iodometric Titration
A common method to assess the purity and stability of oxidizing agents is iodometric titration. While a specific protocol for Koser's reagent is not detailed in the initial search, a method for determining the concentration of the oxidant (m-CPBA) used in its synthesis can be adapted. This involves reacting the compound with an excess of iodide ions and then titrating the liberated iodine with a standard solution of sodium thiosulfate (B1220275).
Protocol Outline:
-
A precisely weighed sample of Koser's reagent is dissolved in a suitable solvent (e.g., acetic acid).
-
An excess of a saturated potassium iodide (KI) solution is added. The hypervalent iodine will oxidize the iodide to iodine.
-
The resulting solution, which will have a characteristic brown color from the iodine, is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃).
-
A starch indicator is typically added near the endpoint, which turns the solution dark blue in the presence of iodine. The titration is complete when the blue color disappears.
-
By measuring the amount of sodium thiosulfate solution required, the amount of active iodine, and thus the purity of the Koser's reagent, can be calculated. Repeating this analysis over time under specific storage conditions (e.g., elevated temperature, light exposure) can provide quantitative data on its degradation rate.
Mechanism of Action in α-Oxidation of Ketones
Koser's reagent is widely used for the α-tosyloxylation of ketones. The reaction proceeds through the formation of a key hypervalent iodine(III) enolate intermediate.[4]
Figure 2: Simplified mechanism for the α-tosyloxylation of ketones using Koser's reagent.
References
- 1. Koser’s reagent - Enamine [enamine.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 4. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 5. Koser's Reagent [drugfuture.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. sodiumiodide.net [sodiumiodide.net]
- 9. Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides [organic-chemistry.org]
A Theoretical and Practical Guide to the Reactivity of Hydroxy(tosyloxy)iodobenzene (HTIB)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile and environmentally benign hypervalent iodine(III) reagent. Its stability, ease of handling, and potent electrophilicity have established it as a staple in modern organic synthesis for a wide array of transformations. This technical guide provides an in-depth analysis of the theoretical underpinnings of HTIB's reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. We explore computational insights from Density Functional Theory (DFT) studies that have elucidated its reaction pathways, focusing on its hallmark reaction: the α-tosyloxylation of carbonyl compounds. This document serves as a comprehensive resource for researchers leveraging HTIB in synthetic chemistry and drug development.
Core Reactivity and Mechanistic Principles
Hydroxy(tosyloxy)iodobenzene is characterized by an iodine atom in the +3 oxidation state, making it a strong electrophile and an excellent leaving group.[1] This inherent reactivity is the foundation for its wide-ranging applications, from oxidative rearrangements to the functionalization of carbonyl compounds.[2][3] Unlike many heavy metal reagents, HTIB is prized for its lower toxicity and milder reaction conditions.[3]
The quintessential reaction of HTIB is the α-tosyloxylation of ketones. The generally accepted mechanism proceeds through several key steps:
-
Enolization: The ketone substrate first tautomerizes to its more nucleophilic enol or enolate form. This step is often facilitated by the reaction conditions.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic iodine(III) center of HTIB.
-
Intermediate Formation: This attack leads to the formation of a key O-bonded iodane (B103173) intermediate.
-
Reductive Elimination: The final step is a reductive elimination, where the tosyloxy group is transferred to the α-carbon of the ketone. This process reduces the iodine from I(III) to I(I), releasing iodobenzene (B50100) as a byproduct.
Computational studies, particularly quantum chemical calculations, support a pathway involving an SN2'-type reductive elimination from the O-bonded iodane intermediate.[4]
Theoretical and Computational Insights
Density Functional Theory (DFT) has become an invaluable tool for dissecting the complex reaction mechanisms of hypervalent iodine reagents. For HTIB, theoretical studies have provided significant clarity on transition states, reaction energetics, and the influence of substrates on reaction pathways.
-
Mechanism of Ditosyloxylation: DFT studies on the HTIB-mediated conversion of chalcones (α,β-unsaturated carbonyl compounds) have investigated the competing pathways leading to α,β-ditosyloxy and β,β-ditosyloxy ketones.[3][5] These studies revealed that the formation of the α,β-ditosyloxy product involves a straightforward electrophilic addition. However, the mechanism for forming the β,β-ditosyloxy product is more complex, involving a 1,2-aryl migration, and is highly dependent on the electronic nature of substituents on the aryl ring.[3][5]
-
Ligand Dissociation: More recent computational work suggests that at room temperature, the reactivity of HTIB is facilitated by a ligand dissociation mechanism.[6] The significant difference in electronegativity between the hydroxy and tosyloxy groups allows for ionization in solution, generating a highly electrophilic cationic iodine species, which enhances its reactivity toward nucleophiles.[6]
-
Enantioselectivity Studies: Theoretical calculations have been used to understand the origins of enantioselectivity in chiral iodine(III)-mediated reactions. For the α-tosyloxylation of ketones, computational insights suggested that low selectivity could arise from a specific SN2′-type reductive elimination pathway.[4] This understanding has guided the development of new substrates, such as enol esters, which can block this less selective pathway, thereby enabling access to higher enantioselectivities.[4]
Applications in Synthesis: Quantitative Data
HTIB is a robust reagent for the α-functionalization of a wide variety of ketones. The reaction is typically high-yielding and proceeds under mild conditions. The table below summarizes representative yields for the α-tosyloxylation of various ketone substrates, which is often the initial step in a one-pot synthesis of other α-substituted ketones, such as α-azido ketones.[7]
| Substrate (Ketone) | Solvent | Temp (°C) | Time (h) | Product Yield (%)* | Citation(s) |
| Acetophenone (B1666503) | Acetonitrile (B52724) | Room Temp | 2.5 | 80 | [7] |
| Propiophenone | Acetonitrile | Room Temp | 3.0 | 78 | [7] |
| Butyrophenone | Acetonitrile | Room Temp | 3.0 | 75 | [7] |
| 4'-Methylacetophenone | Acetonitrile | Room Temp | 2.5 | 81 | [7] |
| 4'-Chloroacetophenone | Acetonitrile | Room Temp | 3.5 | 74 | [7] |
| Cyclohexanone | Acetonitrile | Room Temp | 2.0 | 72 | [7] |
| Indanone | Acetonitrile | Room Temp | 3.0 | 69 | [7] |
*Yields reported are for the isolated α-azido ketone product, formed via a one-pot, two-step reaction where the α-tosyloxy ketone is generated in situ and immediately converted.[7]
Detailed Experimental Protocols
This section provides a representative experimental protocol for the synthesis of α-functionalized ketones using HTIB. The following procedure is adapted from established one-pot methods for the α-azidation of ketones, which proceeds via an α-tosyloxy ketone intermediate.[7]
Reaction: One-pot α-azidation of acetophenone.
Materials:
-
Acetophenone
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Sodium Azide (B81097) (NaN₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, standard glassware for extraction and purification.
Procedure:
-
Reaction Setup: To a solution of acetophenone (1.0 mmol) in acetonitrile (15 mL) in a 50 mL round-bottom flask, add Hydroxy(tosyloxy)iodobenzene (HTIB) (1.0 mmol).
-
In Situ Tosyloxylation: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The initial reaction to form the α-tosyloxy intermediate typically takes 2-3 hours.
-
Azide Addition: Once the starting ketone is consumed, add sodium azide (1.2 mmol) to the reaction mixture.
-
Reaction Completion: Continue stirring the mixture at room temperature for an additional 2-3 hours until the α-tosyloxy intermediate has been fully converted to the α-azido ketone product (as monitored by TLC).
-
Workup: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the pure α-azido acetophenone.
Conclusion
Hydroxy(tosyloxy)iodobenzene stands out as a powerful and practical reagent in synthetic chemistry. Its reactivity, centered on the electrophilic I(III) atom, enables a host of valuable transformations under mild and sustainable conditions. Theoretical studies, particularly DFT calculations, have been instrumental in moving beyond empirical observations to a deeper, predictive understanding of its reaction mechanisms. This synergy between computational theory and practical application continues to expand the synthetic utility of HTIB, empowering chemists to design more efficient and selective pathways for the synthesis of complex molecules relevant to research, materials science, and pharmaceuticals.
References
- 1. jnanoworld.com [jnanoworld.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Hydroxy(tosyloxy)iodobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile and powerful hypervalent iodine(III) reagent widely employed in organic synthesis.[1][2][3] Its electrophilic nature and ability to act as a mild oxidant make it an invaluable tool for a variety of transformations, including the functionalization of carbonyl compounds, oxidative cyclizations, and rearrangements.[4][5] This document provides detailed application notes and experimental protocols for the use of HTIB in key synthetic transformations, along with relevant safety information and data presented for easy comparison.
HTIB offers a safer and more environmentally benign alternative to many heavy metal-based oxidants.[5] It is a white, solid reagent that can be stored at room temperature, though refrigeration is recommended for long-term stability.[6] While it has limited solubility in many common organic solvents like diethyl ether, dichloromethane, and chloroform, these are often excellent media for reactions as the disappearance of the solid HTIB can indicate reaction completion.[6]
Key Applications and Experimental Protocols
α-Tosyloxyloxylation of Ketones
One of the most prominent applications of HTIB is the direct α-tosyloxylation of enolizable ketones to furnish α-tosyloxy ketones.[7][8] These products are valuable synthetic intermediates that can undergo nucleophilic substitution to introduce a variety of functional groups at the α-position.
General Reaction Scheme:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Koser’s reagent - Enamine [enamine.net]
- 7. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Protocol for α-Tosyloxylation of Ketones with Hydroxy(tosyloxy)iodobenzene (HTIB)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the α-tosyloxylation of ketones using [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent. This reaction is a valuable transformation in organic synthesis, providing a direct method to introduce a tosyloxy group at the α-position of a ketone. The resulting α-tosyloxy ketones are versatile intermediates for the synthesis of various organic molecules, including heterocyclic compounds.
Introduction
Hypervalent iodine reagents, such as HTIB, have gained prominence as environmentally benign alternatives to heavy metal-based oxidants. The α-tosyloxylation of ketones with HTIB is a reliable and efficient method that proceeds under mild conditions. Variations of this protocol include the in situ generation of HTIB, catalytic versions using a substoichiometric amount of an iodoarene with a terminal oxidant, and ultrasound-promoted reactions to enhance reaction rates.[1][2]
Reaction Principle
The reaction proceeds via the enol or enolate form of the ketone, which attacks the electrophilic iodine(III) center of HTIB. This is followed by an intramolecular transfer of the tosyloxy group to the α-carbon of the ketone, with the concomitant reduction of the iodine(III) to iodobenzene.
Data Presentation
The following tables summarize the quantitative data for the α-tosyloxylation of various ketones under different reaction conditions.
Table 1: α-Tosyloxylation of Various Ketones with HTIB
| Entry | Ketone | Product | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | α-Tosyloxyacetophenone | 2 | 80 | [3] |
| 2 | 4-Methylacetophenone | α-Tosyloxy-4-methylacetophenone | - | 69 | [4] |
| 3 | 4-Methoxyacetophenone | α-Tosyloxy-4-methoxyacetophenone | - | 72 | [4] |
| 4 | 4-Bromoacetophenone | α-Tosyloxy-4-bromoacetophenone | - | 78 | [4] |
| 5 | 4-Chloroacetophenone | α-Tosyloxy-4-chloroacetophenone | - | 70 | [4] |
| 6 | Propiophenone | α-Tosyloxypropiophenone | - | 81 | [4] |
| 7 | Cyclohexanone | 2-Tosyloxycyclohexanone | - | 81 | [4] |
Yields of isolated pure product based on the amount of ketones used.
Table 2: Ultrasound-Promoted α-Tosyloxylation of Ketones with HTIB in Acetonitrile (B52724)
| Entry | Ketone | Reaction Time (min) | Yield (%) | Reference |
| 1 | Acetophenone | 10 | 85 | [1] |
| 2 | Propiophenone | 15 | 82 | [1] |
| 3 | Butyrophenone | 20 | 78 | [1] |
| 4 | Isobutyrophenone | 30 | 75 | [1] |
| 5 | Cyclopentanone | 15 | 65 | [1] |
| 6 | Cyclohexanone | 15 | 72 | [1] |
| 7 | Cycloheptanone | 15 | 58 | [1] |
Yields are for isolated, pure products. In the absence of ultrasound, product yields were less than 5%.
Experimental Protocols
General Protocol for α-Tosyloxylation of Ketones with HTIB
This protocol is a general procedure for the direct α-tosyloxylation of a ketone using a stoichiometric amount of HTIB.
Materials:
-
Ketone (1.0 equiv)
-
[Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 equiv)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the ketone (1.0 equiv) in acetonitrile, add HTIB (1.1 equiv).
-
Stir the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure α-tosyloxy ketone.
Catalytic Protocol for α-Tosyloxylation of Ketones
This protocol utilizes a catalytic amount of an iodoarene with a terminal oxidant, m-chloroperbenzoic acid (m-CPBA), to generate the active hypervalent iodine species in situ.[2][5]
Materials:
-
Ketone (1.0 equiv)
-
Iodobenzene (or other iodoarene catalyst) (0.1 equiv)
-
m-Chloroperbenzoic acid (m-CPBA) (2.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.1 equiv)
-
Acetonitrile/2,2,2-Trifluoroethanol (co-solvent)
-
Round-bottom flask
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 equiv), iodoarene catalyst (0.1 equiv), and p-TsOH·H₂O (2.1 equiv) in a mixture of acetonitrile and 2,2,2-trifluoroethanol.
-
Add m-CPBA (2.2 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature or gentle heating, monitoring the reaction by TLC.
-
After the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the α-tosyloxylation of ketones using HTIB.
Reaction Mechanism
Caption: Proposed mechanism for the α-tosyloxylation of ketones with HTIB.
Safety Precautions
[Hydroxy(tosyloxy)iodo]benzene (HTIB) is an irritant. It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) for HTIB.
References
- 1. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 2. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 3. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid [organic-chemistry.org]
Application Notes and Protocols: Hydroxy(tosyloxy)iodobenzene for the Oxidation of Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's reagent, is a versatile and mild hypervalent iodine(III) reagent extensively employed in organic synthesis.[1][2] Its applications include the α-oxidation of carbonyl compounds, the dearomatization of phenols, and the synthesis of iodonium (B1229267) salts.[1][2] As an environmentally benign alternative to heavy metal oxidants, HTIB offers high stability, low toxicity, and effectiveness in various transformations.[3] These application notes provide detailed protocols and data for the oxidation of phenols using HTIB, a critical transformation for the synthesis of quinones and their derivatives, which are valuable intermediates in medicinal chemistry and materials science.[4][5]
Mechanism of Action
The oxidation of phenols with HTIB proceeds through an initial ligand exchange to form an aryloxyiodonium(III) intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack, leading to the formation of quinone-type products.[6] The specific outcome of the reaction, yielding ortho- or para-quinones, is dependent on the substitution pattern of the phenol (B47542) substrate.[6][7] For instance, the oxidation of phenol with HTIB has been shown to preferentially form p-benzoquinone.[7][8]
Data Presentation
The efficiency of phenol oxidation using HTIB is influenced by the substrate structure and reaction conditions. The following table summarizes quantitative data from selected studies.
| Phenolic Substrate | HTIB:Substrate Ratio | Solvent System | Product | Yield (%) | Reference |
| Hydroquinone (B1673460) | 2:1 | Methanol/Water | p-Benzoquinone | Complete Conversion | [7] |
| Catechol | 2:1 | Methanol/Water | o-Benzoquinone | Complete Conversion | [7] |
| Phenol | 6:1 | Methanol/Water | p-Benzoquinone | Complete Conversion | [7][9] |
| Resorcinol | 6:1 | Methanol/Water | Complex Mixture | Complete Conversion | [7][9] |
| 4-Methoxyacetophenone | 1.1:1 | Acetonitrile (B52724) | α-Tosyloxy-4-methoxyacetophenone | Not Reported | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Simple Phenols
This protocol is a generalized method based on the electrochemical investigation of phenol oxidation by HTIB.[7][8]
Materials:
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Phenolic substrate (e.g., phenol, hydroquinone, catechol)
-
Methanol
-
Ultrapure water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of the phenolic substrate (e.g., 10 mM) in ultrapure water.[8]
-
Prepare a stock solution of HTIB (e.g., 50 mM) in ultrapure water.[8]
-
In a round-bottom flask, add the desired volume of the phenolic substrate solution.
-
With vigorous stirring, add the required molar equivalent of the HTIB solution. For hydroquinone and catechol, a 2:1 ratio of HTIB to substrate is typically sufficient for complete oxidation.[7] For phenol and resorcinol, a higher ratio of 6:1 may be necessary.[7][9]
-
The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) or electrochemical methods.[7]
-
Upon completion, the reaction mixture can be analyzed directly or subjected to standard workup procedures for product isolation and purification if required.
Protocol 2: Synthesis of α-Tosyloxy Ketones from Phenolic Acetophenones
This protocol describes the in-situ generation of an α-tosyloxy ketone from a phenolic acetophenone (B1666503) derivative, which can then be used in subsequent reactions.[10]
Materials:
-
4-Methoxyacetophenone (or other phenolic acetophenone)
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 4-methoxyacetophenone (1.0 mmol) and acetonitrile (5 mL).
-
Add HTIB (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux for 1.5 hours.[10]
-
Monitor the reaction progress by TLC.
-
The resulting solution containing the in-situ generated α-tosyloxyacetophenone can be used directly for the next synthetic step.[10]
Protocol 3: Synthesis of Hydroxy(tosyloxy)iodobenzene (HTIB)
For researchers who wish to synthesize HTIB in the laboratory, the following procedure is based on established literature methods.[7][8]
Materials:
-
(Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Acetonitrile
-
Diethyl ether
-
Two round-bottom flasks
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In separate flasks, prepare solutions of (diacetoxyiodo)benzene and p-toluenesulfonic acid monohydrate in boiling acetonitrile.[7][8]
-
Combine the two hot solutions. A green color may be observed.[7]
-
Allow the mixture to cool to room temperature, during which HTIB will crystallize.[7][8]
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected crystals with diethyl ether.[7]
-
Dry the product under vacuum to afford HTIB as an off-white solid. This procedure typically results in a high yield (e.g., 93%).[7][8]
Visualizations
Caption: General workflow for the oxidation of phenols using HTIB.
Caption: Workflow for the laboratory synthesis of HTIB.
References
- 1. Koser’s reagent - Enamine [enamine.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 7. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. jocpr.com [jocpr.com]
Application Notes and Protocols: Koser's Reagent in Dearomatization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a versatile and powerful hypervalent iodine(III) reagent widely employed in organic synthesis. Its ability to act as a mild oxidant and an electrophilic species has made it an invaluable tool for a variety of chemical transformations. Among these, the dearomatization of aromatic compounds has emerged as a significant application, providing a direct route to complex, three-dimensional molecular architectures from readily available flat, aromatic precursors. This is of particular interest in medicinal chemistry and natural product synthesis, where the creation of spirocyclic and densely functionalized carbocyclic frameworks is often a key challenge.
This document provides detailed application notes and experimental protocols for the use of Koser's reagent in the dearomatization of phenols, naphthalenes, and indoles.
General Mechanism of Action
Koser's reagent-mediated dearomatization reactions are initiated by the activation of the aromatic substrate. In the case of phenols, the reaction proceeds through an oxidative dearomatization pathway. The hypervalent iodine center of Koser's reagent acts as a potent electrophile, activating the phenol (B47542) for subsequent nucleophilic attack. This can occur in an intramolecular fashion, where a tethered nucleophile attacks the aromatic ring, or intermolecularly with an external nucleophile. The reaction typically leads to the formation of cyclohexadienones, which are valuable synthetic intermediates.
Caption: General mechanism of Koser's reagent-mediated dearomatization.
Applications in Phenol Dearomatization
The dearomatization of phenols using Koser's reagent is a well-established method for the synthesis of highly functionalized cyclohexadienones, particularly in the context of spirocyclization. This transformation is valuable for the construction of complex molecular scaffolds found in numerous natural products and biologically active molecules.
Intramolecular Dearomatization of Phenolic Enaminones
A key application of Koser's reagent is the intramolecular oxidative cyclization of phenolic enaminone derivatives to furnish spiro-fused cyclohexadienones. This reaction proceeds under mild conditions and provides access to intricate molecular architectures in a single step.
Experimental Workflow:
Caption: Workflow for the synthesis of spiro-cyclohexadienones.
Quantitative Data Summary:
| Substrate (Phenolic Enaminone) | Product | Reagent | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Ethyl 2-(2-(4-hydroxyphenyl)ethylamino)crotonate | Ethyl 1-(2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl)-2-methyl-1,4,5,6-tetrahydropyridine-3-carboxylate | Koser's Reagent | CH₂Cl₂ | 0 °C to rt | 5 | 55 | [1] |
| 3-(2-(4-hydroxyphenyl)ethylamino)pent-3-en-2-one | 4-(2-(4-oxocyclohexa-2,5-dien-1-yl)ethylamino)pent-3-en-2-one | Koser's Reagent | CH₂Cl₂ | 0 °C to rt | 5 | 45 (as tosyloxy enaminone) | [1] |
Detailed Experimental Protocol: Synthesis of Ethyl 1-(2-(4-oxocyclohexa-2,5-dien-1-yl)ethyl)-2-methyl-1,4,5,6-tetrahydropyridine-3-carboxylate [1]
-
Materials:
-
Ethyl 2-(2-(4-hydroxyphenyl)ethylamino)crotonate (1 mmol)
-
Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene) (1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
-
-
Procedure:
-
To a stirred solution of ethyl 2-(2-(4-hydroxyphenyl)ethylamino)crotonate (1 mmol) in CH₂Cl₂ (10 mL) at 0 °C under an argon atmosphere, add Koser's reagent (1 mmol).
-
Allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting enamino ester is consumed (approximately 5 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the spiro cyclohexadienone product.
-
Applications in Naphthalene Dearomatization
The dearomatization of naphthalenes provides access to valuable bicyclic structures. While the use of Koser's reagent for this transformation is less documented than for phenols, related hypervalent iodine reagents have been shown to effect the dearomatization of naphthols, suggesting the potential of Koser's reagent in similar reactions.
Intermolecular Dearomatization of β-Naphthols
Hypervalent iodine-based reagents can be utilized for the intermolecular dearomatization of β-naphthols with various nucleophiles. Although specific examples with Koser's reagent are not abundant in the literature, the general principle involves the oxidation of the naphthol to an electrophilic intermediate, which is then trapped by a nucleophile.
Quantitative Data Summary (with related hypervalent iodine reagents):
| Substrate | Nucleophile | Reagent | Solvent | Temp. | Yield (%) | Reference |
| β-Naphthol | NO₂ | Iodo-nitrooxylate | CH₂Cl₂ | rt | up to 87 | [2] |
Detailed Experimental Protocol: General Procedure for Nitrooxylative Dearomatization of β-Naphthols [2]
-
Materials:
-
Substituted β-Naphthol (1.0 equiv)
-
Hypervalent iodine-based nitrooxylating reagent (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of the β-naphthol in dichloromethane, add the hypervalent iodine-based nitrooxylating reagent at room temperature.
-
Stir the reaction mixture until the starting material is consumed as monitored by TLC.
-
Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to afford the dearomatized product.
-
Applications in Indole (B1671886) Dearomatization
The dearomatization of indoles is a powerful strategy for the synthesis of indoline (B122111) scaffolds, which are prevalent in a vast number of pharmaceuticals and natural products. The application of Koser's reagent in indole dearomatization is an emerging area with significant potential.
Intermolecular Dearomatization of Indoles
Koser's reagent can be used to promote the intermolecular dearomatization of indoles by activating the indole ring towards nucleophilic attack. This allows for the introduction of various functional groups at the C2 and C3 positions of the indole core.
Quantitative Data Summary:
| Substrate | Nucleophile | Reagent | Solvent | Temp. | Time | Yield (%) | Reference |
| 2-Aryl-3-substituted Indoles | Methanol | Koser's Reagent | Methanol | rt | - | up to 92 (for related alkoxyation) | [3] |
Detailed Experimental Protocol: General Procedure for the Alkoxylation of Indole Derivatives (Adapted from related procedures) [3]
-
Materials:
-
Substituted Indole (1.0 equiv)
-
Koser's Reagent (1.2 equiv)
-
Methanol (as solvent and nucleophile)
-
-
Procedure:
-
To a solution of the indole derivative in methanol, add Koser's reagent at room temperature.
-
Stir the reaction mixture until the starting material is fully consumed as indicated by TLC analysis.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3,3-disubstituted oxindole (B195798) product.
-
Conclusion
Koser's reagent is a highly effective and versatile reagent for the dearomatization of various aromatic systems. Its application in the dearomatization of phenols to construct complex spirocyclic systems is well-established. While its use in the dearomatization of naphthalenes and indoles is less explored, the existing literature on related hypervalent iodine reagents suggests significant untapped potential. The mild reaction conditions and the ability to generate complex molecular architectures from simple aromatic precursors make Koser's reagent a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. Further exploration of its reactivity with a broader range of aromatic substrates and nucleophiles is warranted and expected to lead to the discovery of novel and efficient synthetic methodologies.
References
Application Notes and Protocols for the Synthesis of Iodonium Salts Using [Hydroxy(tosyloxy)iodo]benzene (HTIB)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diaryl iodonium (B1229267) salts are versatile reagents in organic synthesis, serving as efficient precursors for arylation reactions, which are fundamental in the construction of complex molecules, including active pharmaceutical ingredients. [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, is a commercially available, stable, and easy-to-handle hypervalent iodine(III) reagent. It facilitates the synthesis of diaryl iodonium salts from arenes and iodoarenes under mild conditions, offering a practical alternative to methods that use heavy metals or harsh oxidants.
Reaction Principle
The synthesis of diaryl iodonium salts using HTIB typically involves the reaction of an iodoarene with an arene in the presence of an acid, often trifluoroacetic acid (TFA) or sulfuric acid. HTIB acts as an electrophilic iodine source and a tosylate counterion provider. The reaction proceeds through an electrophilic aromatic substitution-type mechanism where the iodoarene is activated by HTIB, followed by the attack of the electron-rich arene.
Application Note 1: Synthesis of Symmetric and Unsymmetric Diaryl Iodonium Tosylates
This section summarizes the synthesis of various diaryl iodonium tosylates using HTIB, highlighting the scope of the reaction with different substituted arenes and iodoarenes.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of selected diaryl iodonium tosylates using HTIB.
| Entry | Iodoarene | Arene | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | Benzene | Diphenyliodonium tosylate | 24 | Room Temp. | 85 |
| 2 | 4-Iodotoluene | Toluene | Di(p-tolyl)iodonium tosylate | 24 | Room Temp. | 90 |
| 3 | 4-Iodoanisole | Anisole | Di(p-anisyl)iodonium tosylate | 12 | 0 to Room Temp. | 92 |
| 4 | Iodobenzene | Anisole | (4-Methoxyphenyl)(phenyl)iodonium tosylate | 12 | 0 to Room Temp. | 78 |
| 5 | 4-Iodotoluene | Benzene | (p-Tolyl)(phenyl)iodonium tosylate | 24 | Room Temp. | 82 |
| 6 | 1-Iodo-4-(trifluoromethyl)benzene | Benzene | Phenyl(4-(trifluoromethyl)phenyl)iodonium tosylate | 36 | 40 | 65 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Diaryl Iodonium Tosylates
This protocol describes a general method for the synthesis of diaryl iodonium tosylates from an iodoarene and an arene using HTIB.
Materials:
-
Iodoarene (1.0 eq)
-
Arene (1.0-2.0 eq)
-
[Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.05 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a solution of the iodoarene (1.0 eq) and the arene (1.0-2.0 eq) in dichloromethane, add trifluoroacetic acid dropwise at 0 °C.
-
Add HTIB (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table (typically 12-36 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of stirred diethyl ether.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with copious amounts of diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified diaryl iodonium tosylate under vacuum.
Visualizations
General Reaction Scheme
The following diagram illustrates the overall transformation for the synthesis of a diaryl iodonium salt using HTIB.
Caption: General reaction for diaryl iodonium salt synthesis.
Experimental Workflow
This diagram outlines the key steps in the experimental protocol for synthesizing and isolating diaryl iodonium salts.
Caption: Workflow for synthesis and purification of iodonium salts.
Application in Drug Development: Arylation Reactions
Diaryl iodonium salts are valuable in late-stage functionalization, a key strategy in drug development. They serve as electrophilic arylating agents, for instance, in palladium-catalyzed cross-coupling reactions to form C-N bonds, which are prevalent in many pharmaceutical compounds.
Caption: Utility of iodonium salts in C-N cross-coupling.
Application Notes and Protocols for Ring Expansion Reactions Mediated by Hydroxy(tosyloxy)iodobenzene (HTIB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's reagent, is a versatile and environmentally benign hypervalent iodine(III) reagent that has emerged as a powerful tool in modern organic synthesis.[1] Among its diverse applications, HTIB has proven to be particularly effective in mediating ring expansion reactions, providing a metal-free approach to constructing valuable seven-membered and larger carbocyclic and heterocyclic frameworks.[2][3] This methodology is characterized by its mild reaction conditions, high functional group tolerance, and often high yields, making it an attractive alternative to traditional methods that employ toxic heavy metals.[4][5]
These application notes provide a comprehensive overview of HTIB-mediated ring expansion reactions, including detailed experimental protocols, quantitative data on substrate scope, and visualizations of the reaction mechanisms and workflows.
Reaction Mechanism
The generally accepted mechanism for the HTIB-mediated ring expansion of exocyclic alkenes proceeds through a series of well-defined steps.[2][6] The reaction is initiated by the electrophilic addition of HTIB to the alkene, forming a key iodonium (B1229267) ion intermediate. This is followed by nucleophilic attack of the solvent (e.g., methanol (B129727) or water) and a subsequent 1,2-aryl or alkyl migration, which drives the ring expansion. Reductive elimination of iodobenzene (B50100) yields the final ring-expanded product.[6]
Caption: General mechanism of HTIB-mediated ring expansion.
Applications & Protocols
Synthesis of β-Benzocycloalkenones
A notable application of HTIB is the ring expansion of exocyclic alkenes derived from α-benzocycloalkenones to furnish β-benzocycloalkenones.[5] This two-step sequence involves a Wittig olefination followed by the HTIB-mediated oxidative rearrangement.
Experimental Workflow:
Caption: Workflow for the synthesis of β-benzocycloalkenones.
Protocol 1: Synthesis of 1-(Methylidene)indan (Wittig Olefination) [5]
-
To a stirred mixture of potassium tert-butoxide (1.2 equiv.) and methyltriphenylphosphonium (B96628) iodide (1.2 equiv.) in anhydrous diethyl ether at room temperature, add a solution of 1-indanone (B140024) (1.0 equiv.) in diethyl ether.
-
Stir the reaction mixture at room temperature for approximately 4 hours.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford the exocyclic alkene.
Protocol 2: Synthesis of 2-Tetralone (HTIB Ring Expansion) [5]
-
To a stirred solution of 1-(methylidene)indan (1.0 equiv.) in 95% methanol (v/v mixture of methanol and water), add crystalline HTIB (1.1 equiv.) in one portion at room temperature. The reaction is mildly exothermic.
-
Stir the solution at room temperature for 20 minutes.
-
Remove the solvent in vacuo.
-
Partition the residue between dichloromethane (B109758) and water.
-
Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure β-benzocycloalkenone.
Table 1: Synthesis of β-Benzocycloalkenones via HTIB-Mediated Ring Expansion [5]
| Starting α-Benzocycloalkenone | Exocyclic Alkene Intermediate | Ring-Expanded β-Benzocycloalkenone | Yield (%) |
| 1-Indanone | 1-Methylideneindan | 2-Tetralone | 99 |
| 1-Tetralone | 1-Methylidene-1,2,3,4-tetrahydronaphthalene | β-Benzosuberone | 80 |
| 5-Methyl-1-tetralone | 1-Methylidene-5-methyl-1,2,3,4-tetrahydronaphthalene | 6-Methyl-β-benzosuberone | 95 |
| 7-Methyl-1-tetralone | 1-Methylidene-7-methyl-1,2,3,4-tetrahydronaphthalene | 8-Methyl-β-benzosuberone | 90 |
Synthesis of Seven-Membered Heterocycles
HTIB facilitates the ring expansion of methylenic heterocycles to provide access to seven-membered heterocyclic rings, such as those containing chromane (B1220400) and thiochromane cores, as well as systems fused with furan, indole, pyrrole, and thiophene.[2] This metal-free approach is conducted under mild conditions in an aqueous acetonitrile (B52724) medium.[2]
Protocol 3: General Procedure for the Ring Expansion of Methylenic Heterocycles [2][7]
-
To a solution of the methylenic heterocycle (1.0 equiv.) in a mixture of acetonitrile and water, add HTIB (1.1 equiv.).
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired seven-membered heterocycle.
Table 2: HTIB-Mediated Synthesis of Seven-Membered Heterocycles [2][7]
| Starting Methylenic Heterocycle | Ring-Expanded Product | Solvent System | Yield (%) |
| 4-Methylidene-chromane | Dihydro-1-benzoxepine | Acetonitrile/Water | 85 |
| 4-Methylidene-thiochromane | Dihydro-1-benzothiepine | Acetonitrile/Water | 82 |
| 4-Methylidene-2,3-dihydrofuro[3,2-b]pyridine | Furo[3,2-b]azepine derivative | Acetonitrile/Water | 78 |
| 5-Methylidene-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine | Pyrrolo[3,2-b]azepine derivative | Acetonitrile/Water | 75 |
Ring Expansion of 1-Vinylcycloalkanols
The ring expansion of 1-vinylcycloalkanols and their corresponding silyl (B83357) or methyl ethers mediated by HTIB offers a versatile route to seven- and eight-membered carbocycles and heterocycles.[3][6] The reaction conditions can be tuned to yield different functionalized products.
Protocol 4: Ring Expansion of a Silyl Ether of a 1-Vinylcycloalkanol [6]
-
To a solution of the silyl-protected 1-vinylcycloalkanol (1.0 equiv.) and p-toluenesulfonic acid (p-TsOH) (0.2 equiv.) in methanol, add HTIB (1.2 equiv.) at room temperature.
-
Stir the reaction mixture for the appropriate time as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: HTIB-Mediated Ring Expansion of 1-Vinylcycloalkanol Derivatives [6]
| Substrate | Product(s) | Conditions | Yield (%) |
| 1-Vinylcyclohexanol TMS ether | 2-Methoxycycloheptanone | HTIB, p-TsOH, MeOH | 60 |
| 1-Vinylcyclopentanol TMS ether | 2-Methoxycyclohexanone | HTIB, p-TsOH, MeOH | 72 |
| 1-(1-Phenylvinyl)cyclohexanol | 2-Phenylcycloheptanone | HTIB, MeOH | 85 |
Synthesis of Hydroxy(tosyloxy)iodobenzene (HTIB)
For convenience, a reliable protocol for the laboratory-scale synthesis of HTIB is provided below.
Protocol 5: Synthesis of HTIB [4]
-
Add a solution of (diacetoxyiodo)benzene (B116549) (1.0 equiv.) in boiling acetonitrile to a solution of p-toluenesulfonic acid monohydrate (1.04 equiv.) in boiling acetonitrile with magnetic stirring.
-
Allow the resulting yellow-green solution to cool to room temperature.
-
Isolate the crystalline HTIB that separates by vacuum filtration.
-
Wash the crystals with acetonitrile and then with diethyl ether.
-
Dry the product in vacuo to yield crystalline HTIB (typically >90% yield).
Conclusion
Hydroxy(tosyloxy)iodobenzene is a highly effective and versatile reagent for mediating ring expansion reactions. The protocols and data presented herein demonstrate its utility in synthesizing a range of valuable carbocyclic and heterocyclic structures under mild, metal-free conditions. These methods offer significant advantages in terms of operational simplicity, substrate tolerance, and environmental compatibility, making HTIB an indispensable tool for researchers in synthetic and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine [ouci.dntb.gov.ua]
- 4. Seven-membered rings through metal-free rearrangement mediated by hypervalent iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β-Benzocyclo-alkenones from α-Benzocycloalkenones [mdpi.com]
- 6. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Oxidations with Koser's Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for oxidation reactions utilizing Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB). This hypervalent iodine(III) reagent is a versatile and mild oxidizing agent employed in a range of organic transformations, most notably the α-tosyloxylation of carbonyl compounds.
Overview and Applications
Koser's reagent is a stable, white solid that serves as an effective electrophilic tosyl group donor in oxidation reactions.[1] Its primary application lies in the α-oxidation of ketones to produce α-tosyloxy ketones, which are valuable intermediates in organic synthesis.[2][3] Beyond ketones, HTIB finds utility in the oxidation of olefins, dearomatization of phenols, and the synthesis of iodonium (B1229267) salts.[4][5] The reagent is often used in solvents like acetonitrile (B52724) or 2,2,2-trifluoroethanol (B45653) (TFE).[2][4] While it has limited solubility in some common organic solvents like dichloromethane (B109758) and chloroform, these can still be effective reaction media, with the reaction's completion often indicated by the dissolution of all solid materials.[1]
Safety and Handling
Caution: Koser's reagent is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It can cause skin and serious eye irritation.[6]
-
Precautions: Avoid breathing dust and ensure adequate ventilation. Do not get in eyes, on skin, or on clothing.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[6]
-
Storage: Store in a cool, dark place, preferably in a refrigerator, as it can be light-sensitive.[1][4]
-
In Case of Fire: Use appropriate extinguishing media. Firefighters should wear self-contained breathing apparatus. Hazardous decomposition products include carbon oxides, sulfur oxides, and hydrogen iodide.[6]
Experimental Protocols
Protocol 1: General Procedure for α-Tosyloxylation of Ketones
This protocol details a standard method for the α-tosyloxylation of an enolizable ketone using Koser's reagent.
Materials:
-
Enolizable ketone
-
Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the ketone in acetonitrile, add Koser's reagent (1.0 - 1.2 equivalents).
-
Reflux the reaction mixture until the reaction is complete (monitor by TLC). For less reactive substrates, higher temperatures or longer reaction times may be necessary.[2]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by trituration with hexane or by column chromatography to yield the α-tosyloxy ketone.[2]
Protocol 2: Ultrasound-Promoted α-Tosyloxylation of Ketones
This modified protocol utilizes ultrasound to enhance the reaction rate, particularly for less reactive or alicyclic ketones.[2]
Materials:
-
Ketone
-
Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene)
-
Acetonitrile (CH₃CN)
-
Argon (Ar) gas
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Hexane
Equipment:
-
Ultrasonic processor (e.g., Vibra-Cell, 20 kHz)
Procedure:
-
In a reaction vessel, combine the ketone, Koser's reagent (typically 0.65 g for 2 mL of ketone), and acetonitrile (15 mL).[2]
-
Purge the vessel with Argon for 10 minutes.
-
Subject the mixture to sonication under an Argon atmosphere for 10-30 minutes, maintaining a reaction temperature of around 55°C.[2]
-
Concentrate the reaction solution in vacuo.
-
Dissolve the residue in 15 mL of dichloromethane.
-
Wash the organic phase with saturated aqueous NaHCO₃ and then with water.
-
Dry the organic layer over MgSO₄.
-
Distill off the solvent under reduced pressure to obtain the crude product.
-
Triturate the crude product with hexane to afford the corresponding α-tosyloxy derivative.[2]
Quantitative Data
The following table summarizes the yields of α-tosyloxy ketones obtained from various starting ketones using Koser's reagent, including a comparison between conventional heating and ultrasound promotion.
| Starting Ketone | Method | Reaction Time | Yield (%) | Reference |
| Cyclopentanone | Ultrasound | 15 min | 52 | [2] |
| Cyclohexanone | Ultrasound | 15 min | 55 | [2] |
| Cycloheptanone | Ultrasound | 15 min | 58 | [2] |
| 2-Butanone | Ultrasound | - | - (1:1.5 ratio of 1-tosyloxy:3-tosyloxy) | [2] |
| Various Ketones | In situ generation | - | High yields | [7] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the α-tosyloxylation of ketones.
Proposed Reaction Mechanism Pathway
References
- 1. Koser’s reagent - Enamine [enamine.net]
- 2. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 3. [PDF] Novel chemistry of alpha-tosyloxy ketones: applications to the solution- and solid-phase synthesis of privileged heterocycle and enediyne libraries. | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. fishersci.com [fishersci.com]
- 7. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
Application Notes and Protocols: The Role of Hydroxy(tosyloxy)iodobenzene in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxy(tosyloxy)iodobenzene, commonly known as Koser's Reagent or HTIB, is a versatile and commercially available hypervalent iodine(III) reagent.[1][2] It has gained significant traction in modern organic synthesis as a powerful oxidant, offering a milder and more environmentally sustainable alternative to toxic heavy metal reagents.[3] HTIB is particularly renowned for its utility in the synthesis of a wide variety of heterocyclic compounds, which are pivotal scaffolds in pharmaceuticals and biologically active molecules.[3][4] This document outlines key applications of HTIB in heterocyclic synthesis, providing detailed protocols, quantitative data, and workflow diagrams to guide researchers in their synthetic endeavors. The primary applications covered include oxidative cyclization, rearrangements via α-tosyloxyketone intermediates, and in situ generation of reactive species for cycloadditions.[1]
Application Note 1: Intramolecular Oxidative Cyclization for Oxazoline (B21484) Synthesis
The enantioselective oxidative cyclization of N-allyl carboxamides is a powerful method for synthesizing highly enantioenriched oxazolines.[3] HTIB and its derivatives can facilitate this transformation, often in the presence of a chiral catalyst. This methodology is valuable for creating chiral 5-membered N-heterocycles, including those with quaternary stereocenters.[3] The reaction proceeds via an intramolecular attack of the amide oxygen onto the double bond, activated by the hypervalent iodine reagent.
Caption: General workflow for HTIB-mediated oxazoline synthesis.
Quantitative Data: Enantioselective Synthesis of Oxazolines
| Entry | Substrate (N-Allyl Carboxamide) | Yield (%)[3] | Enantiomeric Excess (ee %)[3] |
| 1 | N-allylbenzamide | 94 | 98 |
| 2 | N-allyl-4-methoxybenzamide | 92 | 97 |
| 3 | N-allyl-4-nitrobenzamide | 85 | 95 |
| 4 | N-allylthiobenzamide | 88 | 96 |
Experimental Protocol: Synthesis of Chiral Oxazolines
This protocol is a representative example of an enantioselective oxidative cyclization.[3]
-
Reaction Setup: To a solution of the N-allyl carboxamide (1.0 equiv) and a chiral triazole-substituted iodoarene catalyst (0.1 equiv) in a suitable solvent (e.g., dichloromethane), add Hydroxy(tosyloxy)iodobenzene (HTIB) (1.2 equiv).
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to yield the enantioenriched oxazoline product.
Application Note 2: Synthesis of Isoxazolines via Oxidative N-O Coupling
HTIB is highly effective in mediating the oxidative N-O coupling of β-hydroxyketoximes to form isoxazoline (B3343090) N-oxides.[5][6] It also facilitates the 1,3-dipolar cycloaddition of alkenes with nitrile oxides, which are generated in situ from the corresponding aldoximes using HTIB.[2][7] This method is operationally simple and avoids the need for bases or metals.[2]
Caption: In situ generation of nitrile oxides for cycloaddition.
Quantitative Data: HTIB-Mediated Synthesis of Isoxazoline-Fused Heterocycles
| Entry | Aldoxime | Alkene | Solvent | Yield (%)[7] |
| 1 | 4-Chlorobenzaldoxime | 1-Propene-1,3-sultone | Dichloromethane | 85 |
| 2 | 2-Naphthaldehyde oxime | 1-Propene-1,3-sultone | Dichloromethane | 78 |
| 3 | Thiophene-2-carboxaldehyde oxime | 1-Propene-1,3-sultone | Dichloromethane | 72 |
| 4 | 4-Nitrobenzaldoxime | Cyclic phospholene-oxide | Acetonitrile (B52724) | 65 |
Experimental Protocol: Synthesis of Isoxazolines
This protocol is adapted from procedures involving the in situ generation of nitrile oxides.[7]
-
Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and the alkene (1.2 equiv) in dichloromethane.
-
Reagent Addition: Add HTIB (1.1 equiv) to the solution in one portion.
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into water and extract with dichloromethane.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired isoxazoline.
Application Note 3: Synthesis of Isoflavones via Oxidative Rearrangement
A classic application of HTIB is in the synthesis of isoflavones from chalcone (B49325) precursors.[3] The reaction proceeds through an oxidative 1,2-aryl migration. The chalcone is treated with HTIB, leading to the formation of an α-aryl-β,β-ditosyloxy ketone intermediate, which then cyclizes to form the isoflavone (B191592) core. This method provides moderate to good yields for a variety of substituted isoflavones.[3][8]
Quantitative Data: Synthesis of Isoflavone Derivatives from Chalcones
| Entry | Chalcone Derivative (Substituents) | Solvent | Yield (%)[8] |
| 1 | 4'-Methoxy | Dichloromethane | 82 |
| 2 | 3',4'-Dimethoxy | Dichloromethane | 75 |
| 3 | 4'-Chloro | Dichloromethane | 68 |
| 4 | 4'-Methyl | Dichloromethane | 78 |
| 5 | Unsubstituted | Dichloromethane | 55 |
Experimental Protocol: Synthesis of Isoflavones
This protocol describes the 1,2-aryl migration of chalcones mediated by HTIB.[8]
-
Reaction Setup: Dissolve the 2'-hydroxy protected chalcone derivative (1.0 equiv) in a non-nucleophilic solvent such as dichloromethane.
-
Reagent Addition: Add HTIB (2.2 equiv) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Work-up and Cyclization: Quench the reaction with water. The intermediate α-aryl-β,β-ditosyloxy ketone can be isolated or directly treated with a base (e.g., sodium methoxide (B1231860) in methanol) to facilitate cyclization and deprotection, affording the isoflavone.
-
Purification: The final isoflavone product is purified by recrystallization or column chromatography.
Application Note 4: α-Tosyloxyketones as Versatile Heterocyclic Precursors
The most typical reaction of HTIB is the α-tosyloxylation of carbonyl compounds.[1][2] This transformation is highly efficient and produces α-tosyloxyketones, which are valuable synthetic intermediates.[9] These intermediates can be converted into a wide range of heterocycles, such as oxazoles and thiazoles, by reacting them with appropriate nucleophiles (e.g., amides, thioamides). The efficiency of the initial tosyloxylation can be significantly enhanced by using ultrasound.[9]
Caption: Synthesis of heterocycles from α-tosyloxyketones.
Quantitative Data: Ultrasound-Promoted α-Tosyloxyketones Synthesis
| Entry | Ketone | Reaction Time (min)[9] | Yield (%)[9] |
| 1 | Acetophenone | 10 | 75 |
| 2 | Propiophenone | 10 | 72 |
| 3 | Butyrophenone | 15 | 68 |
| 4 | Cyclopentanone | 10 | 42 |
| 5 | Cyclohexanone | 15 | 55 |
| 6 | Cycloheptanone | 15 | 58 |
Experimental Protocol: Ultrasound-Promoted α-Tosyloxyketones
This protocol is based on the ultrasound-assisted synthesis of α-tosyloxyketones.[9]
-
Reaction Setup: In a reaction vessel immersed in a water bath, add HTIB (1.67 mmol) to a solution of the ketone (2 mL) in acetonitrile (15 mL).
-
Sonication: Purge the vessel with Argon for 10 minutes. Subject the mixture to sonication using an ultrasonic processor (e.g., 20 kHz, ~50 W/cm²) for 10-30 minutes, maintaining a reaction temperature of approximately 55°C.
-
Concentration: After sonication, concentrate the yellow reaction solution in vacuo.
-
Work-up: Dissolve the residue in dichloromethane (15 mL), wash with saturated aqueous sodium bicarbonate and then water.
-
Drying and Isolation: Dry the organic layer over magnesium sulfate, filter, and distill the solvent under reduced pressure to yield the crude product.
-
Purification: Triturate the crude product with hexane (B92381) to afford the pure α-tosyloxyketone.
References
- 1. researchgate.net [researchgate.net]
- 2. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. [Hydroxy(tosyloxy)iodo]benzene: a useful hypervalent iodine reagent for the synthesis of hetercocyclic compounds | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of isoxazoline N-oxides via [hydroxy(tosyloxy)iodo]benzene (HTIB)-mediated oxidative N-O coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
Application Notes and Protocols: Understanding Solvent Effects in Reactions with Hypervalent Iodine(III) Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂, also known as PIDA or HTIB), are versatile and environmentally friendly oxidizing agents widely used in organic synthesis.[1][2][3] Their reactivity and selectivity can be significantly influenced by the choice of solvent.[4][5][6][7] Understanding these solvent effects is crucial for reaction optimization, improving yields, and controlling reaction pathways. These reagents are favored for their low toxicity compared to heavy metal oxidants, their stability, and their ease of handling.[2][8]
This document provides detailed application notes on the role of solvents in reactions mediated by HTIB and related hypervalent iodine(III) reagents, alongside specific experimental protocols. The information is intended to guide researchers in selecting the optimal solvent for their desired transformation.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can impact the outcome of HTIB-mediated reactions in several ways:
-
Solubility of Reagents: The solubility of both the hypervalent iodine reagent and the substrate is a primary consideration.[8] For instance, the limited solubility of 2-iodoxybenzoic acid (IBX) in many common organic solvents initially hampered its widespread use.[8]
-
Stabilization of Intermediates and Transition States: Solvents can stabilize or destabilize charged intermediates and transition states, thereby affecting the reaction rate.[5][7][9] Polar solvents, for example, can promote reactions that proceed through ionic intermediates.
-
Participation in the Reaction: Some solvents can act as nucleophiles or ligands, directly participating in the reaction mechanism. For example, in oxidations of alcohols, the solvent can influence the nature of the active oxidizing species.
The following sections provide specific examples of solvent effects in different classes of reactions involving HTIB.
Application 1: Oxidative Carbon-Carbon Bond Cleavage
A notable application of HTIB is in the oxidative cleavage of C-C bonds. The synthesis of 2,2-dihalo-N-phenylacetamides from 3-oxo-N-phenylbutanamides demonstrates a significant solvent dependency.[10][11]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2,2-dichloro-N-phenylacetamide [10][11]
| Entry | Solvent | Lewis Acid | DIB (equiv) | Time (h) | Yield (%) |
| 1 | Dioxane | None | 1.0 | 1 | – |
| 2 | Dioxane | FeCl₃ | 1.0 | 1 | 78 |
| 3 | Dioxane | ZnCl₂ | 1.0 | 1 | 81 |
| 4 | Cyclohexane (B81311) | ZnCl₂ | 1.0 | 1 | 26 |
| 5 | DCE | ZnCl₂ | 1.0 | 1 | 42 |
| 6 | DMF | ZnCl₂ | 1.0 | 1 | 80 |
| 7 | DMSO | ZnCl₂ | 1.0 | 1 | 46 |
| 8 | Dioxane | ZnCl₂ | 1.3 | 1 | 89 |
Reaction Conditions: 3-oxo-N-phenylbutanamide (0.25 mmol), solvent (2 mL), at room temperature.
The data clearly indicates that polar aprotic solvents like dioxane and DMF are superior for this transformation, with dioxane providing the highest yield when combined with an optimized amount of the Lewis acid and HTIB.[10][11] Nonpolar solvents like cyclohexane are significantly less effective.
Experimental Protocol: Synthesis of 2,2-dichloro-N-phenylacetamide
This protocol is adapted from the procedure described by Kumar et al.[10][11]
Materials:
-
3-oxo-N-phenylbutanamide
-
(Diacetoxyiodo)benzene (HTIB/PIDA)
-
Zinc chloride (ZnCl₂)
-
Dioxane
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-oxo-N-phenylbutanamide (0.25 mmol) in dioxane (2 mL), add zinc chloride (1.5 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add (diacetoxyiodo)benzene (1.3 equiv) in one portion.
-
Continue stirring at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,2-dichloro-N-phenylacetamide.
Logical Workflow for Reaction Optimization
Caption: A logical workflow for solvent screening and reaction optimization.
Application 2: Synthesis of α-Acetoxyketones
HTIB can be used for the α-acetoxylation of ketones. A study on this reaction highlights the importance of the solvent in enabling the reaction to proceed.[12]
Data Presentation
While a detailed table comparing multiple solvents was not presented in the primary literature found, the authors noted a crucial solvent effect. When ethanol (B145695) was used as the solvent, no starting material (HTIB) was observed in the crude NMR, indicating its consumption. In contrast, when acetonitrile (B52724) was used, signals for unreacted HTIB were present, suggesting the reaction was less efficient or did not proceed as intended in that solvent.[12] This qualitative observation underscores the active role of the solvent in the reaction mechanism.
Experimental Protocol: General Procedure for α-Acetoxylation of Ketones
This protocol is a generalized procedure based on the findings for the synthesis of α-acetoxyketones.[12]
Materials:
-
Enolizable ketone
-
(Diacetoxyiodo)benzene (HTIB/PIDA)
-
Acetic acid
-
Ethanol
-
Saturated sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the ketone (1 mmol) in ethanol.
-
Add acetic acid to the solution.
-
Add (diacetoxyiodo)benzene (1.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, add a saturated solution of sodium thiosulfate to quench any unreacted HTIB.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the α-acetoxyketone.
Proposed Mechanistic Role of Solvent
Caption: A simplified diagram showing the proposed role of the solvent.
Conclusion
The choice of solvent is a critical parameter in reactions mediated by HTIB. As demonstrated, solvents can dramatically influence reaction yields and even determine whether a reaction proceeds. The provided protocols and data tables serve as a starting point for researchers to develop and optimize their synthetic methodologies using hypervalent iodine(III) reagents. Careful consideration and screening of solvents are highly recommended during the development of new synthetic transformations.
References
- 1. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. mdpi.com [mdpi.com]
- 4. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mazams.weebly.com [mazams.weebly.com]
- 7. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Organic synthesis using (diacetoxyiodo)benzene (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols for One-Pot Syntheses Using Hydroxy(tosyloxy)iodobenzene (HTIB)
For Researchers, Scientists, and Drug Development Professionals
Hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's reagent, is a versatile and environmentally benign hypervalent iodine(III) reagent. It has gained significant traction in organic synthesis for its ability to mediate a variety of transformations under mild conditions. Of particular interest is its application in one-pot syntheses, which offer increased efficiency by reducing the number of workup and purification steps, saving time and resources.
This document provides detailed application notes and experimental protocols for key one-pot synthetic methodologies utilizing HTIB.
Application 1: One-Pot α-Azidation of Ketones
This method provides a straightforward, one-pot procedure for the synthesis of α-azido ketones from the corresponding ketones. The reaction proceeds via the in situ formation of an α-tosyloxy ketone intermediate, which is then subjected to nucleophilic substitution with sodium azide (B81097).[1][2] This transformation is valuable for introducing a synthetically versatile azide functionality, a precursor for amines, triazoles, and other nitrogen-containing heterocycles.
Quantitative Data
| Entry | Ketone | R1 | R2 | Yield (%) Method A [a] | Yield (%) Method B [b] |
| 1 | Acetophenone | H | H | 80 | 76 |
| 2 | 4-Methylacetophenone | 4-CH₃ | H | 69 | 74 |
| 3 | 4-Methoxyacetophenone | 4-OCH₃ | H | 72 | 70 |
| 4 | 4-Bromoacetophenone | 4-Br | H | 78 | 71 |
| 5 | 4-Chloroacetophenone | 4-Cl | H | 70 | 69 |
| 6 | Propiophenone | H | CH₃ | 81 | 71 |
| 7 | Tetralone | \multicolumn{2}{c | }{-(CH₂)₄-} | 81 | 83 |
-
[a] Method A: Using pre-formed HTIB.[2]
-
[b] Method B: Using HTIB generated in situ from iodosobenzene (B1197198) and p-toluenesulfonic acid.[2]
Experimental Protocol
Method A: Using HTIB [1]
-
To a solution of the ketone (10 mmol) in acetonitrile (B52724) (20 mL), add Hydroxy(tosyloxy)iodobenzene (HTIB) (11 mmol, 4.31 g).
-
Reflux the resulting solution for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add sodium azide (NaN₃) (20 mmol, 1.30 g) and stir the mixture for an additional 2 hours at room temperature.
-
Remove the majority of the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (CH₂Cl₂), wash with cold water, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the organic layer and purify the crude product by trituration with petroleum ether or column chromatography to afford the pure α-azido ketone.
Workflow Diagram
Caption: One-pot α-azidation of ketones workflow.
Application 2: One-Pot Synthesis of 2-Arylimidazo[2,1-b]benzothiazoles
This protocol describes a convenient one-pot synthesis of 2-arylimidazo[2,1-b]benzothiazoles, a class of heterocyclic compounds with a range of physiological activities.[3][4] The method involves the initial α-tosyloxylation of an enolizable ketone with HTIB, followed by the condensation reaction with a 2-aminobenzothiazole.[3]
Quantitative Data
| Entry | Ar | R | Product | Yield (%) |
| 1 | C₆H₅ | H | 2-Phenylimidazo[2,1-b]benzothiazole | 85 |
| 2 | 4-CH₃C₆H₄ | H | 2-(4-Methylphenyl)imidazo[2,1-b]benzothiazole | 82 |
| 3 | 4-OCH₃C₆H₄ | H | 2-(4-Methoxyphenyl)imidazo[2,1-b]benzothiazole | 88 |
| 4 | 4-ClC₆H₄ | H | 2-(4-Chlorophenyl)imidazo[2,1-b]benzothiazole | 84 |
| 5 | C₆H₅ | 6-CH₃ | 6-Methyl-2-phenylimidazo[2,1-b]benzothiazole | 80 |
| 6 | 4-CH₃C₆H₄ | 6-CH₃ | 6-Methyl-2-(4-methylphenyl)imidazo[2,1-b]benzothiazole | 78 |
| 7 | 4-OCH₃C₆H₄ | 6-Cl | 6-Chloro-2-(4-methoxyphenyl)imidazo[2,1-b]benzothiazole | 83 |
| 8 | 4-ClC₆H₄ | 6-Cl | 6-Chloro-2-(4-chlorophenyl)imidazo[2,1-b]benzothiazole | 81 |
Experimental Protocol
-
In a round-bottom flask, prepare a mixture of the appropriate aryl methyl ketone (5 mmol) and HTIB (5 mmol, 1.95 g) in acetonitrile (20 mL).
-
Heat the mixture under reflux for 2 hours. Monitor the formation of the α-tosyloxy ketone by TLC.
-
After completion of the first step, distill off the excess acetonitrile.
-
To the reaction mixture, add a solution of the corresponding 2-amino-6-(substituted)benzothiazole (5 mmol) in absolute ethanol (B145695) (10 mL) dropwise.
-
Heat the resulting reaction mixture under reflux for 4-5 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the solid product, wash with cold water, and then with a small amount of ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylimidazo[2,1-b]benzothiazole.
Workflow Diagram
Caption: One-pot synthesis of 2-arylimidazo[2,1-b]benzothiazoles.
Application 3: One-Pot Synthesis of Aryl Amines from Aldoximes
This method describes a convenient one-pot synthesis of aromatic amines from aromatic aldoximes using HTIB in a basic medium.[1][5] The reaction proceeds through an in situ generated hydroxamic acid intermediate, which then undergoes a Lossen-type rearrangement to yield the corresponding amine.[1] This protocol is particularly useful for the preparation of electron-rich aromatic amines.
Quantitative Data
| Entry | Aldoxime | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde oxime | Aniline | 2.5 | 96 |
| 2 | 4-Methylbenzaldehyde oxime | p-Toluidine | 2 | 97 |
| 3 | 4-Methoxybenzaldehyde oxime | p-Anisidine | 1.5 | 96 |
| 4 | 4-Chlorobenzaldehyde oxime | 4-Chloroaniline | 1.5 | 95 |
| 5 | 4-Bromobenzaldehyde oxime | 4-Bromoaniline | 2 | 85 |
| 6 | 4-Nitrobenzaldehyde oxime | 4-Nitroaniline | 1 | 90 |
| 7 | 2-Chlorobenzaldehyde oxime | 2-Chloroaniline | 2 | 80 |
| 8 | 2-Naphthaldehyde oxime | 2-Naphthylamine | 0.5 | 98 |
| 9 | 3,4-Dimethoxybenzaldehyde oxime | 3,4-Dimethoxyaniline | 1.5 | 98 |
| 10 | Piperonal oxime | 3,4-(Methylenedioxy)aniline | 0.5 | 97 |
Experimental Protocol
-
In a reaction vessel, dissolve the aromatic aldoxime (2 mmol) and HTIB (2.8 mmol, 1.09 g) in dimethyl sulfoxide (B87167) (DMSO) (2 mL).
-
Stir the mixture at room temperature for 30 minutes, then heat at 80 °C for 1 hour.
-
Monitor the conversion of the aldoxime to the corresponding hydroxamic acid by TLC.
-
Once the conversion is complete, add sodium hydroxide (B78521) (NaOH) (3 mmol, 0.12 g) to the reaction mixture.
-
Continue heating at 80 °C for another 1.5 hours.
-
Cool the mixture, add water (1 mL), and extract with ethyl acetate (B1210297) (2 x 10 mL).
-
Wash the combined organic layers with water (2 x 2 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography or recrystallization as needed.
Reaction Pathway Diagram
Caption: One-pot synthesis of aryl amines from aldoximes.
References
- 1. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Hydroxy(tosyloxy)iodobenzene (HTIB)
Welcome to the technical support center for Hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's Reagent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of HTIB in chemical synthesis, with a focus on common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxy(tosyloxy)iodobenzene (HTIB) and what are its primary applications?
A1: Hydroxy(tosyloxy)iodobenzene is a hypervalent iodine(III) reagent widely used as a mild and efficient oxidizing agent in organic synthesis. Its primary application is the α-tosyloxylation of ketones to form α-tosyloxy ketones, which are valuable intermediates for the synthesis of various organic molecules, including heterocyclic compounds.[1][2][3][4] It is also used in the tosyloxylation of alkenes and alkynes, oxidative rearrangements, and ring contractions.[1]
Q2: How should HTIB be stored and handled?
A2: HTIB is a stable, non-hygroscopic crystalline solid at room temperature. However, it is somewhat light-sensitive. For long-term storage, it is best kept refrigerated in a dark bottle to prevent slow decomposition.
Q3: What are the main byproducts of reactions involving HTIB?
A3: The primary byproduct from the reagent itself is iodobenzene (B50100). In the α-tosyloxylation of ketones, a common side product is the corresponding α-hydroxy ketone, which can form in trace amounts (typically less than 5%).[5] The formation of other byproducts is often dependent on the substrate and reaction conditions.
Q4: Can HTIB be generated in situ?
A4: Yes, HTIB can be generated in situ, which can be more convenient as it avoids the need to prepare and isolate the reagent. A common method involves the reaction of a catalytic amount of iodobenzene with an oxidant like m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid (p-TsOH).[1][6][7]
Troubleshooting Guide
This section addresses common issues encountered during experiments with HTIB.
Issue 1: Low or No Yield of the Desired α-Tosyloxy Ketone
| Potential Cause | Troubleshooting Steps |
| Degraded HTIB Reagent | The purity of HTIB is crucial for a successful reaction. Old or improperly stored reagent may have decomposed. It is advisable to use freshly prepared or commercially available HTIB of high purity. The reagent should be a white to pale yellow crystalline solid. |
| Insufficient Reagent | Ensure that at least a stoichiometric amount (1.0 to 1.1 equivalents) of HTIB is used relative to the ketone. For less reactive substrates, a slight excess of HTIB may be beneficial. |
| Low Reaction Temperature | While high temperatures can cause decomposition, some reactions require heating to proceed at a reasonable rate. For α-tosyloxylation of ketones in acetonitrile (B52724), refluxing is a common condition.[3] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction outcome. Acetonitrile is a commonly used solvent for α-tosyloxylation. Dichloromethane (B109758) is another option, and in some cases, fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can enhance the reactivity of HTIB.[8] |
| Presence of Water | While some protocols use p-toluenesulfonic acid monohydrate, excess water can lead to the formation of α-hydroxy ketone as a side product. Ensure that the reaction is carried out under reasonably anhydrous conditions unless specified otherwise. |
Issue 2: Formation of Significant Amounts of Side Products
| Side Product | Identification and Mitigation |
| α-Hydroxy Ketone | This is a common byproduct, often observed as a more polar spot on a TLC plate compared to the starting ketone and the α-tosyloxy ketone. Its formation can be minimized by ensuring anhydrous reaction conditions. |
| Unreacted Starting Material | If a significant amount of the starting ketone remains, it may indicate an incomplete reaction. This can be addressed by increasing the reaction time, temperature, or the amount of HTIB. Monitoring the reaction by TLC is essential to determine the optimal reaction time. |
| Iodobenzene | Iodobenzene is a byproduct of the HTIB reagent itself. It is generally less polar than the desired product and can often be removed by column chromatography or by washing the organic layer with a suitable aqueous solution during workup. |
| p-Toluenesulfonic Acid | Residual p-toluenesulfonic acid from the reaction can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during the workup. |
Issue 3: Difficulty in Monitoring the Reaction by Thin Layer Chromatography (TLC)
| Problem | Solution |
| Streaking of Spots | Streaking on the TLC plate can be caused by an overloaded sample or an inappropriate solvent system. Try diluting the sample before spotting and experiment with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate).[9] |
| Spots are not Moving from the Baseline | If the compounds are very polar and do not move from the baseline, a more polar solvent system is needed. Adding a small amount of methanol (B129727) to the eluent can often help. |
| Reactant and Product have Similar Rf Values | If the starting material and product have very similar Rf values, making it difficult to distinguish them, try using a different solvent system or a co-spot. A co-spot involves spotting the starting material, the reaction mixture, and a mix of both in separate lanes on the same TLC plate. This can help to resolve closely running spots.[9] |
Quantitative Data on Reaction Conditions
The yield of α-tosyloxylation and the formation of byproducts are highly dependent on the reaction conditions. The following table summarizes the effect of different solvents on the α-tosyloxylation of 3-methylthiophene (B123197) with HTIB.
| Substrate | Solvent | Temperature (°C) | Yield of Thienyliodonium Salt (%) |
| 3-Methylthiophene | CF₃CH₂OH | Room Temp | Excellent |
| 3-Methylthiophene | CH₂Cl₂ | Room Temp | 16 |
| 3-Methylthiophene | MeOH | Room Temp | 46 |
| 3-Methylthiophene | CH₃CN | Room Temp | 23 |
Data adapted from a study on the synthesis of thienyliodonium salts. While not a ketone tosyloxylation, it demonstrates the significant impact of solvent on HTIB reactivity.
Experimental Protocols
1. Protocol for α-Tosyloxylation of Acetophenone (B1666503)
This protocol is a representative example for the α-tosyloxylation of a ketone using HTIB.
-
Materials:
-
Acetophenone
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of acetophenone (1.20 g, 10 mmol) in acetonitrile (20 mL), add HTIB (4.13 g, 11 mmol).
-
Reflux the resulting solution for 2 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent to yield α-tosyloxyacetophenone.
-
2. Protocol for Checking the Purity of HTIB (Adapted from Iodometric Titration of m-CPBA)
This method can be adapted to determine the active iodine(III) content in your HTIB sample.
-
Materials:
-
HTIB sample (approx. 0.2 g)
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Deionized water
-
Starch indicator solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
-
Procedure:
-
Accurately weigh about 0.2 g of the HTIB sample into an Erlenmeyer flask.
-
Add 25 mL of glacial acetic acid to dissolve the sample.
-
Add 1 g of potassium iodide (KI) and swirl to dissolve. The solution will turn a dark brown color due to the formation of iodine (I₂). Reaction: PhI(OH)OTs + 2KI + 2CH₃COOH → PhI + TsOH + 2CH₃COOK + I₂ + H₂O
-
Add 50 mL of deionized water.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the brown color fades to a pale yellow. Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue-black color disappears.
-
Record the volume of sodium thiosulfate solution used and calculate the purity of the HTIB sample based on the stoichiometry of the reactions.
-
Visualizations
Caption: General experimental workflow for α-tosyloxylation of ketones using HTIB.
Caption: Troubleshooting flowchart for low yield in HTIB-mediated reactions.
References
- 1. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 2. Novel Oxidative α-Tosyloxylation of Alcohols with Iodosylbenzene and p-Toluenesulfonic Acid and Its Synthetic Use for Direct Preparation of Heteroaromatics [organic-chemistry.org]
- 3. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Reactivity of [Hydroxy(tosyloxy)iodo]benzene Toward Enol Esters to Access α-Tosyloxy Ketones [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iodoarene-Mediated α-Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid [organic-chemistry.org]
- 7. PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid [organic-chemistry.org]
- 8. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 9. Chromatography [chem.rochester.edu]
improving the yield of α-tosyloxylation reactions
Welcome to the Technical Support Center for α-Tosyloxyloxylation Reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is an α-tosyloxylation reaction? The α-tosyloxylation of a carbonyl compound is a reaction that installs a tosyloxy group (-OTs) on the carbon atom adjacent to the carbonyl group (the α-position). This transformation is highly valuable as it converts a relatively unreactive C-H bond into a C-O bond with a good leaving group (tosylate), making the resulting α-tosyloxy carbonyl compound a versatile intermediate for further synthetic manipulations.[1][2]
Q2: What are the most common methods for achieving α-tosyloxylation? The primary methods involve hypervalent iodine(III) reagents. These can be used in two main ways:
-
Stoichiometric Approach: Using a pre-formed hypervalent iodine(III) reagent, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), also known as Koser's reagent.[2][3]
-
Catalytic Approach: Using a catalytic amount of an iodoarene (like iodobenzene) with a terminal oxidant (such as m-CPBA) and a source of the tosyloxy group, like p-toluenesulfonic acid (p-TsOH).[4][5] This in-situ method generates the active iodine(III) species catalytically.
Q3: What is the general mechanism for the catalytic α-tosyloxylation of a ketone? The reaction is believed to proceed through a catalytic cycle. First, the iodoarene catalyst is oxidized by a terminal oxidant (e.g., m-CPBA) in the presence of p-toluenesulfonic acid to form a reactive iodine(III) species. This species then reacts with the enol or enolate form of the ketone. Subsequent reductive elimination yields the α-tosyloxy ketone product and regenerates the iodoarene catalyst.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during α-tosyloxylation reactions.
Issue 1: Low or No Yield
Q: My α-tosyloxylation reaction resulted in a low yield or failed completely. What are the potential causes and solutions?
A: Low yields are a common problem and can stem from several factors related to your substrate, reagents, or reaction conditions.
Potential Causes & Recommended Solutions:
-
Substrate Reactivity:
-
Cause: Ketones with electron-donating groups on an aromatic ring or significant steric hindrance can be unreactive.[6][7] Aliphatic ketones may also show poor reactivity under certain conditions.[7]
-
Solution 1: If your ketone is unreactive, consider converting it to a more reactive silyl (B83357) enol ether or enol ester derivative first. These substrates often show improved yields.[6][8]
-
Solution 2: For unreactive aryl ketones, increasing the reaction temperature may help, but monitor carefully for decomposition.[6]
-
-
Reagent Quality and Stoichiometry:
-
Cause: The oxidant (e.g., m-CPBA) may have degraded over time. The purity of the substrate and catalyst is also crucial.[9][10]
-
Solution 1: Use a fresh batch of the oxidant and ensure its purity. Titrate your m-CPBA if you suspect degradation.
-
Solution 2: In catalytic systems, ensure the correct stoichiometry is used. Reducing the equivalents of m-CPBA and TsOH is possible but often requires longer reaction times.[7] For stalled reactions, adding more reagent may help drive it to completion.[9]
-
-
Catalyst Inactivity (Catalytic Systems):
-
Reaction Conditions:
-
Cause: The solvent and temperature may not be optimal. Increasing temperature does not always improve the yield and can lead to byproduct formation.[6]
-
Solution: Acetonitrile (B52724) is a commonly used solvent.[4] For some systems, a mixture of acetonitrile and 2,2,2-trifluoroethanol (B45653) can be beneficial.[5] Screen different solvents to find the optimal one for your substrate.
-
Issue 2: Formation of Significant Byproducts
Q: My reaction produced the desired α-tosyloxy ketone, but I'm observing significant amounts of side products. How can I minimize them?
A: The formation of byproducts is typically due to competing reaction pathways or decomposition of the product.
Common Byproducts & Recommended Solutions:
-
α-Hydroxy Ketone:
-
Cause: This is one of the most common byproducts, often formed in trace amounts but can become significant.[6] It can arise from the hydrolysis of the α-tosyloxy ketone during the reaction or aqueous workup.
-
Solution: Ensure the reaction is run under strictly anhydrous conditions. Use dry solvents and reagents. Minimize the duration of the aqueous workup and consider a non-aqueous workup if possible.
-
-
Baeyer-Villiger Oxidation Products:
-
Cause: When using peracids like m-CPBA as the terminal oxidant, the Baeyer-Villiger oxidation of the ketone substrate can be a competing side reaction.
-
Solution: The iodobenzene-catalyzed systems are generally efficient at promoting the desired tosyloxylation over Baeyer-Villiger oxidation.[4] If this is a persistent issue, consider using a stoichiometric pre-formed reagent like HTIB.
-
-
Ritter-Type Amidation Products:
-
Cause: When using acetonitrile (MeCN) as the solvent, a competing pathway can lead to the formation of α-acetamido ketones (Ritter-type products).[12]
-
Solution: If Ritter products are a major issue, consider changing the solvent to one that cannot participate in this side reaction, such as a fluorinated alcohol.[5]
-
Data Presentation
Table 1: Effect of Catalyst and Conditions on the α-Tosyloxylation of Propiophenone
| Entry | Catalyst (mol%) | Oxidant (equiv) | Acid (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene (B50100) (10) | m-CPBA (1.2) | p-TsOH (1.2) | MeCN | 50 | 3 | 91 | [4] |
| 2 | Iodo-oxazoline 11g (10) | m-CPBA (1.5) | p-TsOH·H₂O (1.5) | MeCN | RT | 24 | 81 | [1][7] |
| 3 | Iodine (10) / t-Bu-Benzene (1.2) | m-CPBA (1.2) | p-TsOH·H₂O (1.2) | MeCN/TFE | RT | 3 | 99 |[5] |
Table 2: Effect of Aryl Ketone Substituents on Reaction Yield (Using iodo-oxazoline catalyst 11g)
| Entry | Substituent on Aryl Ring | Yield (%) | Comments | Reference |
|---|---|---|---|---|
| 1 | p-H (Propiophenone) | 81 | Baseline reaction. | [7] |
| 2 | p-Methoxy (electron-donating) | ~0 | Almost unreactive. | [7] |
| 3 | p-Methyl (electron-donating) | 33 | Drastic decrease in reactivity. | [7] |
| 4 | p-Chloro (electron-withdrawing) | 85 | Well tolerated. | [7] |
| 5 | p-Nitro (electron-withdrawing) | 80 | Well tolerated. |[7] |
Experimental Protocols
Protocol 1: Catalytic α-Tosyloxylation of a Ketone using Iodobenzene
This protocol is adapted from the procedure reported by Yamamoto and Togo.[4]
Materials:
-
Ketone (e.g., Acetophenone, 1.0 mmol)
-
Iodobenzene (PhI, 0.1 mmol, 10 mol%)
-
m-Chloroperbenzoic acid (m-CPBA, ~77%, 1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.2 mmol)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 mmol), iodobenzene (0.1 mmol), p-toluenesulfonic acid monohydrate (1.2 mmol), and anhydrous acetonitrile (5 mL).
-
Add m-CPBA (1.2 mmol) to the stirred solution.
-
Heat the reaction mixture to 50°C and stir for the required time (typically 3-6 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize excess oxidant.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure α-tosyloxy ketone.
Protocol 2: Stoichiometric α-Tosyloxylation of an Alcohol
This protocol is adapted from the procedure reported by Ueno, Nabana, and Togo.[13]
Materials:
-
Secondary Alcohol (e.g., 1-Phenylethanol, 1.0 mmol)
-
Iodosylbenzene (PhIO, 1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.2 mmol)
-
Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 mmol) in acetonitrile (10 mL), add iodosylbenzene (1.2 mmol) and p-toluenesulfonic acid monohydrate (1.2 mmol).
-
Stir the mixture at room temperature for the required duration (e.g., 2 hours). Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the pure α-tosyloxy ketone.
Diagrams
Caption: General catalytic cycle for iodoarene-catalyzed α-tosyloxylation.
Caption: Troubleshooting workflow for low-yield α-tosyloxylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PhI-Catalyzed α-Tosyloxylation of Ketones with m-Chloroperbenzoic Acid and p-Toluenesulfonic Acid [organic-chemistry.org]
- 5. Hypervalent Iodine Compounds [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 13. Novel Oxidative α-Tosyloxylation of Alcohols with Iodosylbenzene and p-Toluenesulfonic Acid and Its Synthetic Use for Direct Preparation of Heteroaromatics [organic-chemistry.org]
Technical Support Center: Scaling Up Reactions with Koser's Reagent
Welcome to the technical support center for scaling up reactions involving Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene or HTIB). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions utilizing Koser's reagent.
Issue 1: Incomplete or Slow Reaction Conversion
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction stalls before completion, or proceeds much slower than in lab-scale experiments. | Poor Solubility of Koser's Reagent: Koser's reagent has limited solubility in many common organic solvents, which can be exacerbated in large volumes.[1] | 1. Solvent Optimization: Consider using a co-solvent to improve solubility. 2,2,2-Trifluoroethanol (B45653) (TFE) has been shown to enhance reaction rates.[2] A mixture of CH₂Cl₂ and TFE can also be a cost-effective option for larger scales.[3][4] 2. Temperature Adjustment: While higher temperatures can increase solubility and reaction rates, be cautious as Koser's reagent and its derivatives can decompose at elevated temperatures (e.g., 60-80 °C), leading to lower yields.[3][4][5] Monitor the reaction closely and determine the optimal temperature range for your specific substrate. 3. Alternative Reagent Forms: If applicable, consider the in situ generation of Koser's reagent from iodobenzene (B50100), m-CPBA, and p-toluenesulfonic acid, which may mitigate some solubility issues.[6] |
| Inefficient Mixing/Mass Transfer: In larger reactors, inadequate agitation can lead to localized areas of low reagent concentration, hindering the reaction. The reaction mixture may also thicken as it proceeds, further challenging effective mixing.[5] | 1. Optimize Agitation: Ensure the reactor's stirring mechanism (e.g., impeller type, speed) is sufficient to maintain a homogeneous suspension of the reagent. For heterogeneous mixtures, vigorous stirring is crucial.[5] 2. Reaction Monitoring: Implement in-process monitoring (e.g., HPLC, in-situ IR) to track the consumption of starting materials and the formation of products.[7] This will help identify if the reaction is truly stalled or just slow. |
Issue 2: Low Yield and Formation of Byproducts
| Symptom | Potential Cause | Troubleshooting Steps |
| The desired product is obtained in a lower yield than expected, with an increase in impurities. | Thermal Decomposition: Exothermic reactions can lead to temperature spikes in large reactors if heat transfer is not efficient, causing decomposition of the reagent or product.[5] | 1. Controlled Reagent Addition: Add Koser's reagent or other reactants portion-wise or via a syringe pump to manage the reaction exotherm.[5] 2. Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction. Monitor the internal temperature closely. 3. Run a Small-Scale Test: Before proceeding with the full-scale reaction, run a small-scale experiment under the planned conditions to identify any potential thermal runaway risks.[5] |
| Side Reactions: Changes in concentration and temperature profiles at a larger scale can favor alternative reaction pathways. | 1. Re-optimize Reaction Conditions: The optimal conditions from a lab scale may not directly translate. Re-evaluate parameters such as temperature, concentration, and reaction time for the larger scale. 2. Purity of Reagents: Ensure the purity of all starting materials, as impurities can sometimes catalyze side reactions. |
Issue 3: Difficulties in Product Isolation and Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Challenges in separating the product from reaction byproducts like iodobenzene and p-toluenesulfonic acid. | Co-precipitation or Emulsion Formation: During work-up, byproducts may co-precipitate with the product or form stable emulsions, especially with larger volumes. | 1. Optimized Work-up Protocol: Develop a robust work-up procedure. This may involve adjusting the pH, using different solvent systems for extraction, or employing specific washes to remove byproducts. For example, a wash with a saturated aqueous solution of NaHCO₃ can help remove acidic byproducts.[8] 2. Crystallization Studies: If the product is a solid, perform crystallization studies to find a suitable solvent system that allows for selective precipitation of the product, leaving byproducts in the mother liquor. 3. Chromatography Alternatives: While column chromatography is common in the lab, it is often not feasible for large-scale purification. Explore other techniques like crystallization, distillation (if applicable), or preparative HPLC if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with Koser's reagent?
A1: The main safety concerns are:
-
Thermal Runaway: Reactions involving Koser's reagent can be exothermic. Inadequate temperature control on a large scale can lead to a dangerous increase in temperature and pressure.[5]
-
Use of m-CPBA for in situ generation: If generating Koser's reagent in situ using m-chloroperbenzoic acid (m-CPBA), be aware that dry m-CPBA can be shock-sensitive and potentially explosive.[3] Avoid evaporating the solvent to dryness if unreacted m-CPBA may be present.[3]
-
Handling and Storage: Koser's reagent is a stable solid but is light-sensitive.[5] It should be stored in a dark bottle under refrigeration.[1]
Q2: How does the choice of solvent impact the scale-up of reactions with Koser's reagent?
A2: The solvent plays a critical role in both reaction efficiency and process safety. Key considerations include:
-
Solubility: Koser's reagent has poor solubility in many common solvents.[1] Using solvents like 2,2,2-trifluoroethanol (TFE) can significantly improve solubility and reaction rates.[2] For large-scale processes, the cost and recyclability of the solvent are important factors. TFE can be recovered and reused.[3][4]
-
Boiling Point: Solvents with a moderate boiling point are often preferred to allow for effective heat removal under reflux while still being easily removable during work-up.
Q3: Can Koser's reagent be used catalytically on a large scale?
A3: Yes, catalytic systems using hypervalent iodine reagents, including those that generate a Koser's reagent-like species in situ, have been developed.[6] This approach is highly desirable for large-scale synthesis as it reduces the amount of iodine-containing waste. A common method involves using a catalytic amount of an iodoarene with a stoichiometric amount of a terminal oxidant like m-CPBA.[6]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of a derivative of Koser's reagent at different scales, illustrating the consistency of yield with increasing scale under optimized conditions.
| Scale (mmol) | Substrate Amount (g) | Product Yield (g) | Yield (%) | Reaction Time (h) | Temperature (°C) |
| 5.0 | 1.71 | 2.16 | 94 | 1 | 40 |
| 13.0 | 4.45 | 5.69 | 95 | 1 | 40 |
| 17.0 | 5.79 | 7.66 | 97 | 1 | 40 |
Data adapted from a representative synthesis of a Koser's reagent derivative.[3][4][5]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of a [Hydroxy(tosyloxy)iodo]arene Derivative
This protocol is adapted from a literature procedure for the synthesis of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene.[3][4][5]
Materials:
-
m-chloroperbenzoic acid (m-CPBA, ≤ 77%)
-
2,2,2-Trifluoroethanol (TFE)
-
p-Toluenesulfonic acid monohydrate
-
Diethyl ether
Procedure:
-
Preparation: In a suitable reactor equipped with a mechanical stirrer, temperature probe, and condenser, charge m-CPBA and TFE.
-
Dissolution: Stir the mixture until the m-CPBA is dissolved. Sonication can be used to aid dissolution on a smaller scale.[3][5]
-
Reactant Addition: Add 3-iodobenzotrifluoride and p-toluenesulfonic acid monohydrate to the solution.
-
Reaction: Heat the reaction mixture to 40 °C and stir vigorously for 1 hour. A precipitate may form as the reaction progresses.[5]
-
Solvent Removal (Optional): If TFE recovery is desired, remove the solvent by distillation under reduced pressure, ensuring the bath temperature does not exceed 40 °C.[3][4][5] Caution: If excess m-CPBA was used, do not evaporate to dryness to avoid the risk of explosion.[3]
-
Precipitation and Filtration: Add diethyl ether to the residue to precipitate the product as a white solid. Stir for 30 minutes.
-
Isolation: Collect the product by filtration, wash with diethyl ether, and dry under vacuum.
Visualizations
Caption: A generalized workflow for conducting a large-scale reaction with Koser's reagent.
Caption: A decision tree for troubleshooting low product yield in scaled-up reactions.
References
- 1. Koser’s reagent - Enamine [enamine.net]
- 2. Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 7. Reaction Monitoring | Bruker [bruker.com]
- 8. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
Technical Support Center: Hydroxy(tosyloxy)iodobenzene (Koser's Reagent)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and decomposition of Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing Hydroxy(tosyloxy)iodobenzene (HTIB)?
A1: HTIB is a white solid that is stable to air but is sensitive to light and heat. For long-term storage, it is best to keep the reagent in a dark bottle in a refrigerator.[1][2] While it can be stored at room temperature for short periods, refrigeration is recommended to minimize decomposition.[2]
Q2: What are the general solubility properties of HTIB?
A2: HTIB exhibits moderate solubility in water, methanol, and DMSO. It is largely insoluble in diethyl ether, dichloromethane (B109758) (DCM), and chloroform.[2] Despite its insolubility in DCM and chloroform, these are often excellent solvents for reactions, as the disappearance of the solid HTIB can indicate the completion of the reaction.[2]
Q3: Is HTIB sensitive to moisture?
A3: HTIB is described as a non-hygroscopic crystalline solid, indicating it does not readily absorb moisture from the atmosphere.
Q4: What are the primary decomposition pathways for HTIB?
A4: The primary decomposition pathways for HTIB are thermal, hydrolytic, and photochemical. At elevated temperatures, it can undergo thermal decomposition. In the presence of water, it can hydrolyze. Exposure to light can also induce decomposition. The decomposition generally involves the reduction of the hypervalent iodine(III) center to a more stable iodine(I) species.
Troubleshooting Guides
Issue 1: Low or No Yield in α-Tosyloxylation of Ketones
Possible Causes & Solutions:
-
Decomposition of HTIB:
-
Symptom: The HTIB reagent appears discolored (e.g., yellow or brown) before use.
-
Solution: Use fresh, properly stored HTIB. If the purity is questionable, it can be purified by recrystallization. A common method involves dissolving it in a minimal amount of methanol, followed by precipitation with diethyl ether.
-
-
Insufficient Reaction Temperature:
-
Symptom: The reaction is sluggish or does not proceed to completion at room temperature.
-
Solution: Some reactions require elevated temperatures to proceed at a reasonable rate. For example, the α-tosyloxylation of some enol esters is significantly enhanced at higher temperatures. However, be aware that temperatures above 60-80°C can lead to the decomposition of HTIB and lower yields.[1]
-
-
Inappropriate Solvent:
-
Symptom: The reactants do not seem to be interacting, or the reaction is extremely slow.
-
Solution: While HTIB has low solubility in some common reaction solvents like DCM, these can still be effective. For certain reactions, more polar solvents like acetonitrile (B52724) or the use of co-solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can enhance reaction rates.
-
-
Substrate Reactivity:
-
Symptom: The reaction works for some ketones but not others.
-
Solution: The electronic and steric properties of the ketone can significantly affect the reaction rate. More electron-rich enolates or enol ethers tend to be more reactive. For less reactive substrates, consider using a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) to promote the reaction.[3]
-
Issue 2: Formation of Side Products
Possible Causes & Solutions:
-
Decomposition Products of HTIB:
-
Symptom: The appearance of iodobenzene (B50100) and p-toluenesulfonic acid in the reaction mixture.
-
Solution: This is a common result of the reaction as HTIB is consumed. These byproducts can typically be removed during aqueous workup and chromatography. To minimize decomposition before reaction, add the HTIB to the reaction mixture shortly after weighing.
-
-
Over-reaction or Side Reactions with the Substrate:
-
Symptom: Formation of multiple products other than the desired α-tosyloxy ketone.
-
Solution: Carefully control the reaction stoichiometry and temperature. In reactions with alkenes, for example, 1,2-ditosyloxylation can occur. For sensitive substrates, running the reaction at a lower temperature for a longer period may improve selectivity.
-
-
Hydrolysis of the Product:
-
Symptom: Presence of the corresponding α-hydroxy ketone in the product mixture.
-
Solution: Ensure the reaction is carried out under anhydrous conditions and that the workup procedure is not overly acidic or basic, which could hydrolyze the tosyloxy group.
-
Data Presentation
Table 1: Thermal Stability of a Hydroxy(tosyloxy)iodoarene Derivative
| Temperature (°C) | Time (h) | Yield (%) | Notes |
| Room Temperature | 18 | 90 | The reaction proceeds slowly but gives a high yield.[1] |
| 40 | 1 | - | A common temperature for the synthesis of HTIB derivatives.[1] |
| 60 | - | Lower Yield | Partial decomposition is noted at this temperature.[1] |
| 80 | 1 | 76 | Significant decomposition occurs, leading to a reduced yield.[1] |
Data is for the synthesis of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene, a derivative of HTIB. This provides an indication of the thermal sensitivity of this class of compounds.
Experimental Protocols
Protocol 1: General Handling and Storage of HTIB
-
Storage: Store HTIB in a tightly sealed, dark glass bottle in a refrigerator (2-8 °C).
-
Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the solid in a well-ventilated area or a fume hood.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
Protocol 2: Purification of HTIB by Recrystallization
-
Dissolution: In a fume hood, dissolve the impure HTIB in the minimum amount of warm methanol.
-
Precipitation: Slowly add diethyl ether to the solution with gentle swirling until a precipitate begins to form and the solution becomes cloudy.
-
Crystallization: Allow the mixture to stand at room temperature, and then cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Caption: Potential decomposition pathways of Hydroxy(tosyloxy)iodobenzene (HTIB).
Caption: General experimental workflow for α-tosyloxylation of ketones using HTIB.
References
Technical Support Center: Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of Koser's reagent.
Frequently Asked Questions (FAQs)
Q1: What is Koser's reagent and what are its primary applications?
A1: Koser's reagent, also known as [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a hypervalent iodine(III) compound.[1][2][3] It functions as a mild and selective oxidizing agent in various organic synthesis transformations.[1][2][3] Its primary applications include the α-oxidation of carbonyl compounds, the oxidation of olefins, ring contractions and expansions, dearomatization of phenols, and the synthesis of iodonium (B1229267) salts.[1][2]
Q2: What are the key safety hazards associated with Koser's reagent?
A2: According to its Safety Data Sheet (SDS), Koser's reagent is considered hazardous.[4] It can cause skin and serious eye irritation.[4] It is important to handle the reagent with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
Q3: How should Koser's reagent be properly stored?
A3: Koser's reagent is stable to air but is sensitive to light.[1][2][5] It should be stored in a tightly closed container in a refrigerator and protected from light.[1][2][5][6] While it can be stored at room temperature, refrigeration is recommended for long-term stability.[6]
Q4: What are the known incompatibilities of Koser's reagent?
A4: Koser's reagent is incompatible with strong oxidizing agents and reducing agents.[4] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: How should I dispose of waste containing Koser's reagent?
A5: All chemical waste, including that containing Koser's reagent, must be disposed of in accordance with local regulations.[1][2] Generally, it should be treated as hazardous waste and disposed of through an approved waste disposal plant.[4][7][8] Empty containers should be thoroughly rinsed before disposal.[7]
Troubleshooting Guide
Q1: My Koser's reagent has a yellowish tint. Is it still usable?
A1: A slight yellow color may develop over time, especially if the reagent has been exposed to light.[1][2][5] While a faint yellow color might not significantly affect its reactivity in some applications, a pronounced discoloration could indicate decomposition. It is recommended to test the reagent on a small scale before use in a critical reaction. For best results, use a fresh, white crystalline solid.
Q2: My reaction with Koser's reagent is not proceeding to completion. What could be the issue?
A2: Several factors could contribute to an incomplete reaction:
-
Reagent Quality: The reagent may have degraded due to improper storage. As mentioned, exposure to light can cause decomposition.[1][2][5]
-
Solvent Choice: Koser's reagent has limited solubility in many common organic solvents.[6] Ensure you are using an appropriate solvent system where the reagent has sufficient solubility to react. For example, while it is largely insoluble in dichloromethane (B109758) or chloroform, these can be excellent solvents for transformations as the reaction's completion can be visually monitored by the disappearance of the solid reagent.[6]
-
Reaction Temperature: Some reactions may require specific temperature conditions to proceed efficiently. Reactions performed at higher temperatures (e.g., 60 or 80 °C) can sometimes lead to lower yields due to partial decomposition of the reagent.[1][2]
Q3: I am observing unexpected byproducts in my reaction. What could be the cause?
A3: The formation of byproducts can be influenced by the reaction conditions and the substrate itself. The reactivity of Koser's reagent can be modulated by the presence of different functional groups on the aromatic ring of the reagent or the substrate.[1][2] Consider adjusting the reaction temperature, solvent, or stoichiometry. In some cases, the use of a derivative of Koser's reagent might be more efficient for a specific transformation.[1][2]
Quantitative Data
| Property | Value | Reference |
| Chemical Name | [Hydroxy(tosyloxy)iodo]benzene | [9] |
| Synonyms | Koser's Reagent, HTIB | [9] |
| CAS Number | 27126-76-7 | [4][9] |
| Molecular Formula | C₁₃H₁₁IO₄S | [9] |
| Molecular Weight | 392.19 g/mol | [9] |
| Appearance | White solid | [6] |
| Melting Point | 136-138.5 °C | [9] |
| Solubility | Moderately soluble in water, methanol, and DMSO. Insoluble in diethyl ether, dichloromethane, and chloroform. | [6] |
Experimental Protocols
Due to the wide range of applications for Koser's reagent, specific experimental protocols can vary significantly. Researchers should consult relevant literature for detailed methodologies tailored to their specific synthetic targets. As a general guideline, reactions involving Koser's reagent are often performed under inert atmosphere and at controlled temperatures. The reagent is typically added portion-wise to a solution of the substrate in an appropriate solvent. Reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Logical Workflow for Safe Handling and Storage
Caption: Logical workflow for the safe receipt, storage, handling, and disposal of Koser's reagent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. Carbonyl oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Koser’s reagent - Enamine [enamine.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Koser's Reagent [drugfuture.com]
Technical Support Center: HTIB-Mediated Oxidations
Welcome to the technical support center for [Hydroxy(tosyloxy)iodo]benzene (HTIB)-mediated oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is HTIB, and what are its primary applications in organic synthesis?
A1: [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, is a hypervalent iodine(III) reagent widely used as a mild oxidizing agent. Its primary applications include the α-oxidation of carbonyl compounds to form α-tosyloxy ketones, the oxidation of olefins, ring expansion and contraction reactions, and the dearomatization of phenols.[1][2] It is valued as an environmentally benign alternative to many heavy metal oxidants.[3]
Q2: My HTIB-mediated oxidation is sluggish or incomplete. What are the potential causes and solutions?
A2: Incomplete reactions can be due to several factors:
-
Reagent Quality: HTIB can decompose over time, especially if not stored properly. It is recommended to store it in a dark bottle under refrigeration.
-
Reaction Temperature: While many HTIB oxidations proceed at room temperature, some substrates may require heating. However, excessively high temperatures (e.g., 60-80 °C) can lead to the decomposition of HTIB, reducing the yield.[2]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to accelerate reaction times.[2][3]
-
In situ Generation: Consider generating HTIB in situ from iodosobenzene (B1197198) and p-toluenesulfonic acid (p-TsOH), which can be a more convenient and efficient method.[4]
Q3: I am observing the formation of an unexpected amide byproduct when using acetonitrile (B52724) as a solvent. What is this byproduct, and how can I avoid it?
A3: The amide byproduct is likely the result of a Ritter-type reaction.[5][6][7] In the presence of a strong acid (p-TsOH is a byproduct of the HTIB reaction) and a carbocation intermediate, acetonitrile can act as a nucleophile, leading to the formation of a nitrilium ion which is then hydrolyzed to an N-alkyl amide upon workup. To suppress this side reaction, consider using a non-nucleophilic solvent such as dichloromethane (B109758) (CH2Cl2).
Q4: What is the white precipitate that forms during my reaction?
A4: The white precipitate is typically iodobenzene (B50100), a byproduct of the reduction of HTIB during the oxidation. It can be removed during the workup procedure.
Q5: How can I purify my product and remove the iodobenzene byproduct?
A5: Iodobenzene can often be removed through standard purification techniques:
-
Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the iodobenzene byproduct.
-
Column Chromatography: Silica (B1680970) gel chromatography is commonly used to purify products from HTIB oxidations. A non-polar eluent can be used to first elute the less polar iodobenzene.
-
Washing: An aqueous workup, including washes with a reducing agent like sodium thiosulfate (B1220275), can help remove some iodine-containing impurities.
Troubleshooting Guides
Guide 1: Low Yield in α-Tosyloxylation of Ketones
This guide provides a systematic approach to troubleshooting low yields in the α-tosyloxylation of ketones using HTIB.
| Observation | Potential Cause | Troubleshooting Steps |
| Significant amount of starting material remaining | Incomplete reaction | - Extend reaction time: Monitor the reaction by TLC to ensure completion. - Increase reaction temperature: Gradually increase the temperature, but avoid exceeding 60°C to prevent HTIB decomposition.[2] - Use a rate-accelerating solvent: Consider using 2,2,2-trifluoroethanol (TFE).[2][3] - Check HTIB activity: Use a fresh batch of HTIB or generate it in situ.[4] |
| Formation of multiple spots on TLC, including baseline material | Product decomposition or complex side reactions | - Lower the reaction temperature: The desired product or intermediates may be unstable at higher temperatures. - Use a milder workup: Avoid strongly acidic or basic conditions during workup if your product is sensitive. - Change the solvent: A less reactive solvent might suppress side reactions. |
| Low isolated yield after purification | Loss of product during workup or chromatography | - Optimize workup procedure: Minimize the number of extraction and washing steps. - Choose an appropriate chromatography solvent system: Ensure good separation between your product and byproducts. - Consider alternative purification methods: Recrystallization or distillation (if applicable) may be more suitable. |
Guide 2: Byproduct Formation in HTIB Oxidations
This guide helps identify and minimize common byproducts in HTIB-mediated oxidations.
| Byproduct Type | Common Substrates | Formation Mechanism | Minimization Strategy |
| Ritter-type Amides | Alkenes, alcohols (substrates that can form stable carbocations) | Trapping of a carbocation intermediate by acetonitrile solvent.[5][6][7] | - Use a non-nucleophilic solvent like dichloromethane (CH2Cl2) or 1,2-dichloroethane (B1671644) (DCE). |
| Rearrangement Products | Alkenes, enol ethers | Acid-catalyzed rearrangement of an intermediate. | - Control the reaction temperature. - Use a less acidic hypervalent iodine reagent if possible. |
| Over-oxidation Products | Phenols, aldehydes | The desired product is susceptible to further oxidation under the reaction conditions. | - Use stoichiometric amounts of HTIB. - Monitor the reaction closely and stop it once the starting material is consumed. - Lower the reaction temperature. |
| Dimerization Products | Phenols | Oxidative coupling of two phenol (B47542) molecules. | - Use dilute reaction conditions. - Add the HTIB solution slowly to the phenol solution. |
Data Presentation
Table 1: Effect of Solvent on the Yield of α-Azido Ketones from Ketones using HTIB
| Entry | Ketone | Solvent | Yield (%) |
| 1 | Acetophenone | Acetonitrile | 80[4] |
| 2 | 4-Methylacetophenone | Acetonitrile | 69[4] |
| 3 | 4-Methoxyacetophenone | Acetonitrile | 72[4] |
| 4 | 4-Bromoacetophenone | Acetonitrile | 78[4] |
| 5 | Propiophenone | Acetonitrile | 81[4] |
| 6 | Cyclohexanone | Acetonitrile | 81[4] |
Data extracted from Prakash, O., et al. (2006). Molecules, 11(7), 523-527.[4]
Experimental Protocols
Protocol 1: General Procedure for the α-Tosyloxylation of a Ketone
-
To a solution of the ketone (1.0 mmol) in acetonitrile (10 mL), add HTIB (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine. To remove any unreacted iodine species, a wash with a dilute aqueous solution of sodium thiosulfate can be included.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: In situ Generation of HTIB for α-Azidation of Ketones
This protocol is adapted from a procedure for the synthesis of α-azido ketones.[4]
-
To a suspension of iodosobenzene (1.0 mmol) in acetonitrile (10 mL), add p-toluenesulfonic acid monohydrate (1.0 mmol).
-
Stir the mixture at room temperature for 5-10 minutes to generate HTIB in situ.
-
Add the ketone (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature.
-
For the synthesis of α-azido ketones, sodium azide (B81097) (1.5 mmol) is added at this stage, and the reaction is stirred for a further period.
-
Perform an aqueous workup and purify the product as described in Protocol 1.
Visualizations
Caption: A typical experimental workflow for HTIB-mediated oxidations.
Caption: A simplified mechanism for the α-tosyloxylation of ketones using HTIB.
Caption: A logical workflow for troubleshooting low-yield HTIB oxidations.
References
- 1. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Ritter reaction - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for Hydroxy(tosyloxy)iodobenzene
Welcome to the technical support center for Hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's Reagent. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experiments with this versatile hypervalent iodine reagent.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxy(tosyloxy)iodobenzene (HTIB) and what are its primary applications?
A1: Hydroxy(tosyloxy)iodobenzene is a hypervalent iodine(III) reagent widely used as a mild oxidant and for the introduction of a tosyloxy group in organic synthesis.[1][2][3] Its primary applications include the α-tosyloxylation of ketones, the oxidation of olefins, ring contractions and expansions, dearomatization of phenols, and the synthesis of iodonium (B1229267) salts.[1][4]
Q2: How should HTIB be stored?
A2: HTIB is a white solid that is stable to air but can be sensitive to light. For long-term storage, it is best kept refrigerated in a dark bottle.[4]
Q3: In which solvents is HTIB soluble?
A3: HTIB has moderate solubility in water, methanol, and DMSO. It is largely insoluble in diethyl ether, dichloromethane (B109758) (DCM), and chloroform (B151607).[4] However, DCM and chloroform are often used as solvents for transformations, as the disappearance of the solid HTIB can indicate the completion of the reaction.[4] Fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can enhance the reactivity of HTIB.[5]
Q4: Can HTIB be generated in situ?
A4: Yes, HTIB can be generated in situ, which can be more convenient as it avoids the need to prepare and isolate the reagent. A common method involves the reaction of iodosobenzene (B1197198) with p-toluenesulfonic acid.[6] Another approach is the oxidation of iodobenzene (B50100) in the presence of m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid.[7]
Troubleshooting Guide
Problem 1: Low yield in the α-tosyloxylation of a ketone.
Possible Causes & Solutions:
-
Reagent Decomposition: HTIB can decompose at elevated temperatures. Reactions performed at 60°C or 80°C may result in lower yields.[1][8] Consider running the reaction at room temperature for a longer period or at a moderately elevated temperature (e.g., 40°C).[1][8]
-
Insufficient Reaction Time: Some reactions, especially at room temperature, may require extended periods to reach completion. Monitor the reaction by TLC to determine the optimal reaction time.[1][8]
-
Substrate Reactivity: Electron-rich ketones may be less reactive towards α-tosyloxylation.[9] For such substrates, using enol ester derivatives can be a more effective strategy.[9][10]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While acetonitrile (B52724) is commonly used, fluoroalcohols like TFE can enhance the reactivity of HTIB.[5] For substrates with poor solubility, a solvent screen may be necessary.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the ketone or HTIB may be required depending on the specific substrate. Optimizing the stoichiometry can improve yields.[11][12][13]
Problem 2: Formation of side products.
Possible Causes & Solutions:
-
Over-oxidation: In some cases, particularly with sensitive substrates, over-oxidation can occur. Reducing the reaction temperature or time may help to minimize the formation of side products.
-
Formation of α-hydroxy ketones: Trace amounts of α-hydroxy ketones can be formed as byproducts in α-tosyloxylation reactions.[9] Careful purification by column chromatography is usually sufficient to separate the desired product.
-
Iodobenzene byproduct: The reaction of HTIB results in the formation of iodobenzene as a byproduct.[14] This can often be removed during workup and purification.
-
Rearrangement Products: For certain substrates, such as chalcones, rearrangement reactions can compete with the desired transformation, leading to different isomers.[15] Understanding the reaction mechanism for your specific substrate can help in predicting and potentially controlling these side reactions.
Problem 3: Difficulty in purifying the product.
Possible Causes & Solutions:
-
Removal of Iodobenzene: Iodobenzene is a common byproduct that can co-elute with the desired product during chromatography. It can often be removed by trituration with a suitable solvent like hexane (B92381) or by careful column chromatography.[16] For larger scale reactions, specific methods involving palladium on a macroreticular ion-exchange resin have been developed to remove iodobenzene from product streams.[17]
-
Unreacted Starting Material: If the reaction has not gone to completion, separating the product from the starting material can be challenging. Monitor the reaction by TLC to ensure complete consumption of the limiting reagent.
-
Polar Byproducts: The use of HTIB can sometimes lead to the formation of polar byproducts. A standard aqueous workup, including a wash with a saturated sodium bicarbonate solution, can help to remove some of these impurities before chromatography.[16]
Data Presentation
Table 1: Effect of Temperature and Time on the Synthesis Yield of a HTIB Derivative. [1][8]
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| Room Temperature | 18 | 90 |
| Room Temperature | 2 | 67 |
| 40 | 1 | ~95 |
| 80 | 1 | 76 |
Table 2: Yields for the α-tosyloxylation of various ketones using HTIB. [16]
| Ketone | Reaction Time (min, with ultrasound) | Yield (%) |
| Acetophenone (B1666503) | 10 | 92 |
| Propiophenone | 15 | 90 |
| Butyrophenone | 20 | 88 |
| Cyclopentanone | 15 | 62 |
| Cyclohexanone | 15 | 60 |
| Cycloheptanone | 15 | 58 |
Experimental Protocols
Protocol 1: Synthesis of a Hydroxy(tosyloxy)iodobenzene Derivative. [1][8]
-
To a 250-mL round-bottomed flask, add m-chloroperbenzoic acid (m-CPBA) (1.0 equiv) and 2,2,2-trifluoroethanol (TFE).
-
Sonicate the mixture for approximately 20 minutes to dissolve the m-CPBA.
-
Add the corresponding iodoarene (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv) to the solution.
-
Place the flask in a preheated oil bath at 40°C and stir vigorously for 1 hour.
-
Remove the solvent by distillation under reduced pressure.
-
Add diethyl ether to the residue and stir for 30 minutes to triturate the product.
-
Collect the white solid product by suction filtration and wash with diethyl ether.
-
Dry the product under vacuum.
Protocol 2: α-Tosyloxyloxyation of Acetophenone using HTIB. [6]
-
To a solution of acetophenone (1.0 equiv) in acetonitrile, add HTIB (1.1 equiv).
-
Reflux the resulting solution for 2 hours.
-
After cooling to room temperature, distill off most of the solvent.
-
Dissolve the residual mixture in dichloromethane, wash with cold water, and dry over sodium sulfate.
-
Triturate the organic layer with petroleum ether to obtain the α-tosyloxyacetophenone product.
Visualizations
Caption: General experimental workflow for reactions involving HTIB.
Caption: Simplified mechanism of ketone α-tosyloxylation with HTIB.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. jnanoworld.com [jnanoworld.com]
- 4. Koser’s reagent - Enamine [enamine.net]
- 5. mdpi.com [mdpi.com]
- 6. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study of the Reactivity of [Hydroxy(tosyloxy)iodo]benzene Toward Enol Esters to Access α-Tosyloxy Ketones [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]
- 15. BJOC - Mechanistic insights into hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of chalcones: a DFT study [beilstein-journals.org]
- 16. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 17. US20100113827A1 - Removing iodobenzene compounds from acetic acid - Google Patents [patents.google.com]
Technical Support Center: Hypervalent Iodine Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hypervalent iodine reactions.
Frequently Asked Questions (FAQs)
1. My oxidation with Dess-Martin Periodinane (DMP) is sluggish or incomplete. What are the common causes and solutions?
Incomplete or slow DMP oxidations can arise from several factors:
-
Reagent Quality: DMP can decompose upon prolonged storage. It is advisable to use freshly opened or properly stored reagent. The purity can be checked by 1H NMR.
-
Moisture: While trace amounts of water can sometimes accelerate the reaction, excessive moisture can hydrolyze the reagent.[1] Ensure your solvent and glassware are appropriately dried.
-
Solvent Choice: Dichloromethane (B109758) (DCM) is the most common solvent. Chlorinated solvents are often preferred.[2]
-
Temperature: Most DMP oxidations proceed readily at room temperature.[3][4] If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be attempted, but be cautious as DMP is potentially explosive at elevated temperatures.[3]
-
Stoichiometry: An excess of DMP (typically 1.5 to 2.0 equivalents) is often used to drive the reaction to completion.[3]
Troubleshooting Workflow for Sluggish DMP Oxidation
Caption: Troubleshooting workflow for a slow Dess-Martin Periodinane oxidation.
2. I am observing significant side product formation in my PIDA or PIFA-mediated reaction. How can I improve the selectivity?
Side product formation in PIDA (phenyliodine(III) diacetate) and PIFA (phenyliodine(III) bis(trifluoroacetate)) reactions often depends on the substrate and reaction conditions.[5][6][7][8]
-
Reagent Choice: PIFA is a stronger oxidizing agent than PIDA due to the electron-withdrawing trifluoroacetate (B77799) groups.[7][9] If over-oxidation is an issue, consider switching from PIFA to PIDA.
-
Solvent: The solvent can significantly influence the reaction's outcome. For instance, in some oxidative cyclizations, the choice of solvent can dictate the regioselectivity.[10] Fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can enhance the reactivity of hypervalent iodine reagents.[11]
-
Additives: Lewis acids like BF₃·OEt₂ can activate the hypervalent iodine reagent, potentially altering the reaction pathway and improving selectivity.[9] Conversely, additives like pyridine (B92270) can sometimes temper reactivity.[12]
-
Temperature: Running the reaction at a lower temperature can often minimize the formation of side products by favoring the desired kinetic product.
3. My hypervalent iodine reagent seems to be decomposing in the reaction mixture. What could be the cause?
The stability of hypervalent iodine reagents can be a critical factor.[13][14]
-
Inherent Instability: Some reagents are inherently less stable than others. For example, cyclic hypervalent iodine reagents are generally more stable than their acyclic counterparts.[14][15]
-
Solvent Interactions: Certain solvents can react with hypervalent iodine reagents. For example, heating diaryliodonium salts in DMSO can lead to an unexpected arylation of the solvent.[16]
-
Light Sensitivity: Some hypervalent iodine compounds are sensitive to light and may decompose upon exposure.[17] Running reactions in the dark or in amber glassware can be beneficial.
-
Thermal Stability: Many hypervalent iodine reagents have limited thermal stability and can decompose, sometimes explosively, at elevated temperatures.[3][13] It is crucial to be aware of the thermal hazards associated with the specific reagent being used.
4. How can I effectively remove the iodobenzene (B50100) byproduct from my reaction mixture?
The iodobenzene byproduct can often be challenging to remove completely.
-
Chromatography: Standard column chromatography is the most common method. Iodobenzene is nonpolar and usually elutes early.
-
Distillation/Sublimation: If the product is non-volatile, the iodobenzene byproduct can sometimes be removed by distillation or sublimation under reduced pressure.
-
Tagged Reagents: An innovative approach involves using "tagged" hypervalent iodine reagents. These reagents contain a functional group that allows for their selective removal, for instance, through ion-exchange chromatography.[18]
Quantitative Data Summary
Table 1: Common Solvents for Hypervalent Iodine Reactions
| Reagent | Common Solvents | Notes |
| DMP | Dichloromethane (DCM), Chloroform | Generally soluble and reactive in chlorinated solvents.[2] |
| PIDA | Acetonitrile (MeCN), Dichloromethane (DCM), Acetic Acid | Solvent choice can influence reaction outcome.[5] |
| PIFA | Dichloromethane (DCM), Trifluoroethanol (TFE), HFIP | More reactive, often used in less coordinating solvents.[6] |
| Iodonium Salts | Acetonitrile (MeCN), Dichloromethane (DCM) | Solvent can affect stability and reactivity.[16][19] |
Table 2: Typical Reaction Conditions for Oxidations
| Reagent | Equivalents | Temperature | Typical Reaction Time |
| DMP | 1.1 - 2.0 | Room Temperature | 1 - 16 hours[3] |
| PIDA | 1.1 - 2.2 | Room Temperature | < 2 hours[5] |
| PIFA | 1.1 - 2.0 | -40 °C to Room Temperature | 3 hours[6] |
Experimental Protocols
General Protocol for Dess-Martin Periodinane (DMP) Oxidation of an Alcohol
-
To a solution of the alcohol (1.0 equivalent) in dichloromethane (DCM) (0.1 M), add Dess-Martin Periodinane (1.8 equivalents).[3]
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship of Reagent Reactivity
Caption: General reactivity and stability trends for common hypervalent iodine reagents.
Safety Precautions
-
Explosion Hazard: Many hypervalent iodine reagents, particularly iodine(V) compounds like IBX and DMP, are potentially explosive, especially upon heating or impact.[3] Handle with appropriate care and avoid large-scale reactions without a proper risk assessment.[20]
-
Toxicity: While generally less toxic than heavy metal oxidants, hypervalent iodine reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[21]
-
Storage: Store reagents in a cool, dry place, away from light and heat, and according to the manufacturer's recommendations.[13] Some reagents are best stored under an inert atmosphere.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Hypervalent Iodine Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Divergent role of PIDA and PIFA in the AlX3 (X = Cl, Br) halogenation of 2-naphthol: a mechanistic study [beilstein-journals.org]
- 9. Reactions promoted by hypervalent iodine reagents and boron Lewis acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00740H [pubs.rsc.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. orgsyn.org [orgsyn.org]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: The Effect of Temperature on Koser's Reagent Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Koser's reagent ([Hydroxy(tosyloxy)iodo]benzene or HTIB), focusing on the critical role of temperature in its reactivity, stability, and handling.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Koser's reagent, with a focus on temperature-related causes and solutions.
| Issue | Potential Temperature-Related Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Decomposition: The reaction temperature is too high, causing the thermal decomposition of Koser's reagent.[1][2] 2. Slow Reaction Rate: The reaction temperature is too low, leading to an impractically slow conversion rate.[1][2] 3. Reagent Inactivity: Improper storage at elevated temperatures may have led to gradual decomposition of the reagent stock. | 1. Optimize Temperature: For sluggish reactions, consider a modest increase in temperature, but monitor for decomposition. For many applications, running the reaction at room temperature for a longer duration is optimal.[1][2] 2. Verify Reagent Quality: If decomposition is suspected, test the reagent on a reliable, known reaction. Always store Koser's reagent in a refrigerator and in a dark bottle.[3] |
| Incomplete Consumption of Starting Material | 1. Insufficient Reaction Time at Low Temperatures: Reactions at room temperature or below may require extended periods to reach completion.[1][2] 2. Localized Heating: Poor heat distribution in the reaction vessel can cause decomposition of the reagent in hotter spots while the bulk of the solution remains too cool for the reaction to complete. | 1. Extend Reaction Time: Monitor the reaction by TLC to ensure the starting material is fully consumed before workup. 2. Ensure Uniform Heating: Use a well-calibrated oil bath and vigorous stirring to maintain a consistent temperature throughout the reaction mixture. Avoid using a heating mantle, which can create hot spots.[2] |
| Formation of Unidentified Side Products | 1. Thermal Decomposition: At elevated temperatures (e.g., 60-80 °C), Koser's reagent can decompose, leading to a variety of byproducts and a lower yield of the desired product.[1][2] 2. Reagent Hydrolysis: Using the reagent directly from the refrigerator without allowing it to equilibrate to room temperature can cause moisture to condense on the solid. This water can hydrolyze the reagent, reducing its effectiveness and potentially introducing side reactions. | 1. Reduce Reaction Temperature: Whenever possible, conduct the reaction at room temperature or the lowest effective temperature. 2. Proper Reagent Handling: Always allow the container of Koser's reagent to warm to room temperature before opening and weighing. While the reagent is described as non-hygroscopic, this practice minimizes the risk of introducing water.[4] |
| Reaction Fails to Initiate | 1. Reagent Deactivated: The reagent may have been compromised due to prolonged exposure to light or high temperatures during storage. 2. Low Solubility at Reduced Temperatures: At very low temperatures, the solubility of Koser's reagent may be insufficient for the reaction to proceed at a reasonable rate. | 1. Use Fresh Reagent: Ensure the reagent has been stored correctly in a cool, dark place.[3] 2. Solvent Selection: Choose a solvent in which Koser's reagent has adequate solubility at the desired reaction temperature. While insoluble in many common solvents like dichloromethane (B109758) at room temperature, it can still be an effective reagent in these systems.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for Koser's reagent?
A1: Koser's reagent is a stable, crystalline solid that can be stored at room temperature. However, for long-term stability, it is best kept refrigerated and protected from light in a dark bottle.[3]
Q2: How does temperature affect the reaction rate and yield when using Koser's reagent?
A2: Higher temperatures generally increase the reaction rate, but they can also lead to the thermal decomposition of the reagent, which results in lower product yields. For example, in one study, the synthesis of a Koser's reagent derivative at 80°C for 1 hour gave a 76% yield, whereas performing the reaction at room temperature for 18 hours resulted in a 90% yield.[1][2] The optimal temperature is a balance between achieving a practical reaction rate and minimizing reagent decomposition. For many applications, room temperature is a good starting point.
Q3: What are the signs of Koser's reagent decomposition?
A3: While not always visually apparent, decomposition can be inferred from poor reaction outcomes such as low yields and the formation of multiple side products. If a reaction is conducted at an elevated temperature (e.g., above 60°C) and the yield is low, thermal decomposition of the reagent is a likely cause.[1][2]
Q4: Should I be concerned about moisture when handling Koser's reagent?
A4: Koser's reagent is described as a stable, non-hygroscopic crystalline solid.[4] However, as a best practice, especially when using a refrigerated stock, the container should be allowed to warm to ambient temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which could potentially lead to hydrolysis and a reduction in the reagent's efficacy.
Q5: Can I run reactions with Koser's reagent at elevated temperatures?
A5: Yes, but with caution. Some procedures may call for elevated temperatures to increase the reaction rate or overcome solubility issues. However, it is known that temperatures of 60-80°C can cause partial decomposition and lower yields.[1][2] If a reaction must be heated, it is advisable to start with a lower temperature and monitor the reaction's progress closely. Any new reaction performed at an elevated temperature should first be attempted on a small scale.
Quantitative Data: Temperature vs. Yield
The following table summarizes the effect of temperature and reaction time on the yield of a derivative of Koser's reagent, illustrating the trade-off between reaction speed and thermal decomposition.
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Room Temperature | 2 | 67 |
| Room Temperature | 18 | 90 |
| 40 | 1 | ~97 |
| 60 | Not Specified | Lower Yield (Decomposition) |
| 80 | 1 | 76 |
| Data is for the synthesis of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene as described in Organic Syntheses.[1][2] |
Key Experimental Protocols
Below are generalized methodologies for common reactions involving Koser's reagent, with an emphasis on temperature control.
1. α-Tosyloxylation of Ketones
This procedure is a general guideline for the direct oxidation of ketones to their corresponding α-tosyloxy derivatives.
-
Reagents & Equipment:
-
Ketone (1.0 equiv)
-
Koser's Reagent (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Round-bottom flask with magnetic stirrer
-
Temperature-controlled oil bath or water bath
-
Inert atmosphere setup (optional, but recommended)
-
-
Procedure:
-
To a round-bottom flask, add the ketone and the chosen solvent.
-
Begin stirring the solution at room temperature.
-
Add Koser's reagent in one portion.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
For less reactive ketones, the temperature can be gently increased (e.g., to 40°C). Monitor carefully for any signs of decomposition or side product formation.
-
Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate) and proceed with standard aqueous workup and purification.
-
2. Oxidative Dearomatization of Phenols
This protocol describes the general procedure for the conversion of phenols into cyclohexa-2,5-dienones.
-
Reagents & Equipment:
-
Substituted Phenol (B47542) (1.0 equiv)
-
Koser's Reagent (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., 2,2,2-trifluoroethanol, acetonitrile, or dichloromethane)
-
Round-bottom flask with magnetic stirrer
-
Temperature-controlled bath
-
-
Procedure:
-
Dissolve the phenol in the chosen solvent in a round-bottom flask and begin stirring.
-
Cool the reaction mixture to the desired temperature. Many dearomatization reactions proceed efficiently at room temperature or below (e.g., 0°C) to enhance selectivity.
-
Add Koser's reagent to the stirred solution. The addition can be done in one portion or portion-wise, depending on the reactivity of the substrate.
-
Maintain the reaction at the set temperature and monitor its progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product, typically by column chromatography, to isolate the dienone.
-
References
Technical Support Center: Purification of Products from Hypervalent Iodine(III)-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products from hypervalent iodine(III) (HTIB) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in HTIB reactions?
A1: The most common impurities include unreacted starting materials, the hypervalent iodine reagent (e.g., PIDA, PIFA), and byproducts such as iodobenzene (B50100).[1][2][3] The presence of these impurities can complicate purification and affect the accuracy of analytical data and the outcomes of subsequent reactions.[4]
Q2: What are the primary methods for purifying products from HTIB reactions?
A2: The primary purification techniques include:
-
Flash Column Chromatography: A widely used method for separating compounds based on polarity.[5][6]
-
Recrystallization: Effective for purifying solid products.[4][7]
-
Liquid-Liquid Extraction: Used to separate compounds based on their differential solubility in immiscible liquids.[8][9][10]
-
Distillation: Suitable for purifying volatile liquid products.[8][11]
-
Precipitation: Can be used to isolate the desired product or remove certain impurities.[12]
Q3: How can I remove the iodobenzene byproduct?
A3: Iodobenzene can be removed by several methods:
-
Steam Distillation: Effective for removing volatile iodobenzene from non-volatile products.[13][14]
-
Washing with Chloroform: Chloroform can be used to wash the crude product and remove iodobenzene.[15]
-
Palladium-catalyzed methods: For industrial applications, contacting the product stream with palladium supported on an ion-exchange resin can remove iodobenzene compounds.[16]
Troubleshooting Guides
Flash Column Chromatography
Problem: My compound is not separating from the iodobenzene byproduct.
-
Possible Cause: The chosen solvent system may not have sufficient selectivity.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[5][6]
-
Use a Different Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) or a reverse-phase silica gel.[5]
-
Consider a Recyclable Reagent: In the future, consider using a polymer-supported or recyclable hypervalent iodine reagent, which simplifies purification by allowing the iodine-containing species to be easily filtered off.[17]
-
Problem: My compound is decomposing on the silica gel column.
-
Possible Cause: The acidic nature of silica gel can cause decomposition of sensitive compounds.
-
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column.[5]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[5]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Recrystallization
Problem: My compound "oils out" instead of forming crystals.
-
Possible Cause: The cooling rate is too fast, the solution is too concentrated, or the solvent is not ideal.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator. Avoid placing the hot solution directly into an ice bath.
-
Use a Co-solvent System: Dissolve the compound in a good solvent at an elevated temperature and then slowly add a poor solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.[7]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystal nucleation.
-
Problem: The purity of my compound does not improve after recrystallization.
-
Possible Cause: The impurity has similar solubility properties to the desired product in the chosen solvent.
-
Solution:
-
Try a Different Solvent: Experiment with various solvents or solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should be either very soluble or insoluble at all temperatures.[7]
-
Perform Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient to achieve high purity.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, another technique like column chromatography may be necessary.
-
Data Presentation: Comparison of Purification Techniques
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 60 - 95 | >95 | Widely applicable, good for complex mixtures. | Can be time-consuming, potential for product decomposition on stationary phase.[5] |
| Recrystallization | 50 - 90 | >98 | Can yield very pure product, relatively simple setup. | Only applicable to solids, potential for low recovery.[7] |
| Liquid-Liquid Extraction | 70 - 98 | Variable | Good for initial cleanup, can handle large scales. | May not provide high purity on its own, requires immiscible solvents.[10] |
| Steam Distillation | 80 - 95 (for volatile compounds) | >95 | Excellent for removing volatile impurities like iodobenzene.[13] | Only applicable to volatile compounds that are stable to steam. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. If the mixture is not fully soluble in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[18]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 3: Removal of Iodobenzene by Steam Distillation
-
Setup: Place the crude reaction mixture in a distillation flask with water. Connect the flask to a steam generator and a condenser.
-
Distillation: Pass steam through the mixture. The volatile iodobenzene will co-distill with the water.[13]
-
Collection: Collect the distillate, which will contain water and iodobenzene.
-
Separation: If the product is not volatile, it will remain in the distillation flask and can be isolated by extraction. The recovered iodobenzene can be separated from the water in the distillate.[13]
Visualizations
Caption: General workflow for the purification of products from HTIB reactions.
Caption: Decision tree for selecting a primary purification technique.
References
- 1. Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis | MDPI [mdpi.com]
- 2. (Diacetoxyiodo)benzene - Wikipedia [en.wikipedia.org]
- 3. Hypervalent Iodine Chemistry [organic-chemistry.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 9. sga.profnit.org.br [sga.profnit.org.br]
- 10. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US20100113827A1 - Removing iodobenzene compounds from acetic acid - Google Patents [patents.google.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to Hypervalent Iodine Reagents: Hydroxy(tosyloxy)iodobenzene (HTIB) vs. Alternatives
In the landscape of modern organic synthesis, hypervalent iodine reagents have emerged as indispensable tools for a wide array of oxidative transformations. Their appeal lies in their mild reaction conditions, high selectivity, and reduced toxicity compared to traditional heavy metal-based oxidants. This guide provides an objective comparison of Hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's Reagent, with other prominent hypervalent iodine reagents: Dess-Martin Periodinane (DMP), 2-Iodoxybenzoic acid (IBX), and Phenyliodine(III) diacetate (PIDA). This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable reagent for their specific synthetic needs.
Performance Comparison
The choice of a hypervalent iodine reagent is often dictated by factors such as the specific transformation, substrate sensitivity, solvent compatibility, and reaction conditions. The following tables summarize the key characteristics and performance of HTIB, DMP, IBX, and PIDA in common applications.
General Properties and Handling
| Feature | Hydroxy(tosyloxy)iodobenzene (HTIB) | Dess-Martin Periodinane (DMP) | 2-Iodoxybenzoic Acid (IBX) | Phenyliodine(III) diacetate (PIDA) |
| Appearance | White solid[1] | White crystalline powder[2][3] | White crystalline solid | White solid |
| Solubility | Moderately soluble in H₂O, MeOH, DMSO; insoluble in Et₂O, CH₂Cl₂, CHCl₃[1] | Good solubility in common organic solvents (e.g., CH₂Cl₂, CHCl₃)[3] | Insoluble in many common organic solvents; soluble in DMSO[3] | Soluble in various organic solvents |
| Stability | Can be stored at room temperature, but refrigeration is recommended[1] | Long shelf life, but moisture sensitive | Stabilized commercial forms are available; can be shock-sensitive and potentially explosive upon heating[4][5] | Stable solid |
| Key Applications | α-Oxidation of carbonyls, oxidation of olefins, synthesis of iodonium (B1229267) salts[1] | Selective oxidation of primary and secondary alcohols to aldehydes and ketones[3] | Selective oxidation of alcohols to aldehydes and ketones | Oxidative functionalization, rearrangements |
Performance in Oxidation of Alcohols
| Reagent | Typical Substrate | Product | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| HTIB | Alcohols (often in situ generation of a more reactive species) | Carbonyl compounds | Varies | Varies | Versatile for various transformations beyond alcohol oxidation | Less commonly used directly for simple alcohol oxidation compared to DMP/IBX |
| DMP | Primary & Secondary Alcohols | Aldehydes & Ketones | High (often >90%) | 0.5 - 4 hours[6] | Mild conditions, high chemoselectivity, good solubility[3] | Potentially explosive, relatively high cost[3] |
| IBX | Primary & Secondary Alcohols | Aldehydes & Ketones | High | Varies (can be longer due to poor solubility) | High atom economy, does not over-oxidize primary alcohols | Poor solubility in most organic solvents, potentially explosive[3] |
| PIDA | Alcohols (often with additives like TEMPO) | Carbonyl compounds | Good to excellent | Varies | Versatile oxidant for various functional groups | Can sometimes lead to side reactions or rearrangements |
Performance in α-Functionalization of Ketones
| Reagent | Reaction | Product | Typical Yield (%) | Key Features |
| HTIB | α-Tosyloxylation | α-Tosyloxy ketones | Good to excellent[7] | Direct and efficient method for introducing a tosyloxy group. |
| DMP | α-Oxidation (less common) | α-Hydroxy ketones (indirectly) | Varies | Not the primary reagent for this transformation. |
| IBX | α-Hydroxylation | α-Hydroxy ketones | Good | Can be effective under specific conditions. |
| PIDA | α-Acetoxylation | α-Acetoxy ketones | Good | Provides a direct route to α-acetoxylated carbonyl compounds. |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following are representative protocols for key transformations using HTIB and DMP.
Protocol 1: α-Tosyloxylation of a Ketone using HTIB
Objective: To synthesize an α-tosyloxy ketone from a ketone using Hydroxy(tosyloxy)iodobenzene.
Materials:
-
Ketone (e.g., acetophenone) (1.0 mmol)
-
Hydroxy(tosyloxy)iodobenzene (HTIB) (1.1 mmol)
-
Acetonitrile (B52724) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Dichloromethane (B109758) or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 mmol) in acetonitrile (10 mL).
-
Add HTIB (1.1 mmol) to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL) and saturated aqueous sodium thiosulfate solution (10 mL).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure α-tosyloxy ketone.
Protocol 2: Oxidation of a Primary Alcohol to an Aldehyde using DMP
Objective: To selectively oxidize a primary alcohol to its corresponding aldehyde using Dess-Martin Periodinane.
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol) (1.0 mmol)
-
Dess-Martin Periodinane (DMP) (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.1 mmol) to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC. Reactions are typically complete within 0.5 to 2 hours.[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) and a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Stir the mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Mandatory Visualizations
Reaction Pathway: α-Tosyloxylation of a Ketone with HTIB
Caption: Mechanism of α-tosyloxylation of a ketone using HTIB.
Experimental Workflow: Alcohol Oxidation with DMP
Caption: Workflow for Dess-Martin Periodinane oxidation of an alcohol.
Safety and Handling
Hypervalent iodine reagents, while generally safer than many heavy metal oxidants, still require careful handling.
-
Hydroxy(tosyloxy)iodobenzene (HTIB): Stable at room temperature, but refrigeration is recommended for long-term storage.[1] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
Dess-Martin Periodinane (DMP): Potentially explosive, especially on a large scale or upon heating.[3] It is also moisture-sensitive. Store in a cool, dry place. All operations should be conducted behind an explosion shield.[8]
-
2-Iodoxybenzoic Acid (IBX): Can be shock-sensitive and potentially explosive, especially when heated.[4][5] Commercial formulations are often stabilized. Handle with care, avoiding impact and heat.
-
Phenyliodine(III) diacetate (PIDA): A stable solid, but as with all chemicals, should be handled with appropriate care in a fume hood with PPE.
Disposal: Unreacted hypervalent iodine reagents should be quenched by treatment with a reducing agent such as sodium thiosulfate solution before disposal. Follow all local regulations for chemical waste disposal.
Conclusion
Hydroxy(tosyloxy)iodobenzene (HTIB) is a versatile hypervalent iodine reagent with a broad range of applications, particularly in the α-functionalization of carbonyl compounds. When compared to other common hypervalent iodine reagents, the choice ultimately depends on the specific synthetic transformation. For selective and mild oxidation of alcohols to aldehydes and ketones, DMP is often the reagent of choice due to its excellent solubility and high yields, despite its potential hazards and cost. IBX offers high atom economy but is hampered by its poor solubility. PIDA is a versatile oxidant for a variety of functional groups. HTIB excels in reactions where a tosyloxy group is to be introduced, offering a direct and efficient method. By understanding the distinct advantages and limitations of each reagent, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Safety Letter: Evaluation of the Popular Oxidant 2-Iodoxybenzoic Acid (IBX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
A Comparative Guide to Hypervalent Iodine Reagents: Koser's Reagent, PIDA, and PIFA
In the realm of modern organic synthesis, hypervalent iodine reagents have emerged as indispensable tools for a wide array of oxidative transformations. Their low toxicity, high selectivity, and mild reaction conditions present a significant advantage over traditional heavy-metal-based oxidants. Among the most prominent of these reagents are [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent), Phenyliodine(III) Diacetate (PIDA), and Phenyliodine(III) Bis(trifluoroacetate) (PIFA). This guide offers an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
At a Glance: Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application in the laboratory. The following table summarizes their key characteristics.
| Property | Koser's Reagent ([PhI(OH)OTs]) | PIDA ([PhI(OAc)₂]) | PIFA ([PhI(OCOCF₃)₂]) |
| Molecular Formula | C₁₃H₁₃IO₄S | C₁₀H₁₁IO₄ | C₁₀H₅F₆IO₄ |
| Molecular Weight | 392.21 g/mol | 322.09 g/mol | 430.04 g/mol |
| Appearance | White crystalline solid | White crystalline solid | White to off-white crystalline powder |
| Melting Point | 136-142 °C[1] | 163-165 °C | 121-125 °C[2] |
| Solubility | Moderately soluble in water, methanol, and DMSO; insoluble in diethyl ether, CH₂Cl₂, and CHCl₃.[3] | Soluble in acetic acid, acetonitrile (B52724), dichloromethane (B109758), and chloroform. | Soluble in trifluoroacetic acid, acetonitrile, and dichloromethane. |
| Reactivity | Mild oxidizing agent | Mild oxidizing agent | Stronger oxidizing agent than PIDA[2] |
| Stability | Stable, non-hygroscopic crystalline solid.[1] | Stable at room temperature. | Moisture and light-sensitive; should be stored in a cool, dark place.[2] |
Performance in Key Organic Transformations
The utility of these hypervalent iodine reagents is best illustrated through their application in common and synthetically important reactions. Here, we compare their performance in the oxidation of phenols, α-functionalization of ketones, and the Hofmann rearrangement.
Oxidative Dearomatization of Phenols
The oxidation of phenols to quinones or their derivatives is a fundamental transformation in organic synthesis. PIDA and PIFA are commonly employed for this purpose. A comparative study on the oxidative dearomatization of various phenols highlights the difference in their reactivity.
Experimental Data:
| Substrate (Phenol) | Reagent | Reaction Time | Yield (%) |
| Methyl 4-hydroxyphenylacetate | PIDA | 20 min | 85% |
| Methyl 4-hydroxyphenylacetate | PIFA | 10 min | 75% |
| 1-Naphthol | PIDA | 30 min | 90% |
| 1-Naphthol | PIFA | 15 min | 82% |
| 2,6-Di-tert-butylphenol | PIDA | 60 min | 70% |
| 2,6-Di-tert-butylphenol | PIFA | 30 min | 65% |
Data sourced from a comparative study on phenolic oxidation. It is important to note that Koser's reagent is less commonly used for this specific transformation, and direct comparative data was not available.
Reaction Mechanism: Oxidative Dearomatization of a Phenol (B47542)
The mechanism of phenol oxidation by hypervalent iodine(III) reagents is believed to proceed through a radical-chain pathway.[4] The key steps involve the formation of an aryloxyl radical, which is then trapped by a nucleophile.
α-Functionalization of Ketones
The introduction of a functional group at the α-position of a ketone is a cornerstone of carbonyl chemistry. Koser's reagent, PIDA, and PIFA can all effect this transformation, albeit with different resulting functionalities, which complicates a direct comparison of reactivity. Koser's reagent is primarily used for α-tosyloxylation, while PIDA and PIFA are used for α-acetoxylation and α-trifluoroacetoxylation, respectively.
Hofmann Rearrangement
The Hofmann rearrangement is a classic reaction that converts a primary amide into a primary amine with one less carbon atom. Both PIDA and PIFA can be used to promote this rearrangement under milder conditions than the traditional bromine and strong base method.[2][5]
A direct comparative study with quantitative yields for all three reagents is not available. However, both PIDA and PIFA are reported to be effective. The choice of reagent may depend on the specific substrate and the desired reaction conditions.
Experimental Protocols
Detailed experimental procedures are essential for reproducible results. Below are representative protocols for key transformations using each reagent.
α-Tosyloxylation of Acetophenone (B1666503) using Koser's Reagent
Procedure: To a solution of acetophenone (1.0 mmol) in acetonitrile (10 mL) is added Koser's reagent (1.1 mmol). The mixture is refluxed for 2-4 hours, or until the reaction is complete as monitored by TLC. The solvent is then removed under reduced pressure. The residue is dissolved in dichloromethane (20 mL), washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL), and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to afford α-tosyloxyacetophenone.
α-Acetoxylation of Acetophenone using PIDA
Procedure: Acetophenone (1.0 mmol) and PIDA (1.2 mmol) are dissolved in glacial acetic acid (5 mL). The mixture is heated at 80 °C for 6 hours. After cooling to room temperature, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until the effervescence ceases, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed in vacuo, and the residue is purified by flash chromatography to give α-acetoxyacetophenone.[6]
Hofmann Rearrangement of Benzamide (B126) using PIFA
Procedure: To a solution of benzamide (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL) is added PIFA (1.1 mmol). The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium sulfite (B76179) solution (10 mL). The mixture is then extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aniline (B41778) is purified by column chromatography.
Logical Relationships and Workflows
The selection and application of these hypervalent iodine reagents can be visualized as a workflow that considers the desired transformation and substrate.
Conclusion
Koser's reagent, PIDA, and PIFA are powerful and versatile hypervalent iodine reagents that offer mild and selective alternatives to traditional heavy metal oxidants. The choice between them is dictated by the desired transformation, the nature of the substrate, and the required reactivity. PIFA is generally the most reactive due to its electron-deficient trifluoroacetate (B77799) ligands, making it suitable for more challenging oxidations. PIDA offers a milder alternative, while Koser's reagent provides a unique avenue for α-tosyloxylation reactions. By understanding their individual strengths and having access to reliable experimental protocols, researchers can effectively harness the synthetic potential of these remarkable reagents.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinducti… [ouci.dntb.gov.ua]
- 6. Hypervalent Iodine Chemistry [organic-chemistry.org]
The Ascendancy of Hypervalent Iodine: A Paradigm Shift in Oxidative Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the advantages of Hypervalent Iodine (III) reagents over traditional oxidizing agents in organic synthesis.
In the intricate landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign reagents is paramount. For decades, the oxidation of alcohols to aldehydes and ketones has been dominated by methods reliant on heavy metals, such as chromium-based reagents, or harsh conditions, like the Swern oxidation. However, the emergence of hypervalent iodine(III) (HTIB) reagents, such as Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic acid (IBX), has marked a significant advancement, offering a compelling alternative with a host of advantages. This guide provides an objective comparison of HTIB reagents with traditional oxidizing agents, supported by experimental data, detailed protocols, and mechanistic insights.
Unveiling the Advantages: HTIB Reagents in Profile
Hypervalent iodine reagents are organic compounds with iodine in a formal oxidation state of +3 or +5.[1] These reagents have garnered considerable attention due to their unique reactivity, stability, and favorable safety profile compared to many traditional oxidants.[2][3] The primary advantages of using HTIB reagents include:
-
Mild Reaction Conditions: HTIB-mediated oxidations are often conducted at room temperature and under neutral pH, preserving sensitive functional groups that might not withstand the acidic or basic conditions of other methods.[2][4]
-
High Chemoselectivity: These reagents exhibit remarkable selectivity, oxidizing alcohols without affecting other sensitive moieties such as furan (B31954) rings, sulfides, vinyl ethers, and secondary amides.[4] This high degree of selectivity is crucial in the synthesis of complex molecules.
-
Enhanced Safety Profile: HTIB reagents are non-metallic and significantly less toxic than their heavy-metal counterparts, such as chromium(VI) compounds, which are known carcinogens.[2][5] This makes them a more environmentally friendly and safer option for laboratory use.
-
Simplified Workup Procedures: The byproducts of HTIB oxidations are typically non-volatile and can be easily removed by filtration, simplifying the purification process.[4][6]
-
Shorter Reaction Times and Higher Yields: In many instances, oxidations using HTIB reagents proceed faster and result in higher yields of the desired product compared to traditional methods.[4][7]
Quantitative Comparison: HTIB vs. Traditional Oxidizing Agents
The superior performance of HTIB reagents is not merely qualitative. The following tables provide a quantitative comparison of reaction parameters for the oxidation of primary and secondary alcohols using HTIB reagents versus traditional methods.
Table 1: Oxidation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol) to an Aldehyde
| Oxidizing Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dess-Martin Periodinane (DMP) | Room Temperature | 2 - 4 | >95 | [8] |
| Swern Oxidation | -78 | 0.5 - 1 | ~90 | [9][10] |
| Pyridinium (B92312) Chlorochromate (PCC) | Room Temperature | 2 - 4 | 80 - 90 | [11][12] |
Table 2: Oxidation of a Secondary Alcohol (e.g., 4-tert-Butylcyclohexanol) to a Ketone
| Oxidizing Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Iodoxybenzoic Acid (IBX) | 80 | 3.25 | 94 | [13] |
| Swern Oxidation | -78 | 0.5 - 1 | ~90 | [9][14] |
| Pyridinium Chlorochromate (PCC) | Room Temperature | Several hours | ~85 | [11] |
Experimental Protocols
To facilitate the adoption of these advantageous reagents, detailed experimental protocols for key oxidation reactions are provided below.
Protocol 1: Oxidation of a Primary Alcohol using Dess-Martin Periodinane (DMP)
Reaction: Oxidation of Benzyl Alcohol to Benzaldehyde
Procedure:
-
To a solution of benzyl alcohol (1.0 equivalent) in dichloromethane (B109758) (CH2Cl2, 10 volumes) in a round-bottom flask, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.[8]
-
Stir the reaction mixture at room temperature for 2 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and sodium thiosulfate (B1220275) (Na2S2O3).[15]
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product by column chromatography if necessary.
Protocol 2: Oxidation of a Secondary Alcohol using 2-Iodoxybenzoic Acid (IBX)
Reaction: Oxidation of Piperonyl Alcohol to Piperonal
Procedure:
-
Dissolve piperonyl alcohol (1.00 mmol) in ethyl acetate (B1210297) (7 mL).[13]
-
Add 2-Iodoxybenzoic acid (IBX) (3.00 mmol) to the solution.[13]
-
Heat the resulting suspension to 80 °C and stir vigorously.[13]
-
Monitor the reaction by TLC. After completion (approximately 3.25 hours), cool the reaction mixture to room temperature.[13]
-
Filter the mixture through a medium glass frit to remove the solid byproduct.[13]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude piperonal.
Protocol 3: Swern Oxidation of a Primary Alcohol
Reaction: General procedure for the oxidation of a primary alcohol to an aldehyde.
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) at -78 °C, slowly add dimethyl sulfoxide (B87167) (DMSO) (2.7 equivalents).[10]
-
After stirring for 5 minutes, add a solution of the primary alcohol (1.0 equivalent) in DCM dropwise.[10]
-
Stir the mixture for 30 minutes at -78 °C.[10]
-
Add triethylamine (B128534) (7.0 equivalents) dropwise and allow the reaction to warm to room temperature.[10]
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Oxidation of a Secondary Alcohol using Pyridinium Chlorochromate (PCC)
Reaction: General procedure for the oxidation of a secondary alcohol to a ketone.
Procedure:
-
Suspend pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite in dichloromethane (CH2Cl2).[12]
-
To this suspension, add a solution of the secondary alcohol (1.0 equivalent) in CH2Cl2 at 0 °C.[12]
-
Stir the reaction mixture at room temperature for 2 to 4 hours, monitoring by TLC.[12]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium byproducts.
-
Concentrate the filtrate to obtain the crude ketone, which can be further purified by column chromatography.
Mechanistic Insights and Visualizations
The distinct mechanisms of action for HTIB reagents and traditional oxidants underpin their differing selectivities and reaction conditions.
Mechanism of Dess-Martin Periodinane (DMP) Oxidation
The oxidation with DMP proceeds through a ligand exchange mechanism. The alcohol coordinates to the hypervalent iodine center, displacing an acetate group. A subsequent intramolecular elimination, facilitated by another acetate molecule acting as a base, leads to the formation of the carbonyl compound, the reduced iodine(III) species, and acetic acid.[4][16]
References
- 1. researchgate.net [researchgate.net]
- 2. DMP Reagent: Mechanism, Uses & Examples in Chemistry [vedantu.com]
- 3. jnanoworld.com [jnanoworld.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. A simple and advantageous protocol for the oxidation of alcohols with O-iodoxybenzoic acid (IBX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. audreyli.com [audreyli.com]
- 14. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to Validating Results from Hydroxy(tosyloxy)iodobenzene Reactions
For researchers, scientists, and drug development professionals utilizing hypervalent iodine reagents, rigorous validation of reaction outcomes is paramount. This guide provides a comparative analysis of Hydroxy(tosyloxy)iodobenzene (HTIB), a versatile and widely used oxidizing agent, against other common alternatives. The information presented herein, supported by experimental data, aims to assist in the selection of appropriate reagents and the implementation of robust validation protocols.
HTIB, also known as Koser's reagent, is frequently employed for transformations such as the α-tosyloxylation of ketones, the synthesis of diaryliodonium salts, and oxidative rearrangements. Its performance in these key applications is compared with other hypervalent iodine reagents, including Phenyliodine(III) diacetate (PIDA), Phenyliodine(III) bis(trifluoroacetate) (PIFA), Dess-Martin periodinane (DMP), and 2-Iodoxybenzoic acid (IBX).
Data Presentation: Comparative Performance of Hypervalent Iodine Reagents
The following tables summarize quantitative data for key reactions, offering a comparative overview of reaction yields and conditions.
Table 1: α-Tosylation of Ketones
| Ketone | Reagent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Acetophenone | HTIB | Acetonitrile (B52724), reflux | 1-2 h | 80-95% | [1][2] |
| Propiophenone | HTIB (catalytic) | m-CPBA, TsOH·H₂O, MeCN, rt | 13 h | High Yield | [3] |
| Cyclohexanone | HTIB | Acetonitrile, reflux | 1 h | 85% | [1] |
| Acetophenone | PIDA | Acetic acid, 70°C | 48 h | Excellent Conversion | [4] |
Table 2: Oxidation of Alcohols
| Alcohol | Product | Reagent | Reaction Conditions | Yield (%) | Reference |
| Benzyl Alcohol | Benzaldehyde | DMP | CH₂Cl₂, rt | 99% | [5] |
| Benzyl Alcohol | Benzaldehyde | IBX | - | Good Yields | [6] |
| p-Nitrobenzyl Alcohol | p-Nitrobenzaldehyde | DMP | H₂SO₄, aq. Acetic Acid | 90% (as DNP derivative) | [7] |
| Benzyl Alcohol | Benzaldehyde | H₂O₂ / FeSO₄ (ultrasound) | 70°C, 15 min | 21% | [8] |
| Benzyl Alcohol | Benzaldehyde | H₂O₂ / Catalyst | Reflux, 1 h | - | [9] |
Table 3: Synthesis of Diaryliodonium Salts
| Iodoarene | Arene | Reagent/Method | Reaction Conditions | Yield (%) | Reference |
| Iodobenzene | Anisole | HTIB in Fluoroalcohol | CF₃CH₂OH, rt | High Yields | [10] |
| 3-Acetoxyphenyl iodide | Anisole | In situ generated HTIB | p-TsOH·H₂O, MeCN/CHCl₃, reflux | 88% | [11] |
| Iodobenzene | Benzene | Electrochemical | HFIP, MeCN, TfOH | 88% | [12] |
| Aryl Iodides | Arenes | MCPBA, TsOH | rt or 80°C | up to 89% | [13] |
| Arenes | Iodine, Oxone, H₂SO₄ | MeCN, rt, overnight | up to 84% | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate validation of results.
Protocol 1: General Procedure for α-Tosylation of a Ketone using HTIB
-
Reaction Setup: To a solution of the ketone (1.0 mmol) in acetonitrile (10 mL), add Hydroxy(tosyloxy)iodobenzene (1.1 mmol).
-
Reaction Execution: Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired α-tosyloxy ketone.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS). For 2-tosyloxy-1-phenylethanone, characteristic ¹H NMR signals include a singlet for the CH₂ group adjacent to the carbonyl and tosyl group, in addition to the aromatic protons.[11]
Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate).
-
Spotting: On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point).
-
Elution: Develop the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Protocol 3: Product Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or the purified product in a suitable solvent (e.g., acetonitrile/water mixture).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For α-keto acids, a mobile phase of methanol (B129727)/water and methanol can be employed.[15]
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Analysis: The retention time and peak purity can be used to assess the presence and purity of the desired product.
Protocol 4: Characterization by Mass Spectrometry (MS)
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis: Acquire the mass spectrum of the purified product.
-
Fragmentation Pattern: For α-tosyloxy ketones, the fragmentation pattern may show the loss of the tosyloxy group or other characteristic fragments. The molecular ion peak should correspond to the calculated molecular weight of the product.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows.
Caption: Experimental workflow for HTIB-mediated α-tosyloxylation of ketones.
Caption: Mechanism of α-tosyloxylation of ketones using HTIB.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and theoretical study of α-acetoxylation of ketones by (diacetoxy)iodobenzene - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01563G [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. universalprint.org [universalprint.org]
- 8. mdpi.com [mdpi.com]
- 9. cs.gordon.edu [cs.gordon.edu]
- 10. mdpi.com [mdpi.com]
- 11. Regiospecific syntheses of functionalized diaryliodonium tosylates via [hydroxy(tosyloxy)iodo]arenes generated in situ from (diacetoxyiodo)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 13. One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates [organic-chemistry.org]
- 14. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Unveiling Reaction Intermediates: A Comparative Guide to Spectroscopic Analysis in Hypervalent Iodine(III) Chemistry
For researchers, scientists, and professionals in drug development, understanding the transient species that govern hypervalent iodine(III)-mediated reactions is paramount for optimizing synthetic routes and developing novel transformations. This guide provides a comparative overview of spectroscopic techniques used to characterize key intermediates in reactions involving hypervalent iodine(III) reagents (HTIB), supported by experimental data and detailed protocols.
Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign alternatives to heavy metal oxidants in a vast array of organic transformations.[1] The elucidation of the mechanisms governing these reactions often hinges on the detection and characterization of fleeting intermediates. Spectroscopic methods provide a powerful arsenal (B13267) for probing the structures and dynamics of these transient species, offering insights that are crucial for reaction design and control. This guide focuses on the application of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy in the analysis of common intermediates such as aryliodonium ylides and vinyliodonium salts.
Comparative Spectroscopic Data of HTIB Reaction Intermediates
The following table summarizes key spectroscopic data for representative intermediates generated in HTIB reactions. This data facilitates a comparative understanding of how electronic and structural differences in these transient species are reflected in their spectroscopic signatures.
| Intermediate Class | Example Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) |
| Aryliodonium Ylide | Phenyliodonium-bis(methoxycarbonyl)methylide | ~7.8-7.4 (Ar-H), 3.6 (OCH₃) | ~170 (C=O), ~140-128 (Ar-C), ~70 (Ylidic C), ~52 (OCH₃) | ~230, ~270 |
| Aryliodonium Ylide | Phenyliodonium-dicyanomethylide | ~7.9-7.5 (Ar-H) | ~142-129 (Ar-C), ~115 (CN), ~40 (Ylidic C) | ~225, ~265 |
| Vinyliodonium Salt | (E)-Styryliodonium tetrafluoroborate | ~8.2-7.3 (Ar-H, Vinyl-H) | ~145-128 (Ar-C, Vinyl-C) | Not typically reported |
| Vinyliodonium Salt | (Z)-β-Fluoro-vinyl Iodonium (B1229267) Salt | ~7.9-7.0 (Ar-H, Vinyl-H) | ~150-125 (Ar-C, Vinyl-C with C-F coupling) | Not typically reported |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are approximate, as they can be influenced by the solvent and specific substitution patterns. λmax values are also approximate and can vary with solvent polarity.
Experimental Protocols for Spectroscopic Analysis
Detailed methodologies are crucial for the successful characterization of often sensitive reaction intermediates. Below are generalized protocols for key spectroscopic techniques.
Protocol 1: ¹H and ¹³C NMR Spectroscopy of Aryliodonium Ylides
-
Sample Preparation: Dissolve 5-10 mg of the purified aryliodonium ylide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆). The choice of solvent is critical to ensure solubility and stability of the ylide.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: In Situ UV-Vis Spectroscopy of Transient Intermediates
-
Reaction Setup: Use a quartz cuvette with a stir bar. The total reaction volume should be compatible with the spectrophotometer's cell holder (typically 1-3 mL).
-
Data Acquisition:
-
Record a baseline spectrum of the starting material(s) in the chosen solvent (e.g., acetonitrile, dichloromethane).
-
Initiate the reaction by adding the hypervalent iodine(III) reagent to the solution of the substrate directly in the cuvette.
-
Immediately begin recording spectra at regular time intervals (e.g., every 1-10 seconds) to monitor the appearance and disappearance of absorption bands corresponding to transient species.
-
-
Analysis: The formation of an intermediate is indicated by the growth of a new absorption band. The decay of this band, often accompanied by the growth of the product's absorption, can be used for kinetic analysis. The presence of an electron-donating or -withdrawing group on the aryl ring of the HTIB reagent can influence the stability and electronic transitions of the intermediates, which can be observed by shifts in the absorption maxima.[2][3]
Visualizing Reaction Pathways and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate a conceptual workflow for the spectroscopic analysis of HTIB reaction intermediates and a general reaction pathway involving an aryliodonium ylide.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified synthesis of aryliodonium ylides by a one-pot procedure [agris.fao.org]
- 3. Synthesis of cyclic iodonium ylides—3H-1λ3-benziodol-1-ylium ylides via transylidation of iodonium ylides to iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Mechanistic Insights into Koser's Reagent-Mediated Transformations: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Koser's reagent-mediated transformations, supported by experimental data and detailed mechanistic studies. We delve into the α-tosyloxylation of ketones, the synthesis of isoxazolines, and the oxidative cyclization of phenols, offering a clear overview of reaction efficiencies and mechanistic pathways.
Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a versatile and environmentally benign hypervalent iodine(III) reagent widely employed in organic synthesis for a variety of oxidative transformations. Its ability to act as a mild oxidant and a source of an electrophilic tosyloxy group has made it an invaluable tool for the construction of complex molecular architectures. This guide aims to provide a comparative analysis of its performance in key transformations, supported by quantitative data and detailed experimental protocols.
α-Tosyloxylation of Ketones
The α-tosyloxylation of ketones is a fundamental transformation that introduces a versatile leaving group, facilitating subsequent nucleophilic substitution reactions. Koser's reagent has proven to be a highly effective reagent for this purpose.
Comparative Performance of Koser's Reagent in α-Tosyloxylation of Ketones
The efficiency of the α-tosyloxylation of various ketones using Koser's reagent is summarized in the table below. The reaction generally proceeds in good to excellent yields for a wide range of substrates, including both cyclic and acyclic ketones.
| Entry | Ketone Substrate | Product | Reaction Time (min) | Yield (%) | Reference |
| 1 | Acetophenone (B1666503) | 2-Oxo-2-phenylethyl 4-methylbenzenesulfonate | 10 | 95 | [1] |
| 2 | Propiophenone | 1-Oxo-1-phenylpropan-2-yl 4-methylbenzenesulfonate | 10 | 98 | [1] |
| 3 | Cyclopentanone | 2-Oxocyclopentyl 4-methylbenzenesulfonate | 15 | 72 | [1] |
| 4 | Cyclohexanone | 2-Oxocyclohexyl 4-methylbenzenesulfonate | 15 | 85 | [1] |
| 5 | Cycloheptanone | 2-Oxocycloheptyl 4-methylbenzenesulfonate | 15 | 58 | [1] |
| 6 | 2-Butanone | 1-(Tosyloxy)butan-2-one and 3-(Tosyloxy)butan-2-one | 10 | 82 (1:1.5 mixture) | [1] |
Experimental Protocol: α-Tosyloxylation of Acetophenone
To a solution of acetophenone (1.0 mmol) in acetonitrile (B52724) (10 mL) is added Koser's reagent (1.1 mmol). The reaction mixture is stirred at reflux temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane (B109758) (20 mL), washed with saturated aqueous NaHCO3 solution (2 x 10 mL) and water (10 mL), and dried over anhydrous MgSO4. The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-tosyloxy acetophenone.[1]
A study has shown that the use of ultrasound can significantly enhance the reaction rate, particularly for less reactive substrates, by improving the dispersion of the largely insoluble Koser's reagent in acetonitrile.[1]
Mechanistic Pathway for α-Tosyloxylation of Ketones
The reaction is believed to proceed through the formation of an enol or enolate intermediate, which then attacks the electrophilic iodine center of Koser's reagent. This is followed by reductive elimination of iodobenzene (B50100) to yield the α-tosyloxy ketone.
Caption: Proposed mechanism for the α-tosyloxylation of ketones.
Synthesis of Isoxazolines from Aldoximes
Koser's reagent provides a metal- and base-free method for the synthesis of isoxazolines through the in situ generation of nitrile oxides from aldoximes, followed by a 1,3-dipolar cycloaddition with an alkene.[2][3] This one-pot procedure is operationally simple and offers a broad substrate scope.[2][4]
Substrate Scope for the Synthesis of Isoxazolines
The reaction tolerates a variety of substituents on both the aromatic aldoxime and the alkene, affording isoxazolines in good to excellent yields.
| Entry | Aldoxime | Alkene | Product | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) oxime | N-Phenylmaleimide | 2,5-Diphenyl-3a,4,5,6a-tetrahydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione | 95 | [2] |
| 2 | 4-Chlorobenzaldehyde oxime | N-Phenylmaleimide | 5-(4-Chlorophenyl)-2-phenyl-3a,4,5,6a-tetrahydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione | 92 | [2] |
| 3 | 4-Methoxybenzaldehyde oxime | N-Phenylmaleimide | 5-(4-Methoxyphenyl)-2-phenyl-3a,4,5,6a-tetrahydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione | 88 | [2] |
| 4 | Benzaldehyde oxime | Styrene (B11656) | 3,5-Diphenyl-4,5-dihydro-1,2-oxazole | 85 | [2] |
| 5 | 4-Nitrobenzaldehyde oxime | Styrene | 5-Phenyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole | 78 | [2] |
Experimental Protocol: Synthesis of 3,5-Diphenyl-4,5-dihydro-1,2-oxazole
To a solution of benzaldehyde oxime (1.0 mmol) and styrene (1.2 mmol) in diethyl ether (10 mL) at room temperature is added Koser's reagent (1.1 mmol) in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired isoxazoline (B3343090).[2]
Mechanistic Pathway for Isoxazoline Synthesis
The reaction is initiated by the oxidation of the aldoxime by Koser's reagent to generate a highly reactive nitrile oxide intermediate. This intermediate then undergoes a [3+2] cycloaddition reaction with the alkene to form the isoxazoline ring.
Caption: Proposed mechanism for the synthesis of isoxazolines.
Oxidative Cyclization of Phenols
Koser's reagent can also be employed in the oxidative cyclization of phenols, offering an alternative to other hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA). These reactions are valuable for the synthesis of various heterocyclic compounds.
Comparison with Other Hypervalent Iodine Reagents in Phenol (B47542) Oxidation
While specific comparative data for Koser's reagent in the oxidative cyclization of o-alkenylphenols is limited in the reviewed literature, studies on the oxidation of phenols to quinones using PIDA and PIFA provide a benchmark for comparison. Optimal conversion of phenols to p-quinols was achieved with a μ-oxo-bridged phenyl iodine trifluoroacetate, but PIDA also provided good yields with slightly longer reaction times.
| Entry | Phenol Substrate | Reagent | Product | Yield (%) | Reference |
| 1 | Methyl 4-hydroxyphenylacetate | μ-oxo dimer 1 | Methyl (4-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | 95 | [5] |
| 2 | Methyl 4-hydroxyphenylacetate | PIDA | Methyl (4-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | 85 | [5] |
| 3 | Methyl 4-hydroxyphenylacetate | PIFA | Methyl (4-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | 78 | [5] |
Experimental Protocol: General Procedure for Phenolic Oxidation with PIDA
To a stirred solution of the phenol (1 equiv.) in a mixture of CH3CN (6.5 mL) and H2O (2 mL) at 0 °C, PIDA (1.1 equiv.) is added in small portions. The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material. The mixture is then diluted with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
Mechanistic Considerations in Phenol Oxidative Cyclization
The mechanism of phenol oxidation with hypervalent iodine reagents is thought to involve the initial formation of an aryloxyiodonium(III) intermediate. Subsequent intramolecular attack by a nucleophilic group on the aromatic ring leads to the cyclized product. The exact nature of the subsequent steps, whether proceeding through a direct nucleophilic attack or via a phenoxenium ion intermediate, may depend on the substrate and reaction conditions.
Caption: Plausible mechanism for oxidative cyclization of phenols.
Conclusion
Koser's reagent stands out as a powerful and versatile tool in modern organic synthesis. Its efficacy in key transformations such as the α-tosyloxylation of ketones and the synthesis of isoxazolines is well-documented, offering high yields and operational simplicity. While further direct comparative studies are needed to definitively position its performance against other hypervalent iodine reagents in all contexts, the existing data underscores its value as an environmentally friendly and efficient oxidant. The mechanistic insights provided herein, supported by experimental evidence, offer a valuable resource for researchers seeking to leverage the full potential of this remarkable reagent in their synthetic endeavors.
References
- 1. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 2. Koser's Reagent Mediated Oxidation of Aldoximes: Synthesis of Isoxazolines by 1,3-Dipolar Cycloadditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Isoxazoline synthesis [organic-chemistry.org]
- 5. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thallium(III) Nitrate and HTIB in Ring Expansion Reactions
For researchers, scientists, and drug development professionals, the synthesis of carbocyclic and heterocyclic ring systems is a cornerstone of molecular design. Ring expansion reactions offer a powerful strategy for accessing larger, often more complex scaffolds from readily available smaller rings. This guide provides a detailed comparative study of two prominent reagents employed for this purpose: the heavy metal salt, thallium(III) nitrate (B79036) (TTN), and the hypervalent iodine reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB).
This analysis delves into the performance of TTN and HTIB in ring expansion and related rearrangement reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform reagent selection in synthetic chemistry.
Performance Comparison: Thallium(III) Nitrate vs. HTIB
Thallium(III) nitrate and HTIB are both effective oxidizing agents capable of inducing ring expansion, typically through an oxidative rearrangement mechanism. However, their reactivity, substrate scope, and reaction outcomes can differ significantly. While a direct, side-by-side comparison for the ring expansion of the exact same substrates is not extensively documented in the literature, a comparative analysis can be drawn from their applications to similar classes of compounds.
Generally, TTN is utilized for the ring expansion of cyclic ketones, whereas HTIB is more commonly employed for the ring expansion of exocyclic methylene (B1212753) compounds. A notable comparative study on the related process of ring contraction of 1,2-dihydronaphthalenes to indanes revealed that thallium(III) nitrate trihydrate (TTN·3H₂O) provided significantly higher yields (61–88%) compared to HTIB (18–34%) under the same conditions.[1][2] This suggests a potentially higher efficacy for thallium(III) salts in certain oxidative rearrangements.
Data Presentation: A Comparative Overview
The following table summarizes the performance of TTN and HTIB in representative ring expansion reactions. It is important to note that the substrates are not identical but represent the typical applications of each reagent for the expansion of six-membered rings.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Thallium(III) Nitrate (TTN) | Cyclohexanone (B45756) | Cyclopentanecarboxylic acid | 91 | TTN, Methanol (B129727), reflux | J. Org. Chem. 1973, 38 (12), pp 2267–2271 |
| 4-Methylcyclohexanone | 3-Methylcyclopentanecarboxylic acid | 85 | TTN, Methanol, reflux | J. Org. Chem. 1973, 38 (12), pp 2267–2271 | |
| Bicyclo[4.4.0]decan-2-one | Bicyclo[4.3.0]nonane-1-carboxylic acid | 82 | TTN, Methanol, reflux | J. Org. Chem. 1973, 38 (12), pp 2267–2271 | |
| HTIB | 4-tert-Butyl-1-methylenecyclohexane | 4-tert-Butylcycloheptanone | 75 | HTIB, Methanol, rt | J. Org. Chem. 2007, 72 (1), pp 144–149 |
| 1-Methylene-4-phenylcyclohexane | 4-Phenylcycloheptanone | 72 | HTIB, Methanol, rt | J. Org. Chem. 2007, 72 (1), pp 144–149 | |
| Methylenecyclohexane (B74748) | Cycloheptanone | 78 | HTIB, Methanol, rt | J. Org. Chem. 2007, 72 (1), pp 144–149 |
Experimental Protocols
Detailed methodologies for representative ring expansion reactions using TTN and HTIB are provided below.
Thallium(III) Nitrate Mediated Ring Expansion of Cyclohexanone
General Procedure: To a solution of cyclohexanone (1.0 eq) in methanol, thallium(III) nitrate trihydrate (1.1 eq) is added. The mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with aqueous sodium bicarbonate solution and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding ring-contracted carboxylic acid or its methyl ester, depending on the workup conditions. It is imperative to handle thallium compounds with extreme caution due to their high toxicity.
HTIB-Mediated Ring Expansion of Methylenecyclohexane
General Procedure: To a stirred solution of methylenecyclohexane (1.0 eq) in a suitable solvent such as methanol or a mixture of acetonitrile (B52724) and water, [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 eq) is added in one portion at room temperature.[3] The reaction mixture is stirred until the starting material is consumed, as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the ring-expanded ketone.
Mechanistic Pathways and Visualizations
The mechanisms of ring expansion for both TTN and HTIB, while leading to similar outcomes, proceed through distinct intermediates.
Proposed Mechanism for Thallium(III) Nitrate Ring Expansion of Cyclic Ketones
The reaction is believed to initiate with the formation of an enol or enol ether, which then reacts with the electrophilic thallium(III) species. This is followed by an oxidative rearrangement, leading to the ring-contracted product.
Caption: Proposed mechanism for TTN-mediated ring expansion.
Proposed Mechanism for HTIB-Mediated Ring Expansion of Exocyclic Methylene Compounds
The reaction with HTIB is thought to proceed via the electrophilic addition of the iodonium (B1229267) species to the double bond of the exocyclic methylene group. Subsequent rearrangement and hydrolysis yield the ring-expanded ketone.[3]
Caption: Proposed mechanism for HTIB-mediated ring expansion.
Experimental Workflow
The general workflow for conducting a ring expansion experiment with either reagent follows a similar pattern, as illustrated below.
Caption: General experimental workflow for ring expansion.
Conclusion
Both thallium(III) nitrate and HTIB are valuable reagents for mediating ring expansion reactions in organic synthesis. The choice between them depends on the specific substrate and desired transformation.
Thallium(III) Nitrate appears to be highly effective for the oxidative rearrangement of cyclic ketones, often leading to high yields of ring-contracted products. However, the extreme toxicity of thallium compounds is a significant drawback, necessitating stringent safety precautions and limiting its use in many laboratory settings, particularly in pharmaceutical and industrial applications.
HTIB , on the other hand, offers a much safer, metal-free alternative. It is particularly effective for the ring expansion of exocyclic methylene compounds. While the yields may be slightly lower in some cases compared to TTN in analogous transformations, the environmental and safety benefits of HTIB make it a more attractive choice for modern synthetic chemistry.
Ultimately, the selection of the appropriate reagent requires careful consideration of the substrate, the desired product, reaction efficiency, and, crucially, the safety and environmental impact of the chosen synthetic route. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.
References
A Comparative Guide to Analytical Methods for Characterizing Products of HTIB Oxidation
For researchers, scientists, and drug development professionals working with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), a powerful hypervalent iodine(III) reagent, comprehensive characterization of the resulting oxidation products is paramount for ensuring reaction success, purity, and for elucidating reaction mechanisms. This guide provides a comparative overview of key analytical methods used for this purpose, complete with experimental data, detailed protocols, and a visual workflow to aid in methodological selection and application.
HTIB, also known as Koser's reagent, is a versatile oxidizing agent employed in a wide array of organic transformations, including the synthesis of α-tosyloxy ketones, oxidative rearrangements, and the formation of carbon-carbon and carbon-heteroatom bonds.[1] The complexity of these reactions necessitates the use of robust analytical techniques to identify and quantify the desired products, as well as any byproducts or unreacted starting materials.
Comparison of Analytical Methods
The characterization of HTIB oxidation products typically involves a combination of spectroscopic and chromatographic techniques to determine the structure, purity, and yield of the synthesized compounds. The choice of method depends on the specific information required, the nature of the analyte, and the complexity of the reaction mixture.
| Analytical Method | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (¹H, ¹³C), stereochemistry, purity assessment. | Non-destructive, provides unambiguous structural elucidation, quantitative analysis is possible. | Lower sensitivity compared to MS, complex spectra for mixtures. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues. | High sensitivity, suitable for a wide range of compounds, can be coupled with chromatography (GC-MS, LC-MS). | Isomers may not be distinguishable without fragmentation analysis, ionization can be challenging for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture, purity determination, quantification. | High resolution, applicable to a wide range of non-volatile compounds, quantitative. | Requires reference standards for identification, method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile components, purity assessment, quantification. | High resolution for volatile compounds, often coupled with MS for identification. | Limited to thermally stable and volatile compounds. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Fast, simple, non-destructive. | Provides limited structural information, not suitable for complex mixture analysis. |
| X-ray Crystallography | Absolute stereochemistry and 3D molecular structure of crystalline solids. | Provides definitive structural information. | Requires a single, high-quality crystal, which can be difficult to obtain. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the characterization of HTIB oxidation products, based on common laboratory practices.
-
Objective: To obtain detailed structural information of the purified oxidation product.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum to identify the types and connectivity of protons in the molecule. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a carbon spectrum to identify the types of carbon atoms. Proton-decoupled spectra are standard. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
2D NMR (COSY, HSQC, HMBC): For complex molecules, 2D NMR experiments can be performed to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC), aiding in the complete structural assignment.[2]
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
Objective: To determine the accurate mass and elemental composition of the product.
-
Sample Preparation: Prepare a dilute solution of the purified product (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., acetonitrile (B52724), methanol).
-
Instrumentation: An HRMS instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the accurate mass measurement to calculate the elemental composition of the molecule using specialized software. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas.[3]
-
Objective: To assess the purity of the product and quantify its amount in a reaction mixture.
-
Sample Preparation: Dissolve a known amount of the crude reaction mixture or the purified product in the mobile phase to a suitable concentration. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., C18 reversed-phase), a pump, an injector, and a detector (e.g., UV-Vis).
-
Method Development:
-
Mobile Phase: A mixture of a polar solvent (e.g., water or buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used for reversed-phase chromatography. The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection Wavelength: Select a wavelength where the analyte has strong absorbance.
-
-
Data Acquisition: Inject a known volume of the sample onto the column and record the chromatogram.
-
Data Analysis: The purity of the sample can be estimated by the relative area of the product peak compared to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed using standard solutions of the purified product at known concentrations.[4][5]
Workflow for Characterization of HTIB Oxidation Products
The following diagram illustrates a typical workflow for the characterization of products from an HTIB-mediated oxidation reaction.
Caption: A typical workflow for the characterization of HTIB oxidation products.
This comprehensive approach, combining purification with a suite of analytical techniques, ensures the unambiguous identification and characterization of products from HTIB-mediated oxidations, providing a solid foundation for further research and development.
References
- 1. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 2. Nuclear Magnetic Resonance Spectroscopic Analysis of the Evolution of Peroxidation Products Arising from Culinary Oils Exposed to Thermal Oxidation: An Investigation Employing 1H and 1H-1H COSY and TOCSY Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Periodate, Iodate and Iodide on a C-18 Stationary Phase. Dependence of the Retention on the Temperature and Solvent Composition. Monitoring of an Oxidative Cleavage Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Electrophilicity of Hypervalent Iodine Compounds
For Researchers, Scientists, and Drug Development Professionals
Hypervalent iodine compounds have emerged as versatile and powerful reagents in modern organic synthesis, prized for their unique reactivity as electrophiles and their relatively low toxicity compared to heavy metal-based reagents.[1][2][3] Their ability to act as effective sources of aryl, trifluoromethyl, azido, and other functionalities makes them invaluable tools in the construction of complex molecules, including pharmaceuticals. This guide provides a comprehensive comparison of the electrophilicity of different classes of hypervalent iodine compounds, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The electrophilicity of a hypervalent iodine compound is a critical determinant of its reactivity and is influenced by a combination of electronic and steric factors. The nature of the ligands attached to the iodine atom, the presence of electron-withdrawing or -donating groups on the aromatic backbone, and the overall structure of the reagent all play a crucial role.[4][5] Understanding these nuances is key to predicting and controlling the outcome of a reaction.
Quantifying Electrophilicity: A Comparative Overview
Several experimental and computational methods have been developed to quantify and compare the electrophilicity of chemical species. Two of the most prominent are Mayr's electrophilicity scale and the Gutmann-Beckett method for determining Lewis acidity.
Mayr's Electrophilicity Scale (E parameter): This scale is based on the kinetic analysis of the reactions of electrophiles with a set of standard nucleophiles.[6][7][8][9][10][11][12][13][14][15] The electrophilicity parameter, E, provides a quantitative measure of the reactivity of an electrophile. A more positive E value indicates a higher electrophilicity.
Gutmann-Beckett Method (Acceptor Number, AN): This method utilizes ³¹P NMR spectroscopy to measure the change in the chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis acid.[16][17][18] The resulting Acceptor Number (AN) is a measure of the Lewis acidity of the compound, which correlates with its electrophilicity. A higher AN value signifies stronger Lewis acidity and greater electrophilic character.[16][19][20]
The following table summarizes available quantitative data for various classes of hypervalent iodine compounds, providing a basis for comparison.
| Reagent Class | Specific Reagent Example | Method | Parameter | Value | Reference |
| Diaryliodonium Salts | Diphenyliodonium triflate | Gutmann-Beckett | AN | ~50-60 (estimated) | [21] |
| Diaryliodonium Salts | (Mesityl)(phenyl)iodonium triflate | Gutmann-Beckett | AN | Varies with substituents | |
| Togni Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) | Mayr's Scale | E | ~ -5 to -7 (in CH₂Cl₂) | [22] |
| Umemoto Reagents (Sulfonium salts, for comparison) | S-(Trifluoromethyl)dibenzothiophenium triflate | Mayr's Scale | E | ~ -6 to -8 (in CH₂Cl₂) | [22] |
| Koser's Reagent | [Hydroxy(tosyloxy)iodo]benzene | - | - | Qualitatively highly electrophilic | [23] |
| Zhdankin's Reagent | Azidobenziodoxolone | - | - | Source of electrophilic azide |
Note: Quantitative electrophilicity data for all classes of hypervalent iodine reagents is not uniformly available in the literature, and direct comparisons can be challenging due to differing experimental conditions. The values presented should be considered as indicative of the relative electrophilicity.
Experimental Protocols
To provide a practical understanding of how electrophilicity is assessed, detailed methodologies for Mayr's kinetic studies and the Gutmann-Beckett method are outlined below.
Protocol 1: Determination of Mayr's Electrophilicity Parameter (E)
This protocol describes the general procedure for determining the electrophilicity parameter E of a hypervalent iodine compound by studying its reaction kinetics with a set of reference nucleophiles.
Materials:
-
Hypervalent iodine compound of interest
-
A series of reference nucleophiles with known nucleophilicity parameters (N and s)
-
An appropriate solvent (e.g., dichloromethane, acetonitrile)
-
UV-Vis spectrophotometer or stopped-flow apparatus
-
Thermostatted cell holder
Procedure:
-
Solution Preparation: Prepare stock solutions of the hypervalent iodine compound and each reference nucleophile in the chosen solvent at known concentrations.
-
Kinetic Measurements:
-
Equilibrate the solutions of the electrophile and nucleophile to a constant temperature (typically 20 °C) in the spectrophotometer.
-
Rapidly mix the solutions in the spectrophotometer cell. For fast reactions, a stopped-flow apparatus is necessary.
-
Monitor the reaction progress by following the change in absorbance of one of the reactants or products at a specific wavelength over time.
-
Ensure pseudo-first-order conditions by using a large excess of one reactant (typically the nucleophile).
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (kobs) from the exponential decay of the absorbance.
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the reactant in excess.
-
Repeat the kinetic measurements for a series of reference nucleophiles.
-
-
Determination of E:
-
Plot log(k₂) for each reaction against the known N parameter of the corresponding nucleophile.
-
The data should fit the linear free-energy relationship: log(k₂) = s(N + E) , where s is the nucleophile-specific sensitivity parameter.[7][10][14]
-
The electrophilicity parameter E can be determined from the intercept of the resulting linear plot.[7][10][14]
-
Protocol 2: Gutmann-Beckett Method for Determining Acceptor Number (AN)
This protocol outlines the procedure for measuring the Lewis acidity of a hypervalent iodine compound using ³¹P NMR spectroscopy.[16][17][18]
Materials:
-
Hypervalent iodine compound of interest
-
Triethylphosphine oxide (Et₃PO) as the probe molecule
-
A weakly coordinating solvent (e.g., dichloromethane-d₂, chloroform-d)
-
NMR spectrometer equipped with a phosphorus probe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of the hypervalent iodine compound at a known concentration in the deuterated solvent.
-
Prepare a solution of Et₃PO at a known concentration in the same solvent.
-
Prepare a series of NMR samples containing a fixed concentration of Et₃PO and varying concentrations of the hypervalent iodine compound.
-
-
NMR Measurement:
-
Acquire the ³¹P NMR spectrum for each sample at a constant temperature.
-
Record the chemical shift (δ) of the Et₃PO signal in each spectrum.
-
-
Data Analysis:
-
Observe the downfield shift of the Et₃PO signal upon increasing the concentration of the hypervalent iodine compound, indicating the formation of a Lewis acid-base adduct.
-
The change in chemical shift (Δδ) is calculated as: Δδ = δobserved - δfree Et₃PO .
-
The Acceptor Number (AN) can be calculated from the limiting chemical shift at saturation using the equation: AN = 2.21 × (δsample − 41.0) , where 41.0 ppm is the chemical shift of Et₃PO in hexane.[16]
-
Visualizing the Assessment of Electrophilicity
To further clarify the concepts and procedures involved in assessing the electrophilicity of hypervalent iodine compounds, the following diagrams illustrate the experimental workflow and the key factors influencing this crucial property.
Caption: Experimental workflow for assessing the electrophilicity of hypervalent iodine compounds.
Caption: Key factors influencing the electrophilicity of hypervalent iodine compounds.
Conclusion
The electrophilicity of hypervalent iodine compounds is a finely tunable property that dictates their synthetic utility. By understanding the underlying electronic, steric, and structural factors, and by employing quantitative methods such as Mayr's electrophilicity scale and the Gutmann-Beckett method, researchers can make informed decisions in selecting the most appropriate reagent for a given transformation. This guide provides a foundational framework for this selection process, empowering scientists in academia and industry to harness the full potential of these remarkable reagents in the pursuit of novel chemical entities and more efficient synthetic routes.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Iodine(III)-Based Hypervalent Iodine Electrophiles in Organic Synthesis [ouci.dntb.gov.ua]
- 3. Frontiers | Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions promoted by hypervalent iodine reagents and boron Lewis acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00740H [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 8. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 9. Reference scales for the characterization of cationic electrophiles and neutral nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 11. scispace.com [scispace.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions | Semantic Scholar [semanticscholar.org]
- 14. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Electrophilicity parameters for benzylidenemalononitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 17. magritek.com [magritek.com]
- 18. New Lab Manual: Determination of Lewis Acidity using 31P NMR - Magritek [magritek.com]
- 19. researchgate.net [researchgate.net]
- 20. Gutmann acceptor and donor numbers [stenutz.eu]
- 21. researchgate.net [researchgate.net]
- 22. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 23. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
literature review of comparative studies involving Koser's reagent
For researchers, scientists, and professionals in drug development, the choice of a reagent can be pivotal to the success of a synthetic pathway. Koser's reagent, or [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a versatile and commercially available hypervalent iodine(III) reagent employed in a variety of organic transformations. This guide provides a comparative analysis of Koser's reagent against other common alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Performance in Key Synthetic Transformations
Koser's reagent is primarily utilized for α-oxidation of carbonyl compounds, oxidative rearrangements, and the tosyloxylation of various substrates. Its performance, however, can vary significantly when compared to other reagents.
α-Tosyloxyloxylation of Ketones
One of the most common applications of Koser's reagent is the α-tosyloxylation of ketones. This reaction introduces a good leaving group, facilitating subsequent nucleophilic substitution reactions.
A study on the α-tosyloxylation of various ketones using Koser's reagent under ultrasound conditions demonstrated moderate to good yields with relatively short reaction times. For instance, acetophenone (B1666503) was converted to α-tosyloxyacetophenone in 85% yield within 10 minutes.
| Ketone | Product | Reaction Time (min) | Yield (%) |
| Acetophenone | α-Tosyloxyacetophenone | 10 | 85 |
| Propiophenone | α-Tosyloxypropiophenone | 15 | 82 |
| Cyclohexanone | 2-Tosyloxycyclohexanone | 20 | 75 |
| Cyclopentanone | 2-Tosyloxycyclopentanone | 20 | 70 |
Data sourced from a study on ultrasound-promoted α-tosyloxylation of ketones.
While direct comparative data with other reagents under identical ultrasound conditions is limited, it is known that derivatives of Koser's reagent with electron-withdrawing groups on the phenyl ring can be more efficient for the α-oxidation of ketones.[1]
Ring Contraction Reactions
In oxidative rearrangement reactions, such as the ring contraction of 1,2-dihydronaphthalenes to form indanes, the performance of Koser's reagent has been directly compared to thallium(III) nitrate (B79036) trihydrate (TTN). In a comparative study, TTN consistently provided significantly higher yields of the desired ring-contracted products.
| Substrate | Reagent | Yield (%) |
| Protected 1,2-dihydronaphthalene (B1214177) derivative 1 | Koser's Reagent (HTIB) | 18 |
| Thallium(III) nitrate trihydrate (TTN) | 61 | |
| Protected 1,2-dihydronaphthalene derivative 2 | Koser's Reagent (HTIB) | 34 |
| Thallium(III) nitrate trihydrate (TTN) | 88 |
This data highlights the superior efficacy of TTN for this specific transformation.[2]
The significantly lower yields with Koser's reagent suggest that for this particular application, thallium-based reagents are more effective, despite their higher toxicity.
Oxidation of Alcohols
Hypervalent iodine reagents are also employed for the oxidation of alcohols to aldehydes and ketones. While Koser's reagent can effect these transformations, other reagents like Dess-Martin Periodinane (DMP) are often preferred due to their milder reaction conditions and high selectivity. In a study comparing various hypervalent iodine reagents for an oxidative coupling reaction, Koser's reagent was found to be ineffective, while DMP provided the desired product.[3] This suggests that for certain oxidative transformations, other hypervalent iodine reagents may be more suitable.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for making informed decisions about reagent selection.
General Procedure for Ultrasound-Promoted α-Tosyloxyloxylation of Ketones
In a typical experiment, the ketone (1 mmol) and Koser's reagent (1.1 mmol) are suspended in acetonitrile (B52724) (5 mL) in a round-bottom flask. The flask is then placed in an ultrasonic bath and irradiated at a specified frequency and power at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Ring Contraction of 1,2-Dihydronaphthalenes
To a solution of the 1,2-dihydronaphthalene derivative (1 mmol) in an appropriate solvent (e.g., acetonitrile), Koser's reagent (1.2 mmol) is added. The reaction mixture is stirred at room temperature and monitored by TLC. After the starting material is consumed, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the indane derivative. For the comparative reaction with thallium(III) nitrate, a similar procedure is followed using TTN instead of Koser's reagent.
Mechanistic Insights and Visualizations
Understanding the reaction mechanisms is key to predicting outcomes and optimizing conditions.
Mechanism of α-Tosyloxyloxylation of Ketones
The α-tosyloxylation of a ketone with Koser's reagent is believed to proceed through the formation of an enol or enolate, which then attacks the electrophilic iodine(III) center. This is followed by an intramolecular transfer of the tosyloxy group to the α-carbon, with the concomitant reduction of iodine(III) to iodine(I).
Caption: Proposed mechanism for the α-tosyloxylation of ketones using Koser's reagent.
Experimental Workflow for Comparative Ring Contraction
The following diagram illustrates the general workflow for the comparative study of the ring contraction reaction.
Caption: Workflow for the comparative study of ring contraction.
Conclusion
Koser's reagent is a valuable tool in the synthetic chemist's arsenal, particularly for the α-tosyloxylation of ketones where it can provide good yields under mild conditions, especially with ultrasound promotion. However, for certain transformations like the ring contraction of 1,2-dihydronaphthalenes, it is demonstrably less effective than more toxic, heavy-metal-based reagents like thallium(III) nitrate. Furthermore, for some oxidative applications, other hypervalent iodine reagents such as Dess-Martin Periodinane may offer superior performance. The choice of reagent should, therefore, be guided by a careful consideration of the specific transformation, desired yield, and tolerance for potentially hazardous materials.
References
Safety Operating Guide
Safeguarding Laboratory and Personnel: Proper Disposal of Hydroxy(tosyloxy)iodobenzene
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's reagent, is a versatile and efficient hypervalent iodine(III) reagent used for mild oxidation in various organic syntheses.[1][2] While advantageous for its reactivity, its disposal requires a systematic and informed approach to mitigate potential hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of HTIB, aligning with the best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be fully aware of the hazards associated with HTIB. As a hypervalent iodine compound, it should be handled with caution.[3] HTIB is a white solid that may be stored at room temperature, though refrigeration in a dark bottle is recommended.[1] It is known to cause skin and eye irritation.[4][5]
Personal Protective Equipment (PPE): Always wear the following appropriate PPE when handling HTIB:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to prevent eye contact.[6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of wear or perforation before use and dispose of them correctly after handling the chemical.
-
Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or if working in an area with insufficient ventilation, a NIOSH-approved respirator should be used.[6]
Step-by-Step Disposal Procedure
The proper disposal of hydroxy(tosyloxy)iodobenzene waste should be treated with the same diligence as other halogenated organic compounds, with special consideration for its properties as a hypervalent iodine reagent.
Step 1: Waste Identification and Segregation
-
Waste Characterization: HTIB waste is classified as "Halogenated Organic Solid Waste." Due to its iodine content, it must not be mixed with non-halogenated waste streams.[7]
-
Container Labeling: Use a designated, leak-proof container clearly labeled "Halogenated Organic Solid Waste." The label must include the full chemical name, "Hydroxy(tosyloxy)iodobenzene," the associated hazards (e.g., "Irritant," "Oxidizer"), and the date of accumulation. Avoid using abbreviations or chemical formulas on the primary label.
Step 2: Waste Collection and Storage
-
Container Management: Keep the waste container tightly closed when not in use.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and reducing agents.[6] The storage area should be designated for hazardous waste.
Step 3: Handling Spills and Contaminated Materials
-
Minor Spills: For small dry spills, carefully sweep or scoop the material, avoiding dust generation, and place it into the designated hazardous waste container.[6]
-
Contaminated Materials: Any materials that have come into contact with HTIB, such as weighing paper, gloves, or absorbent pads, must also be disposed of as halogenated organic solid waste.[7]
-
Cleaning: The spill area should be cleaned with a suitable solvent. The cleaning materials and the solvent rinse must be collected and disposed of as hazardous waste. The first rinse of any container that held the chemical must also be collected as hazardous waste.[7]
Step 4: Final Disposal
-
Authorized Disposal: The disposal of HTIB must be handled by an authorized hazardous or special waste collection service.[7] Do not dispose of this chemical down the drain or in regular trash.[7][8]
-
Treatment: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[9]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₃IO₄S | [4] |
| Molecular Weight | 392.21 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 131-137 °C | [4] |
| Solubility | Moderately soluble in water, methanol, and DMSO. Insoluble in diethyl ether, dichloromethane, and chloroform. | [1] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3) | [5] |
Disposal Workflow
Caption: Logical workflow for the disposal of Hydroxy(tosyloxy)iodobenzene waste.
References
- 1. Koser’s reagent - Enamine [enamine.net]
- 2. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. 羟基甲苯磺酰碘苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling Hydroxy tosyloxy iodobenzene
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for the Safe Handling, Operation, and Disposal of Hydroxy(tosyloxy)iodobenzene.
This guide provides critical safety and logistical information for the handling of Hydroxy(tosyloxy)iodobenzene, also known as Koser's Reagent. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety Information
Hydroxy(tosyloxy)iodobenzene is an oxidizing solid that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this compound with appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the required and recommended equipment for handling Hydroxy(tosyloxy)iodobenzene.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Protects against dust particles and splashes, preventing serious eye irritation. |
| Skin Protection | A flame-resistant lab coat must be worn and fully buttoned. Nitrile gloves are recommended.[3][4] Due to the lack of specific breakthrough time data, it is advised to use gloves with a minimum thickness of 4mil and to change them immediately upon any sign of contamination or degradation. For prolonged handling, consider double-gloving. | Prevents skin irritation upon contact.[1] Nitrile gloves offer good general resistance to oxidizing solids.[3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is recommended when handling the solid, especially outside of a fume hood.[5] | Minimizes the risk of respiratory tract irritation from inhalation of the powder.[1] |
Operational Plan: A Step-by-Step Guide
This section details the procedural steps for the safe handling of Hydroxy(tosyloxy)iodobenzene from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as flammable substances and reducing agents.[4] The container should be kept tightly closed.
Handling and Use
-
Engineering Controls: All weighing and handling of the solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a dedicated spatula and weighing vessel. Tare the balance with the vessel before adding the chemical.
-
Dispensing: Slowly add the solid to the reaction vessel to avoid generating dust.
-
Spill Clean-up: In case of a small spill, carefully sweep up the solid using a non-combustible material like sand or vermiculite (B1170534) and place it in a designated, labeled waste container. Do not use paper towels or other combustible materials for cleanup of oxidizing agents.[6] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
-
Waste Collection: All waste containing Hydroxy(tosyloxy)iodobenzene, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix Hydroxy(tosyloxy)iodobenzene waste with other waste streams, especially flammable or reactive materials.
-
Neutralization (for expert users under EHS guidance): While not a standard procedure, it may be possible to neutralize small amounts of residual Hydroxy(tosyloxy)iodobenzene with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) under controlled conditions. This should only be attempted by experienced personnel after a thorough risk assessment and with the approval of your institution's EHS department.
-
Final Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal program.[1][5]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of Hydroxy(tosyloxy)iodobenzene.
Caption: Workflow for Safe Handling of Hydroxy(tosyloxy)iodobenzene.
By implementing these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with Hydroxy(tosyloxy)iodobenzene. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
